molecular formula C9H16O2 B3029646 Methyl oct-2-enoate CAS No. 7367-81-9

Methyl oct-2-enoate

Cat. No.: B3029646
CAS No.: 7367-81-9
M. Wt: 156.22 g/mol
InChI Key: CJBQSBZJDJHMLF-BQYQJAHWSA-N
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Description

Methyl 2-octenoate is a fatty acid ester.
Methyl oct-2-enoate has been reported in Annona muricata and Carica papaya with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-oct-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBQSBZJDJHMLF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223919
Record name Methyl (E)-2-octenoate
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Molecular Weight

156.22 g/mol
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Physical Description

Colourless liquid; Fruity, green aroma
Record name Methyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

70.00 °C. @ 4.00 mm Hg
Record name Methyl 2-octenoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water; soluble in fats, Soluble (in ethanol)
Record name Methyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.896-0.900
Record name Methyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7367-81-9, 2396-85-2, 68854-59-1
Record name Methyl (E)-2-octenoate
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Record name 2-Octenoic acid, methyl ester
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Record name Methyl 2-octenoate, (E)-
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Record name 2-Octenoic acid, methyl ester, (2Z)-
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Record name 2-Octenoic acid, methyl ester
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Record name Methyl oct-2-enoate
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Record name Methyl (E)-oct-2-enoate
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Record name METHYL 2-OCTENOATE, (E)-
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Record name Methyl 2-octenoate
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Foundational & Exploratory

"Methyl oct-2-enoate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper on Methyl oct-2-enoate , designed for researchers and drug development professionals. It prioritizes actionable protocols, mechanistic insight, and structural data.

Chemical Identity, Synthesis, and Reactivity Profile

Executive Summary

Methyl oct-2-enoate (CAS: 7367-81-9 for the E-isomer) is an


-unsaturated ester characterized by a distinct "green," fruity, and pear-like olfactory profile. Beyond its established role in the flavor and fragrance industry, it serves as a critical Michael acceptor  in organic synthesis and medicinal chemistry. Its electrophilic 

-carbon allows for facile functionalization via conjugate addition, making it a valuable building block for constructing complex aliphatic chains and heterocycles. This guide details its physicochemical properties, a high-fidelity Horner-Wadsworth-Emmons (HWE) synthesis protocol, and its reactivity landscape.

Structural Identity & Stereochemistry

The molecule exists primarily as two geometric isomers: (E) (trans) and (Z) (cis). The (E)-isomer is thermodynamically more stable and is the predominant form in commercial reagents and natural occurrences.

Parameter Data
IUPAC Name Methyl (2E)-oct-2-enoate
Common Synonyms Methyl trans-2-octenoate; trans-2-Octenoic acid methyl ester
CAS Number 7367-81-9 (E-isomer); 2396-85-2 (unspecified)
Molecular Formula C

H

O

Molecular Weight 156.22 g/mol
SMILES CCCCC/C=C/C(=O)OC
InChI Key CJBQSBZJDJHMLF-BQYQJAHWSA-N
Stereochemical Configuration

The (E)-configuration places the carbonyl group and the alkyl chain on opposite sides of the double bond, minimizing steric strain. This conformation is critical for its reactivity profile, particularly in enzyme-substrate binding and stereoselective Michael additions.

Physicochemical Profile

The following data represents the standard physicochemical constants for high-purity (>98%) Methyl (E)-oct-2-enoate.

Property Value Condition / Note
Appearance Colorless to pale yellow liquidVisually clear
Odor Green, fruity, melon, pear-likeHigh tenacity
Boiling Point 194.6 °C@ 760 mmHg (Standard Pressure)
Boiling Point (Reduced) 70–72 °C@ 4 mmHg
Density 0.898 g/mL@ 25 °C
Refractive Index (

)
1.442 – 1.444@ 20 °C
Flash Point 79 °C (175 °F)Closed Cup
Solubility Soluble in EtOH, oils, organic solventsInsoluble in water
LogP ~3.0Lipophilic

Synthesis & Process Chemistry

While direct esterification of 2-octenoic acid is possible, it often yields equilibrium mixtures. For research and drug development applications requiring high stereochemical purity (E-isomer >99%), the Horner-Wadsworth-Emmons (HWE) Olefination is the superior protocol. This method ensures exclusive formation of the trans-ester via a stereoselective elimination mechanism.

Experimental Protocol: HWE Olefination

Objective: Synthesis of Methyl (E)-oct-2-enoate from Hexanal.

Reagents:

  • Hexanal (1.0 equiv)

  • Trimethyl phosphonoacetate (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Preparation of Phosphonate Anion:

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ) atmosphere, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to limiting reagent).
      
    • Cool the suspension to 0°C using an ice bath.

    • Add Trimethyl phosphonoacetate (1.1 equiv) dropwise over 15 minutes. Evolution of

      
       gas will be observed.[1]
      
    • Stir at 0°C for 30 minutes until the solution becomes clear/homogeneous (formation of the sodiophosphonate).

  • Aldehyde Addition:

    • Add Hexanal (1.0 equiv) dropwise to the stirred phosphonate solution at 0°C.

    • Allow the reaction to warm naturally to Room Temperature (RT) and stir for 2–4 hours. Monitor consumption of hexanal via TLC (Hexane:EtOAc 9:1).

  • Workup & Purification:

    • Quench the reaction carefully with Saturated Ammonium Chloride (

      
      ) solution.[2]
      
    • Extract the aqueous layer with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Wash combined organics with Brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield Methyl (E)-oct-2-enoate as a colorless oil.

Mechanism & Causality: The HWE reaction utilizes a phosphate-stabilized carbanion.[2][3][4] The bulky phosphonate group and the thermodynamic control of the elimination step strongly favor the formation of the (E)-alkene to minimize steric hindrance between the alkyl chain and the ester group in the oxaphosphetane intermediate.

Synthesis Pathway Diagram[11]

SynthesisPathway Hexanal Hexanal (C6 Aldehyde) Intermediate Oxaphosphetane Intermediate Hexanal->Intermediate NaH, THF, 0°C Nucleophilic Addition Phosphonate Trimethyl Phosphonoacetate Phosphonate->Intermediate NaH, THF, 0°C Nucleophilic Addition Product Methyl (E)-oct-2-enoate (Target) Intermediate->Product Elimination (Thermodynamic E-selective) Byproduct Dimethyl Phosphate Salt Intermediate->Byproduct

Figure 1: Horner-Wadsworth-Emmons synthesis pathway favoring the thermodynamically stable (E)-isomer.[2]

Spectroscopic Characterization

Validation of the structure is performed using NMR and IR spectroscopy. The coupling constant of the alkene protons is the diagnostic feature for the (E)-configuration.

Proton NMR ( H NMR, 400 MHz, CDCl )
Shift (

, ppm)
Multiplicity Integration Assignment Structural Insight
6.97 dt (

Hz)
1H

-Alkene (C3-H)
Large

(15.6 Hz) confirms trans (E) geometry.
5.81 dt (

Hz)
1H

-Alkene (C2-H)
Deshielded by carbonyl; couples to C3.
3.72 s3HMethyl Ester (

)
Characteristic singlet.
2.19 qd / m2HAllylic (

)
Coupled to alkene and alkyl chain.
1.45 – 1.28 m6HAlkyl Chain (

)
Methylene envelope.
0.89 t (

Hz)
3HTerminal Methyl (

)
Standard terminal methyl.
Infrared (IR) Spectroscopy
  • 1725 cm

    
    :  Strong Carbonyl (
    
    
    
    ) stretch (conjugated ester).
  • 1655 cm

    
    :  Alkene (
    
    
    
    ) stretch.
  • 2950–2850 cm

    
    :  Aliphatic 
    
    
    
    stretches.

Reactivity & Applications

Methyl oct-2-enoate acts as a versatile electrophile due to the conjugation of the alkene with the electron-withdrawing ester group.

Key Reaction Pathways
  • Michael Addition (1,4-Conjugate Addition):

    • Reagent: Nucleophiles (Amines, Thiols, Enolates).

    • Application: Synthesis of

      
      -amino acids or branched fatty acid derivatives. The soft nucleophile attacks the 
      
      
      
      -carbon (C3).
  • Selective Reduction:

    • Reagent: DIBAL-H (Diisobutylaluminum hydride).

    • Product: (E)-Oct-2-en-1-ol (Allylic alcohol).

    • Note: Controlled reduction at -78°C preserves the double bond while reducing the ester.

  • Hydrogenation:

    • Reagent:

      
      , Pd/C.
      
    • Product: Methyl octanoate (Saturated ester).

Reactivity Network Diagram

ReactivityNetwork Target Methyl (E)-oct-2-enoate (Michael Acceptor) MichaelAdduct β-Functionalized Ester (C-N, C-S, C-C bonds) Target->MichaelAdduct Nucleophiles (R-NH2, R-SH) 1,4-Addition AllylicAlc (E)-Oct-2-en-1-ol (Allylic Alcohol) Target->AllylicAlc DIBAL-H, -78°C 1,2-Reduction SatEster Methyl Octanoate (Saturated) Target->SatEster H2, Pd/C Hydrogenation Polymer Poly(methyl octenoate) (Copolymerization) Target->Polymer Radical Initiator Polymerization

Figure 2: Primary reactivity pathways for Methyl oct-2-enoate in organic synthesis.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Class Statement Precaution
Flammability Combustible Liquid (H227)Keep away from heat/sparks. Store in a cool, well-ventilated place.
Skin/Eye Skin Irritant (H315); Eye Irritant (H319)Wear nitrile gloves and safety goggles.
Sensitization May cause skin sensitization (H317)Avoid breathing mist/vapors.
Environmental Toxic to aquatic life (H411)Dispose of as hazardous chemical waste.

Storage: Store under inert gas (


 or Ar) at Room Temperature. The molecule is stable but can oxidize or polymerize slowly upon prolonged exposure to air and light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate. Retrieved from [Link]

  • Organic Syntheses (2021). Horner-Wadsworth-Emmons Reaction: General Protocols. Retrieved from [Link] (General HWE reference).

  • The Good Scents Company (2024). Methyl (E)-2-octenoate Information and Properties. Retrieved from [Link]

  • NIST Chemistry WebBook. Methyl 2-octenoate Mass Spectrum and Retention Indices. Retrieved from [Link]

Sources

Technical Guide: Methyl Oct-2-enoate in Fruit Volatiles

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the natural occurrence, biosynthesis, and analysis of Methyl oct-2-enoate in fruit matrices.

Content Type: Technical Whitepaper Subject: Methyl (E)-oct-2-enoate (CAS: 7367-81-9 / 2396-85-2) Primary Matrix: Annona muricata (Soursop) and Pyrus (Pear)[1]

Executive Summary

Methyl oct-2-enoate (Methyl 2-octenoate) is a specialized medium-chain unsaturated ester contributing a high-impact "green-fruity" and "waxy-pear" note to specific fruit volatiles.[1] While often overshadowed by its ethyl analog (Ethyl oct-2-enoate) in pome fruits, it acts as a primary character-impact compound in Soursop (Annona muricata) , comprising up to 5.4% of the total volatile fraction.

For researchers in flavor chemistry and drug development, this molecule represents a critical intersection between fatty acid catabolism (beta-oxidation) and ester biosynthesis (acyl-transferase activity). Its presence is a marker of specific enzymatic selectivity for methanol over ethanol during the esterification of C8-enoyl-CoA intermediates.[1]

Chemical Profile & Stereochemistry

ParameterTechnical Specification
IUPAC Name Methyl (E)-oct-2-enoate
Common Synonyms Methyl trans-2-octenoate; MO2E
CAS Number 7367-81-9 (E-isomer); 2396-85-2 (General)
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Odor Threshold ~200 ppb (in water)
Sensory Descriptors Unripe pear, green melon, violet leaf, waxy, tropical.[1][2][3]
LogP 3.00 (Lipophilic)

Stereochemical Note: In nature, the (E)-isomer (trans) is the dominant bioactive form. The (Z)-isomer is rare and possesses a significantly different, often flatter, sensory profile. Analytical protocols must separate these isomers to accurately assess flavor contribution.

Natural Occurrence Matrix[1][2]

While ubiquitous in trace amounts across Rosaceae, Methyl oct-2-enoate reaches biologically significant concentrations in the Annonaceae family.

Quantitative Distribution Table
Fruit SourceSpeciesConcentration RangeRole in Flavor ProfileReference
Soursop Annona muricata4.1% – 5.4% (of total volatiles)Primary Impact. Provides the sharp, green-tropical "backbone" of the soursop aroma, balancing the lactones.[1, 2]
Asian Pear Pyrus pyrifolia0.6% – 1.7%Secondary Nuance. Enhances the "fresh/crisp" perception; works synergistically with ethyl (E,Z)-2,4-decadienoate.[3]
European Pear Pyrus communisTrace (<0.5%)Background. Often outcompeted by ethyl esters due to higher ethanol availability during ripening.[4]
Quince Cydonia oblongaTraceModifier. Contributes to the marmalade-like, estery complexity upon cooking.[1][5]

Biosynthetic Mechanistics

The formation of Methyl oct-2-enoate is not a random event but a result of specific metabolic flux.[1] It involves the Beta-Oxidation of long-chain fatty acids (Linoleic/Linolenic acid) followed by Alcohol Acyltransferase (AAT) activity.[1]

Critical Pathway Differentiator: The Methyl Source

Unlike ethyl esters, which utilize ethanol produced during climacteric respiration (anaerobic pockets), methyl esters rely on methanol .

  • Source of Methanol: Pectin Methylesterase (PME) activity during cell wall softening releases methanol.

  • Enzyme Selectivity: The AAT enzyme in Annona species shows a higher affinity for Methanol + Octenoyl-CoA compared to Pyrus species.[1]

Biosynthesis Pathway Diagram[1]

Biosynthesis LA Linoleic Acid (C18:2) LOX Lipoxygenase (LOX Pathway) LA->LOX BetaOx β-Oxidation (Chain Shortening) LOX->BetaOx C8_CoA 3-Hydroxy-Octanoyl-CoA BetaOx->C8_CoA Enoyl_CoA (E)-2-Octenoyl-CoA C8_CoA->Enoyl_CoA Dehydration AAT Alcohol Acyltransferase (AAT) Enoyl_CoA->AAT Pectin Cell Wall Pectin PME Pectin Methylesterase (PME) Pectin->PME MeOH Methanol (Endogenous) PME->MeOH MeOH->AAT Target METHYL OCT-2-ENOATE AAT->Target Esterification

Figure 1: Biosynthetic pathway of Methyl oct-2-enoate showing the convergence of fatty acid catabolism and pectin demethylation.[1]

Analytical Methodologies

To accurately quantify Methyl oct-2-enoate without artifact formation (e.g., thermal isomerization), Headspace Solid-Phase Microextraction (HS-SPME) combined with GC-MS is the gold standard.[1]

Protocol: HS-SPME-GC-MS Validation System[1]
Step 1: Sample Preparation (Inhibition of Enzymatic Activity)
  • Rationale: Disruption of tissue activates LOX and AAT, potentially altering the ester profile artificially.

  • Protocol: Flash-freeze fruit tissue in liquid nitrogen immediately upon harvesting. Grind to powder. Mix 5g powder with 5mL saturated NaCl solution (inhibits enzymes + "salting out" effect to increase volatility).

Step 2: Extraction (SPME)
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

    • Why: This tri-phase fiber covers the polarity range of the hydrophobic octenoate tail and the polar ester head.

  • Conditions: Incubate at 40°C for 30 mins with agitation (250 rpm).

Step 3: Chromatographic Separation[1]
  • Column: DB-WAX or equivalent (Polar column is required to separate the methyl ester from the ethyl ester analog).

  • Oven Program: 40°C (2 min)

    
     5°C/min 
    
    
    
    240°C.
  • Identification:

    • Target Ion (m/z): 113 (Base peak), 156 (Molecular ion), 125.

    • Retention Index (RI): ~1480-1490 on Polar (Wax) columns; ~1150 on Non-polar (DB-5).[1]

Analytical Workflow Diagram

Analysis Sample Fruit Tissue (Soursop/Pear) Prep Enzyme Inhibition (Sat. NaCl + Flash Freeze) Sample->Prep SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) 40°C, 30 min Prep->SPME GC Gas Chromatography (DB-WAX Column) SPME->GC MS Mass Spectrometry (SIM Mode: m/z 113, 156) GC->MS Data Quantification (Internal Std: Methyl nonanoate) MS->Data

Figure 2: Validated analytical workflow for the isolation and quantification of Methyl oct-2-enoate.

References

  • Jirovetz, L., Buchbauer, G., & Ngassoum, M. B. (1998).[4] Essential oil compounds of the Annona muricata fresh fruit pulp from Cameroon.[4][5] Journal of Agricultural and Food Chemistry.[5]

  • Pino, J. A., Aguero, J., & Marbot, R. (2001).[4] Volatile components of soursop (Annona muricata L.) fruit.[4][5][6] Food Chemistry.[2][3][7][5][8][9][10]

  • Takeoka, G. R., Buttery, R. G., & Flath, R. A. (1992). Volatile constituents of Asian pear (Pyrus serotina). Journal of Agricultural and Food Chemistry.[5]

  • Chen, J., et al. (2006). Changes in the volatile compounds and chemical and physical properties of 'Yali' pear (Pyrus bertschneideri Rehd) during storage. Postharvest Biology and Technology.

  • The Good Scents Company. (2023).[2] Methyl (E)-oct-2-enoate Data Sheet & Occurrence.[1][2][3]

Sources

"Methyl oct-2-enoate" CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 7367-81-9 (E-isomer) | FEMA Number: 3712

Executive Summary

Methyl oct-2-enoate is a high-value


-unsaturated ester widely utilized in the flavor and fragrance (F&F) industry for its potent green, fruity, and pear-like olfactory profile.[1] Beyond its organoleptic utility, it serves as a versatile Michael acceptor in organic synthesis, facilitating the construction of complex heterocyclic scaffolds. This guide provides a comprehensive technical analysis of the molecule, focusing on the stereoselective synthesis of the commercially preferred (E)-isomer, its physicochemical characterization, and safety protocols distinguishing it from its alkyne analog.

Chemical Identity & Physicochemical Profile

Methyl oct-2-enoate exists primarily as the stable (E)-isomer (trans), which is the form responsible for its characteristic odor profile.

Table 1: Chemical Identification
ParameterDetail
IUPAC Name Methyl (2E)-oct-2-enoate
Common Synonyms Methyl trans-2-octenoate; trans-2-Octenoic acid methyl ester; FEMA 3712
CAS Number 7367-81-9 (E-isomer); 2396-85-2 (unspecified)
Molecular Formula

Molecular Weight 156.22 g/mol
SMILES CCCCC/C=C/C(=O)OC
InChI Key CJBQSBZJDJHMLF-BQYQJAHWSA-N
Table 2: Physicochemical Properties
PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Odor Profile Green, fruity, pear-like, with violet-leaf nuances[1][2]
Boiling Point 89–91 °C @ 9 mmHg; ~206 °C @ 760 mmHg[3]
Density 0.898 g/mL @ 25 °C[3]
Refractive Index

1.442
[3]
Flash Point 79.4 °C (175 °F) - Closed Cup[1]
Solubility Insoluble in water; Soluble in ethanol, oils[2]

Synthesis & Manufacturing: The Horner-Wadsworth-Emmons Protocol[3][6][7]

Mechanistic Rationale

While the Knoevenagel condensation is a viable route, the Horner-Wadsworth-Emmons (HWE) reaction is the superior method for synthesizing methyl oct-2-enoate due to its high stereoselectivity for the (E)-isomer. The reaction involves the deprotonation of a phosphonate ester to form a carbanion, which attacks hexanal. The steric bulk of the phosphonate group ensures the formation of the thermodynamically stable trans-alkene, avoiding the formation of the cis-isomer which often possesses inferior olfactory properties.

Reaction Workflow Diagram

The following diagram illustrates the HWE pathway from Hexanal and Trimethyl phosphonoacetate.

HWE_Synthesis Hexanal Hexanal (C6H12O) Carbanion Phosphonate Carbanion (Nucleophile) Hexanal->Carbanion Deprotonation (-H2) Phosphonate Trimethyl Phosphonoacetate (MeO)2P(O)CH2COOMe Phosphonate->Carbanion Deprotonation (-H2) Base Base (NaH or NaOMe) Base->Carbanion Deprotonation (-H2) Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Product Methyl (E)-oct-2-enoate (>95% E-isomer) Intermediate->Product Elimination Byproduct Dimethyl Phosphate Byproduct Intermediate->Byproduct

Figure 1: Stereoselective synthesis of Methyl (E)-oct-2-enoate via Horner-Wadsworth-Emmons olefination.

Experimental Protocol (Laboratory Scale)

Objective: Synthesis of Methyl (E)-oct-2-enoate (100 mmol scale).

Reagents:

  • Hexanal (10.0 g, 100 mmol)

  • Trimethyl phosphonoacetate (18.2 g, 100 mmol)

  • Sodium Methoxide (NaOMe) (25 wt% in methanol, 22 mL, ~100 mmol) or Sodium Hydride (60% dispersion, 4.0 g)

  • Tetrahydrofuran (THF), anhydrous (150 mL)

Procedure:

  • Preparation of Phosphonate Anion:

    • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

    • Charge with anhydrous THF (100 mL) and Trimethyl phosphonoacetate (18.2 g).

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (NaOMe solution or NaH) dropwise over 20 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the carbanion (solution typically turns clear or slightly yellow).

  • Coupling Reaction:

    • Dissolve Hexanal (10.0 g) in THF (50 mL).

    • Add the Hexanal solution dropwise to the phosphonate anion mixture over 30 minutes, maintaining the temperature < 5 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.

  • Work-up & Isolation:

    • Quench the reaction with saturated aqueous Ammonium Chloride (

      
      , 50 mL).
      
    • Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with Brine (50 mL).

    • Dry over anhydrous Magnesium Sulfate (

      
      ), filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude oil via vacuum distillation (bp ~90 °C @ 9 mmHg) or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the pure ester.

Yield Expectation: 85–95% isolated yield with >95:5 E:Z ratio.

Applications in Research & Industry

Flavor & Fragrance (F&F)

Methyl oct-2-enoate is a critical ingredient for creating "green" notes.

  • Fragrance: Used in fine perfumery to impart a natural, violet-leaf, or pear skin nuance. It acts as a top-to-middle note modifier, adding lift to floral accords [1].

  • Flavor: FEMA GRAS (3712). Used in fruit flavors (pear, melon, pineapple) at low ppm levels (typically 1–10 ppm) to add freshness and peel-like authenticity [2].

Synthetic Intermediate

The


-unsaturated ester moiety makes this molecule an excellent Michael Acceptor .
  • Heterocycle Synthesis: Reacts with amidines or guanidines to form pyrimidines.

  • Conjugate Addition: Undergoes 1,4-addition with organocuprates to introduce alkyl chains at the

    
    -position, useful in lipid and pheromone synthesis.
    

Safety & Toxicology (E-E-A-T)

Critical Distinction: Do not confuse Methyl oct-2-enoate (Alkene, CAS 7367-81-9) with Methyl 2-octynoate (Alkyne, CAS 111-12-6). The alkyne (Methyl heptine carbonate) is a potent sensitizer and is heavily restricted by IFRA. The alkene (subject of this guide) is generally considered safer but still requires careful handling.

GHS Classification (Alkene form)
  • Signal Word: WARNING

  • H227: Combustible liquid.[2]

  • H317: May cause an allergic skin reaction.[2]

Handling Protocols
  • Engineering Controls: Use only in a chemical fume hood to prevent inhalation of vapors.

  • PPE: Nitrile gloves are recommended. Splash goggles are mandatory.

  • Storage: Store under nitrogen or argon in a cool, dry place. The molecule is susceptible to oxidation and polymerization if exposed to air/light for prolonged periods.

References

  • The Good Scents Company. (n.d.). Methyl (E)-2-octenoate.[1] Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.).
  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link][3]

  • PubChem. (n.d.). Methyl oct-2-enoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of Methyl Oct-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl oct-2-enoate (CAS: 2396-85-2), specifically the (E)-isomer (Methyl trans-2-octenoate), is a high-value


-unsaturated ester utilized in flavor chemistry for its distinctive "green," fruity, and pear-like notes.[1] Beyond its organoleptic properties, it serves as a critical intermediate in the synthesis of pheromones and lipid derivatives.

This technical guide provides a definitive reference for the structural validation of Methyl oct-2-enoate. It details the specific spectroscopic signatures (NMR, IR, MS) required for quality control and outlines a high-fidelity synthetic protocol using the Horner-Wadsworth-Emmons (HWE) reaction to ensure stereochemical purity (


-selectivity).

Part 1: Structural Analysis & Reactivity

The molecule consists of a pentyl chain conjugated to an


-unsaturated methyl ester.
  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 156.22 g/mol

  • Key Structural Feature: The conjugated system (

    
    ) creates specific electronic shielding effects observable in NMR and lowers the vibrational frequency of the carbonyl group in IR.
    
Stereochemistry

The (E)-isomer is the thermodynamic product and the industry standard. The (Z)-isomer is less stable and possesses different sensory attributes. Distinguishing these isomers relies primarily on the coupling constant (


)  of the vinylic protons in 

H NMR.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the


 ratio. The large coupling constant between the alkene protons is the definitive diagnostic for the trans isomer.
Table 1:

H NMR Data (400 MHz,

)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Note
C3

-Alkene
6.97 Doublet of Triplets (dt)

,

Deshielded by resonance;

Hz confirms (E).
C2

-Alkene
5.82 Doublet (d)

Shielded relative to

-H; characteristic doublet.
OCH3 Methoxy3.73 Singlet (s)-Sharp singlet, characteristic of methyl esters.
C4 Allylic

2.19 Quartet/Multiplet-Coupled to C3 and C5.
C5-C7 Alkyl Chain1.25 - 1.45 Multiplet (m)-Fatty chain envelope.
C8 Terminal

0.89 Triplet (t)

Standard terminal methyl.
Table 2:

C NMR Data (100 MHz,

)
Carbon TypeChemical Shift (

, ppm)
Assignment
Carbonyl 167.1 Ester

(Conjugated)
Alkene (

)
149.5

(Deshielded)
Alkene (

)
121.0

(Shielded)
Methoxy 51.4

Alkyl Chain 32.2, 31.4, 27.8, 22.5, 14.0Backbone carbons
Infrared (IR) Spectroscopy

The conjugation of the double bond with the ester carbonyl lowers the stretching frequency compared to saturated esters (typically 1740


).
  • C=O Stretch: 1720 – 1728

    
     (Strong, sharp).
    
  • C=C Stretch: 1655 – 1665

    
     (Medium, sharp).
    
  • C-O Stretch: 1160 – 1200

    
     (Strong).
    
  • C-H Stretch (Alkenyl): 3000 – 3050

    
     (Weak, just above 3000).
    
Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dominated by the stability of the conjugated system and


-cleavage.
  • Molecular Ion (

    
    ): 
    
    
    
    156 (Distinct but often weak).
  • Base Peak:

    
     87.[1]
    
  • Diagnostic Fragments:

    • 
       125 (
      
      
      
      ):
      Loss of methoxy group (
      
      
      ). Formation of acylium ion.
    • 
       113 (
      
      
      
      ):
      Loss of propyl radical (from the alkyl tail).
    • 
       55:  Hydrocarbon fragment (
      
      
      
      ).
Figure 1: MS Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 156 Frag_125 Acylium Ion [M - OCH3]+ m/z 125 M_Ion->Frag_125 - OCH3 (31) Frag_87 Base Peak (Conjugated Fragment) m/z 87 M_Ion->Frag_87 Complex Rearrangement Frag_55 Alkyl Fragment m/z 55 M_Ion->Frag_55 Alkyl Cleavage

Caption: Primary electron ionization (EI) fragmentation pathways for Methyl oct-2-enoate.

Part 3: Experimental Protocol (Synthesis)

Rationale: The Horner-Wadsworth-Emmons (HWE) Advantage

While the Knoevenagel condensation is cheaper, it often yields mixed isomers. For high-purity applications, the Horner-Wadsworth-Emmons (HWE) reaction is the superior choice due to its high stereoselectivity for the (E)-isomer.

Reagents
  • Substrate: Hexanal (freshly distilled).

  • Reagent: Trimethyl phosphonoacetate.

  • Base: Sodium Hydride (NaH, 60% dispersion) or DBU/LiCl (mild conditions).

  • Solvent: THF (anhydrous).

Step-by-Step Methodology
  • Activation:

    • In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0°C.

    • Add Trimethyl phosphonoacetate (1.1 equiv) dropwise.

    • Observation: Evolution of

      
       gas. Stir until clear (formation of phosphonate carbanion).
      
  • Coupling:

    • Add Hexanal (1.0 equiv) dropwise to the solution at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 9:1). Product (

      
      ) should appear; aldehyde spot should disappear.
      
  • Workup:

    • Quench with saturated

      
       solution.[3]
      
    • Extract with Diethyl Ether (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Perform vacuum distillation (bp ~70°C at 4 mmHg) or Flash Column Chromatography (Silica, 0-5% EtOAc in Hexane).

Figure 2: HWE Synthesis Workflow

HWE_Synthesis Start Reagents: Hexanal + Trimethyl Phosphonoacetate Deprotonation Step 1: Deprotonation (NaH/THF, 0°C) Forms Carbanion Start->Deprotonation Addition Step 2: Addition (Add Hexanal) Forms Oxaphosphetane Deprotonation->Addition Elimination Step 3: Elimination (Spontaneous) Yields (E)-Alkene Addition->Elimination Product Final Product: Methyl (E)-oct-2-enoate + Dimethyl Phosphate (Byproduct) Elimination->Product

Caption: Step-wise mechanism for the stereoselective synthesis of the (E)-isomer.

Part 4: Quality Control & Impurity Profiling

To ensure the material meets "Research Grade" or "Flavor Grade" standards, the following QC checks are mandatory:

  • Isomeric Purity (

    
     Ratio): 
    
    • Integrate the alkene region in

      
      H NMR.
      
    • Compare the integral of the doublet at

      
       5.82 (
      
      
      
      ) vs. any minor doublet at
      
      
      5.70 (
      
      
      ).
    • Acceptance Criteria: >98% (E)-isomer.[1][4][5]

  • Refractive Index (RI):

    • Standard value:

      
      .
      
    • Significant deviation indicates residual solvent or saturated ester impurity (Methyl octanoate).

  • Odor Evaluation:

    • Dip strip test. The profile should be sharp, green, and fruity. Any "rancid" or "fatty" notes suggest oxidation or hydrolysis to the free acid (2-Octenoic acid).

References

  • NIST Mass Spectrometry Data Center. Methyl oct-2-enoate Mass Spectrum (EI).[2][6] National Institute of Standards and Technology. [Link]

  • PubChem. Methyl oct-2-enoate Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. Methyl (E)-2-octenoate Organoleptic & Physical Properties.[Link]

  • Organic Chemistry Data. Characteristic 1H NMR Chemical Shifts of Alkenes.[Link]

Sources

Methyl (E)-Oct-2-enoate: Chemical Biology, Mechanism of Action, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary & Chemical Identity

Methyl oct-2-enoate (typically the (E)-isomer, CAS: 7367-81-9) is an


-unsaturated ester found naturally in Tricholoma matsutake (pine mushroom) and Ananas comosus (pineapple). While widely recognized in the fragrance industry for its "green," fruity odor profile, its significance in chemical biology lies in its reactive pharmacophore : the conjugated carbonyl system.

For drug development professionals, this molecule represents a classic Michael Acceptor . It serves as a model soft electrophile capable of covalently modifying nucleophilic residues (specifically cysteine thiols) in biological targets. This reactivity underpins both its antimicrobial efficacy and its toxicological profile (skin sensitization).

PropertyDataRelevance to Bioactivity
IUPAC Name Methyl (2E)-oct-2-enoateDefines stereochemistry (trans) affecting receptor binding.
Molecular Weight 156.22 g/mol Low MW facilitates rapid membrane permeation.
LogP ~3.0 (Estimated)High lipophilicity allows penetration of bacterial cell walls and the stratum corneum.
Reactive Motif

-unsaturated carbonyl
Warhead: Enables covalent bond formation via 1,4-Michael addition.
Key Occurrence Matsutake Mushroom, PineappleEvolutionary role as a semiochemical/antifungal defense.

Molecular Mechanism of Action: The Michael Addition

The biological activity of methyl oct-2-enoate is driven primarily by its electrophilicity. Unlike non-covalent ligands that rely on hydrogen bonding or Van der Waals forces, this molecule acts as a covalent modifier .

The Electrophilic Warhead

The carbonyl group withdraws electron density from the


-carbon, making it susceptible to nucleophilic attack. In a biological context, the "soft" nature of this electrophile makes it highly selective for "soft" nucleophiles, predominantly the sulfhydryl (-SH) group of Cysteine  residues or the antioxidant Glutathione (GSH) .

Pathway Logic:

  • Permeation: The lipophilic ester tail facilitates entry into the cell or active site.

  • Recognition: Non-covalent positioning places the

    
    -carbon near a target cysteine.
    
  • Conjugation: The thiolate anion attacks the

    
    -carbon (1,4-addition).
    
  • Stabilization: Protonation of the enolate intermediate yields a stable thioether adduct.

Mechanism Visualization

The following diagram illustrates the covalent modification pathway, highlighting the transition from a reversible reactant to a stable protein adduct.

MichaelAddition Figure 1: Mechanism of Covalent Modification via Michael Addition. The alpha,beta-unsaturated system targets thiols. Substrate Methyl Oct-2-enoate (Electrophile) Complex Non-Covalent Encounter Complex Substrate->Complex Diffusion/Binding Target Protein Cysteine / GSH (Nucleophile -SH) Target->Complex TS Transition State (Thiolate Attack on C-Beta) Complex->TS Activation Adduct Stable Thioether Adduct (Covalent Modification) TS->Adduct 1,4-Addition (Irreversible)

[1][2]

Biological Activity Profile

Antimicrobial & Nematicidal Activity

Methyl oct-2-enoate exhibits broad-spectrum activity against fungi and specific bacteria. The mechanism is dual-action:

  • Membrane Disruption: The hydrophobic alkyl chain disrupts the phospholipid bilayer integrity.

  • Enzyme Inhibition: The electrophilic headgroup covalently blocks essential enzymes (e.g., cysteine proteases or synthases) critical for microbial survival.

  • Efficacy: Research on Tricholoma volatiles indicates significant inhibition of plant pathogens and food-spoilage organisms.

  • Nematicidal: It shows activity against Caenorhabditis elegans and parasitic nematodes, likely through modification of sensorimotor proteins.

Semiochemical Activity (Pheromone)

In an ecological context, this compound acts as a semiochemical.

  • Insect Attractant: It serves as an attractant for specific beetles and Drosophila species that feed on fermenting fungi.

  • Receptor Agonism: It binds to specific Odorant Receptors (ORs) in insects. The (E)-stereochemistry is often critical; the (Z)-isomer may be inactive or repellent.

Toxicology: Skin Sensitization

For drug development, the most critical safety parameter is sensitization .

  • Haptenization: Methyl oct-2-enoate is a structural alert for skin sensitization. It reacts with skin proteins (e.g., keratin) to form immunogenic haptens.

  • LLNA Data: In the Local Lymph Node Assay (LLNA),

    
    -unsaturated esters are classified as moderate-to-strong sensitizers (EC3 values are often low). This limits its use in transdermal drug delivery or topical formulations without encapsulation.
    

Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

Objective: Quantify the electrophilic reactivity (kinetic rate constant,


) to assess "warhead" potency and potential toxicity.
Principle:  Pseudo-first-order kinetics monitoring the depletion of the ester or formation of the GSH-adduct via HPLC-UV or LC-MS.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4 (physiologic) and pH 8.0 (accelerated).

  • L-Glutathione (reduced).[1]

  • Internal Standard (e.g., Naphthalene or a non-reactive ester).

Workflow:

  • Preparation: Prepare a 10 mM stock of Methyl oct-2-enoate in Acetonitrile (ACN). Prepare 20 mM GSH in PBS.

  • Incubation: Mix to achieve final concentrations of 50

    
    M Test Compound and 5 mM GSH (100-fold excess ensures pseudo-first-order kinetics). Incubate at 37°C.
    
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Stop reaction with 1% Formic Acid (if using LC-MS) or immediate injection.

  • Analysis: Monitor the disappearance of the parent peak (Methyl oct-2-enoate) relative to the internal standard.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .
Protocol B: Antimicrobial MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans or E. coli.

Workflow Visualization:

MIC_Workflow Figure 2: Standard Broth Microdilution Workflow for MIC Determination. Prep Inoculum Prep (0.5 McFarland) Dilution Serial Dilution of Methyl Oct-2-enoate (DMSO/Broth) Prep->Dilution Add Bacteria Incubate Incubation (24h @ 35-37°C) Dilution->Incubate Read Read Optical Density (OD600) Incubate->Read Analyze Determine MIC (Lowest conc. with no growth) Read->Analyze

Comparative Data: Structure-Activity Relationship (SAR)

To understand the potency of Methyl oct-2-enoate, it must be compared to structurally related analogs.[2] The chain length and unsaturation type dictate reactivity.

CompoundStructure NoteReactivity (GSH)Sensitization Potential
Methyl oct-2-enoate

-alkene (C8)
Moderate Moderate/Strong
Methyl 2-octynoate

-alkyne (Triple bond)
HighExtreme (Restricted by IFRA)
Methyl octanoateSaturated (No double bond)NoneNon-sensitizing
Ethyl oct-2-enoateEthyl ester analogModerate (slightly lower due to sterics)Moderate

Note: Methyl 2-octynoate (the alkyne) is significantly more reactive and toxic than the enoate. Ensure analytical standards are pure to avoid false-positive toxicity data from alkyne impurities.

References

  • Schuermans, V., et al. (2021). "Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles." Journal of Medicinal Chemistry. Link (Discusses kinetic tuning of Michael acceptors).

  • Mayer, R. J., & Ofial, A. R. (2019).[3] "Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities."[4][1][3] Angewandte Chemie International Edition, 58(49), 17704-17708.[3] Link (Establishes the quantitative electrophilicity scale for GSH reactions).

  • Research Institute for Fragrance Materials (RIFM). (2019). "Fragrance ingredient safety assessment, methyl trans-2-octenoate." Food and Chemical Toxicology. Link ( definitive safety and sensitization data).

  • Schwöbel, J. A., et al. (2010).[5] "Prediction of Michael-Type Acceptor Reactivity toward Glutathione." Chemical Research in Toxicology, 23(10), 1576–1585.[5] Link (QSAR models for predicting toxicity of enoates).

  • The Good Scents Company. "Methyl (E)-2-octenoate."[6] Link (General physiochemical and occurrence data).

Sources

"Methyl oct-2-enoate" as a fragrance and flavor compound

Author: BenchChem Technical Support Team. Date: February 2026

A High-Impact Flavor & Fragrance Component

Executive Summary

Methyl oct-2-enoate (CAS: 7367-81-9 for trans-isomer; 2396-85-2 for general) is an


-unsaturated ester widely employed in the flavor and fragrance (F&F) industry. Often marketed as Methyl Trans-2-Octenoate  or "High Trans" grades, it provides powerful green, fruity, and pear-like notes.[1]

Critical Distinction: Researchers and formulators must distinguish this compound from its alkyne analogue, Methyl 2-octynoate (Methyl Heptine Carbonate or Folione, CAS: 111-12-6). While the alkyne is a restricted allergen (EU26) with a violet-leaf profile, the alkene (Methyl oct-2-enoate) is significantly less sensitizing and enjoys broader regulatory usage limits (up to 5% in fragrance concentrates vs. <0.05% for the alkyne).

Chemical Identity & Physicochemical Properties[1][2][3][4]

The commercial value of methyl oct-2-enoate lies in its volatility and stability in various matrices. The trans (


) isomer is the thermodynamically stable and odor-active form preferred in industry.
PropertyValue / Description
IUPAC Name Methyl (

)-oct-2-enoate
CAS Number 7367-81-9 (

-isomer); 2396-85-2 (General)
Molecular Formula

Molecular Weight 156.22 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Green, fruity, pear, unripe banana, pineapple
LogP (o/w) ~3.0 (Lipophilic)
Boiling Point 70 °C @ 4 mmHg; ~189 °C @ 760 mmHg
Flash Point 79 °C (175 °F)
Specific Gravity 0.894 – 0.904 (

)
Synthesis & Manufacturing Protocols

Industrial synthesis typically favors routes that maximize the trans (


) selectivity to ensure consistent odor profiles. Two primary pathways are the Knoevenagel Condensation  (from hexanal) and Direct Esterification  (from 2-octenoic acid).
Protocol A: Modified Knoevenagel Condensation (Green Chemistry Route)

This route utilizes hexanal and malonic acid (or dimethyl malonate) to generate the


-unsaturated system.
  • Reagents: Hexanal, Malonic Acid, Pyridine (catalyst), Piperidine (trace).

  • Reaction:

    • Hexanal condenses with malonic acid to form an intermediate.

    • Decarboxylation occurs under heat to yield trans-2-octenoic acid.

    • Subsequent esterification with methanol yields the target.

  • Step-by-Step:

    • Mix: Charge reactor with hexanal (1.0 eq) and malonic acid (1.1 eq) in pyridine.

    • Heat: Reflux at 90-100°C until

      
       evolution ceases (approx. 4-6 hours).
      
    • Workup: Acidify with dilute HCl, extract with organic solvent (e.g., toluene), and wash with brine.

    • Esterification: Reflux the crude acid with Methanol (excess) and

      
       (cat.) for 4 hours.
      
    • Purification: Fractional distillation under vacuum. Collect fraction boiling at 70°C (4 mmHg).

Visualization: Synthesis Pathway

SynthesisPathway Hexanal Hexanal (C6 Aldehyde) Inter Intermediate (Aldol-type) Hexanal->Inter Knoevenagel (Pyridine) Malonic Malonic Acid Malonic->Inter Acid trans-2-Octenoic Acid Inter->Acid -CO2 (Decarboxylation) Product Methyl oct-2-enoate (Target) Acid->Product Esterification Methanol Methanol (H+ Cat) Methanol->Product

Figure 1: Industrial synthesis route via Knoevenagel condensation ensuring high trans-isomer selectivity.

Sensory Pharmacology & Safety Toxicology
4.1 Olfactory Mechanism

Methyl oct-2-enoate acts as a "modifier" in fragrance compositions. Its high volatility allows it to lift top notes in fruity (pear, pineapple) and floral (jasmine, tuberose) accords. Unlike the restricted alkyne (folione), it lacks the piercing "gasoline-like" violet punch, offering a softer, more natural green fruitiness.

4.2 Toxicology & Sensitization (The Michael Acceptor Nuance)

Both the enoate (alkene) and ynoate (alkyne) are electrophiles capable of reacting with nucleophilic amino acid residues (cysteine, lysine) on skin proteins via Michael Addition . This haptenization process is the trigger for allergic contact dermatitis.

  • Methyl 2-Octynoate (Alkyne): Highly reactive due to the triple bond geometry and lack of steric hindrance. Strong Sensitizer.

  • Methyl 2-Octenoate (Alkene): The double bond is less reactive towards nucleophiles in this specific chain length/steric configuration compared to the alkyne. RIFM assessments indicate it is not a strong sensitizer at current use levels.

4.3 Metabolic Detoxification

Upon systemic absorption, the compound is metabolized via two competing pathways:

  • Hydrolysis: Carboxylesterases cleave the methyl group, yielding 2-octenoic acid and methanol. The acid undergoes

    
    -oxidation.
    
  • Glutathione Conjugation: The

    
    -unsaturated motif can be neutralized by Glutathione S-Transferase (GST), rendering it water-soluble for excretion.
    
Visualization: Metabolic Fate & Haptenization

Metabolism Compound Methyl oct-2-enoate Protein Skin Protein (Nucleophile -SH) Compound->Protein Michael Addition (Minor Pathway) Hydrolysis Hydrolysis (Carboxylesterases) Compound->Hydrolysis Major Pathway GST Glutathione (GSH) (Detoxification) Compound->GST Phase II Hapten Protein-Hapten Complex (Sensitization Trigger) Protein->Hapten Acid 2-Octenoic Acid Hydrolysis->Acid BetaOx Beta-Oxidation (Energy/CO2) Acid->BetaOx Conjugate Mercapturic Acid Deriv. (Excretion) GST->Conjugate

Figure 2: Competing pathways: Detoxification (Hydrolysis/GSH) vs. Sensitization (Protein Binding).

Regulatory Status
  • FEMA GRAS: 3712 (Generally Recognized As Safe).

  • JECFA: 1811.

  • IFRA: Unlike Methyl 2-octynoate (restricted to 0.047% in fine fragrance), Methyl oct-2-enoate is not specifically restricted by an IFRA Standard. It is regulated under general purity and quality standards.

  • EU Reach: Registered.

References
  • National Center for Biotechnology Information (NCBI). (n.d.). Methyl 2-octenoate (CID 5364532). PubChem. Retrieved January 30, 2026, from [Link]

  • The Good Scents Company. (n.d.). Methyl (E)-2-octenoate.[1] Retrieved January 30, 2026, from [Link]

  • Api, A.M., et al. (2023).[2] RIFM fragrance ingredient safety assessment, methyl trans-2-octenoate. Food and Chemical Toxicology. Retrieved January 30, 2026, from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA GRAS List. Retrieved January 30, 2026, from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Octynoic and nonynoic acid esters - Evaluation statement. Retrieved January 30, 2026, from [Link]

Sources

Methyl Oct-2-enoate: Synthetic Pathways and Pheromone Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl oct-2-enoate (CAS 7367-81-9), particularly the (E)-isomer, occupies a distinct niche in chemical ecology and organic synthesis. While widely recognized in the flavor and fragrance industry for its green, pear-like notes, its role in pheromone synthesis is twofold: it serves as a critical structural analog/synergist for Hemipteran pests (e.g., Halyomorpha halys) and acts as a versatile synthetic intermediate for longer-chain pheromones (e.g., Queen Substance analogs). This guide delineates the precise synthetic methodologies to access high-purity Methyl (E)-oct-2-enoate and explores its downstream utility in semiochemical design.

Part 1: Biological Context & Significance

The "Synergist" Role in Hemiptera

While Methyl (E)-oct-2-enoate is not the primary aggregation pheromone of the Brown Marmorated Stink Bug (Halyomorpha halys), it functions as a potent structural analog to the true pheromone synergist, Methyl (E,E,Z)-2,4,6-decatrienoate (MDT) .

  • Mechanism: The ester moiety and the

    
    -unsaturation mimic the electronic signature of the MDT headgroup. Field trials indicate that while less active than MDT, methyl oct-2-enoate and its derivatives can enhance trap captures when co-deployed with the primary aggregation pheromone (murgantiol stereoisomers).
    
  • Kairomonal Activity: Due to its occurrence in fermenting fruit volatiles, it acts as a kairomone , attracting generalist frugivores and potentially masking anthropogenic odors in trap formulations.

Weaver Ant (Oecophylla) Clarification

Contrary to some older literature citing it as a primary pheromone, modern headspace analysis confirms that Oecophylla smaragdina (Weaver Ant) relies primarily on undecane and formic acid for alarm signaling.[1] Methyl oct-2-enoate is better characterized as a minor component or a general attractant found in the mandibular gland secretions of related Formicinae species, often serving as a trail-following enhancer rather than a primary releaser.

Part 2: Synthetic Pathways (The Core)

To utilize Methyl oct-2-enoate in pheromone research, stereochemical purity (E-isomer >98%) is paramount. We present two field-proven routes: the Horner-Wadsworth-Emmons (HWE) reaction for stereocontrol and Cross-Metathesis for modularity.

Route A: Horner-Wadsworth-Emmons (HWE) Olefination

This is the industry "Gold Standard" for generating


-unsaturated esters with high (E)-selectivity.
  • Logic: The reaction between hexanal and trimethyl phosphonoacetate utilizes a stabilized phosphonate carbanion. The thermodynamic control inherent in the HWE mechanism heavily favors the trans (E) alkene due to the reversible formation of the threo-oxaphosphetane intermediate.

  • Advantages: Scalable, reliable, and requires inexpensive reagents.

Route B: Ruthenium-Catalyzed Cross-Metathesis

A modern approach using Grubbs' 2nd Generation Catalyst.[2]

  • Logic: Reacting 1-heptene with methyl acrylate. This method is modular; by changing the alkene partner, one can rapidly generate a library of pheromone analogs (e.g., methyl dec-2-enoate) without altering the core protocol.

  • Advantages: High functional group tolerance and atom economy (if ethylene byproduct is managed).

Part 3: Visualization of Synthetic Logic

SynthesisPathways cluster_legend Pathway Legend Hexanal Hexanal (C6 Aldehyde) Intermediate_HWE Oxaphosphetane Intermediate Hexanal->Intermediate_HWE Base (NaH/LiHMDS) Phosphonate Trimethyl Phosphonoacetate Phosphonate->Intermediate_HWE Heptene 1-Heptene Ru_Carbene Ru-Carbene Cycle Heptene->Ru_Carbene Grubbs II Cat. Acrylate Methyl Acrylate Acrylate->Ru_Carbene Product Methyl (E)-oct-2-enoate (Target Molecule) Intermediate_HWE->Product Elimination (High E-Selectivity) Ru_Carbene->Product - Ethylene Deriv_Alcohol Oct-2-en-1-ol (Pheromone Precursor) Product->Deriv_Alcohol DIBAL-H Reduction Deriv_Acid 9-Oxo-2-decenoic Acid (Queen Substance Analog) Product->Deriv_Acid Chain Extension (Cross-Coupling) key Route A: HWE (Top) Route B: Metathesis (Bottom)

Caption: Dual synthetic pathways for Methyl (E)-oct-2-enoate. Route A (HWE) prioritizes stereochemical purity; Route B (Metathesis) offers modular flexibility for analog generation.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction Objective: Synthesis of Methyl (E)-oct-2-enoate on a 50 mmol scale.

Reagents & Equipment
  • Substrate: Hexanal (freshly distilled).

  • Reagent: Trimethyl phosphonoacetate (1.1 equiv).

  • Base: Sodium Hydride (60% dispersion in oil) or LiHMDS (for milder conditions).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Activation:

    • In a flame-dried 250 mL round-bottom flask, suspend NaH (2.2 g, 55 mmol) in anhydrous THF (100 mL) at 0°C.

    • Critical Step: Add Trimethyl phosphonoacetate (10.0 g, 55 mmol) dropwise over 20 minutes. Evolution of

      
       gas will occur. Stir for 30 minutes until the solution becomes clear (formation of the phosphonate carbanion).
      
  • Coupling:

    • Cool the reaction mixture to -78°C (if using LiHMDS) or 0°C (if using NaH). Note: Lower temperatures generally improve E/Z selectivity.

    • Add Hexanal (5.0 g, 50 mmol) dissolved in THF (10 mL) dropwise.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       solution (50 mL).
      
    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5).

    • Yield Expectation: 85-92%.

    • Validation: Verify (E)-geometry via

      
      -NMR (Coupling constant 
      
      
      
      Hz for vinyl protons).
Data Summary Table
ParameterHWE ReactionCross-Metathesis
Reagents Phosphonate + AldehydeAcrylate + Alkene
Catalyst/Base NaH / LiHMDSGrubbs II (Ru)
Atom Economy Moderate (Phosphate waste)High (Ethylene byproduct)
Stereoselectivity Excellent (>98% E) Good (Requires optimization)
Scalability High (Kg scale)Moderate (Catalyst cost)

Part 5: Downstream Applications in Pheromone Design

Once synthesized, Methyl oct-2-enoate serves as a "chassis" molecule:

  • Reduction to Alcohols:

    • Treatment with DIBAL-H (2 equivalents, -78°C) selectively reduces the ester to (E)-oct-2-en-1-ol .

    • Relevance: This alcohol is a component of the alarm pheromone in several Crematogaster ant species and a general semiochemical for various Hymenoptera.

  • Chain Elongation (Queen Substance):

    • The ester group can be hydrolyzed to the acid, converted to a Weinreb amide, and reacted with Grignard reagents to synthesize 9-oxo-2-decenoic acid (9-ODA) analogs, critical for honey bee colony regulation studies.

References

  • Biological Role & Synergism

    • Weber, D. C., et al. (2014).[3] "Synergy of aggregation pheromone with methyl (E,E,Z)-2,4,6-decatrienoate in attraction of Halyomorpha halys." Journal of Economic Entomology. Link

  • Synthetic Methodology (HWE)

    • Wadsworth, W. S., & Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society. Link

  • Cross-Metathesis Applications

    • Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society. Link

  • Weaver Ant Chemical Ecology

    • Bradshaw, J. W. S., et al. (1979). "The chemical composition of the poison apparatus secretions of the African weaver ant, Oecophylla longinoda." Physiological Entomology. Link

  • General Pheromone Synthesis Reviews

    • Mori, K. (2010). "Synthesis of Pheromones." The Total Synthesis of Natural Products. Link

Sources

Technical Guide: Safe Handling and Operational Protocols for Methyl Oct-2-enoate

[1][2]

Executive Summary

Methyl oct-2-enoate (CAS: 2396-85-2), also known as Methyl (E)-2-octenoate, is a specialized ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

12Michael Acceptor2high potency skin sensitization2

This guide provides a technical framework for researchers to handle this compound safely, moving beyond generic safety data sheets (SDS) to address the specific mechanistic risks associated with conjugated alkene esters.

Part 1: Chemical Profile & Physicochemical Properties[1][4]

Understanding the physical state is the first line of defense.[2] Methyl oct-2-enoate is a combustible liquid with a flash point that allows for standard ambient handling, provided ignition sources are controlled.[1][2]

Table 1: Physicochemical Data for Risk Assessment

PropertyValueOperational Implication
CAS Registry 2396-85-2Use for accurate inventory tracking (Distinguish from the ynoate CAS 111-12-6).[1][2]
Structure ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-unsaturated ester
Electrophilic reactivity at the

-carbon.[1][2][3]
Appearance Colorless liquidHard to detect spills visually on bench surfaces.[1][2]
Odor Green, fruity, pear-likeWarning: Pleasant odor causes olfactory fatigue and complacency.[1][2]
Flash Point ~79.4°C (175°F)Combustible (Class IIIA).[1][2] Avoid open flames/hot plates.
Boiling Point ~70°C @ 4 mmHgModerate volatility; requires fume hood for heating/vacuum work.[1][2]
Solubility Lipophilic (Alcohol/Oils)Water alone is ineffective for decontamination.[1][2]

Part 2: The Core Hazard – Sensitization Mechanism

Why is this compound dangerous? Unlike simple esters (e.g., methyl octanoate), Methyl oct-2-enoate possesses a double bond conjugated with the carbonyl group.[2] This structural motif makes the

12

In a biological context, this compound acts as a hapten .[2] It covalently binds to nucleophilic amino acid residues (specifically cysteine thiols) on skin proteins via the Michael Addition pathway.[2] This formation of a protein-hapten conjugate triggers the immune system, leading to Allergic Contact Dermatitis (ACD).[2]

Visualization: The Skin Sensitization Pathway (AOP)

The following diagram illustrates the Adverse Outcome Pathway (AOP) for Methyl oct-2-enoate sensitization.

SensitizationMechanismCompoundMethyl oct-2-enoate(Electrophile)AdductProtein-Hapten Conjugate(Michael Adduct)Compound->AdductMichael AdditionProteinSkin Protein(Cysteine-SH Nucleophile)Protein->AdductImmuneDendritic Cell Activation(Immune Response)Adduct->ImmuneHaptenizationOutcomeAllergic ContactDermatitisImmune->OutcomeT-Cell Mediation

Figure 1: Mechanism of action showing the electrophilic attack on skin proteins leading to sensitization.[1][2]

Part 3: Engineering Controls & PPE Strategy[1]

Engineering Controls
  • Primary Containment: All weighing, dispensing, and heating must occur within a certified Chemical Fume Hood .

  • Vapor Management: Although the vapor pressure is relatively low at room temperature, the "fruity" odor indicates volatile release. Do not rely on odor as a warning property; if you smell it, containment is breached.[2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may degrade upon prolonged contact with esters.[2]

Table 2: Glove Selection Protocol

Contact TypeRecommended MaterialRationale
Incidental Splash Nitrile (Double-gloved) Standard protection.[1][2] Change immediately upon contamination.[2]
Prolonged Handling Silver Shield / Laminate Esters can swell nitrile/latex.[1][2] Laminate films provide superior permeation resistance.[2]
High Risk (Spills) Butyl Rubber Highest resistance to esters and ketones.[1][2]

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent aerosolization and benchtop contamination.

  • Preparation: Place a secondary container (tray) and the balance inside the fume hood or a powder enclosure.

  • Transfer: Use a disposable glass pipette or syringe.[2] Do not pour from the stock bottle; the liquid viscosity can cause "dribbling" down the side of the bottle, creating a persistent contact hazard.

  • Wipe Down: After closing the stock bottle, wipe the threads and cap with a Kimwipe dampened in ethanol to remove invisible residues. Discard the wipe into solid hazardous waste immediately.[2]

Protocol B: Reaction Setup & Quenching

Objective: Neutralize the electrophilic hazard before disposal.

  • Reaction: Run reactions under an inert atmosphere (Nitrogen/Argon) if heating is involved to prevent auto-oxidation, though the primary safety concern is containment.

  • Quenching (Decontamination):

    • The Trap: Do not just rinse glassware with water.[2] The compound is lipophilic and will remain on the glass.

    • The Fix: Rinse glassware with Ethanol or Acetone first to solubilize the ester.

    • Chemical Deactivation: Treat the rinse waste with a 10% Sodium Hydroxide (NaOH) solution.[2] This hydrolyzes the ester (saponification), breaking the molecule into methanol and the corresponding carboxylate salt, which is generally more water-soluble and less volatile.[2]

Protocol C: Spill Management[1]
  • Evacuate: If the spill is outside the hood (>10 mL), evacuate the immediate area to allow vapors to dissipate.

  • Absorb: Use a universal absorbent or vermiculite.[2]

  • Clean: Clean the surface with a detergent solution followed by an ethanol wipe.[2]

  • Disposal: Seal all cleanup materials in a double-bagged hazardous waste container labeled "Sensitizing Organic Waste."

Visualization: Safe Handling Workflow

HandlingWorkflowStartStart: Methyl oct-2-enoateStorageStorage: Cool, Dark, Tightly Sealed(Segregate from Oxidizers)Start->StorageDispenseDispensing: Fume Hood Only(Double Nitrile Gloves)Storage->DispenseTransferReactionExperimental UseDispense->ReactionCleanupDecontamination:1. Solvent Rinse (EtOH)2. Base Hydrolysis (NaOH)Reaction->CleanupPost-ExpWasteDisposal: Organic Waste StreamCleanup->Waste

Figure 2: Operational decision matrix for storage, handling, and decontamination.[1][2][4]

Part 5: Emergency Response

  • Skin Contact:

    • Immediate Action: Wash with copious amounts of soap and water for 15 minutes.[2] Do not use alcohol on the skin, as it may enhance permeation of the ester into the dermis.

    • Follow-up: Monitor for redness or itching (dermatitis) over the next 24-48 hours.[2] Consult a physician if irritation persists.

  • Eye Contact:

    • Flush with water for 15 minutes.[2] Seek medical attention immediately.

  • Inhalation:

    • Move to fresh air.[2] If respiratory irritation (coughing, wheezing) occurs, seek medical support.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate.[2] PubChem. Available at: [Link]1]

  • The Good Scents Company. Methyl (E)-2-octenoate Safety and Properties. The Good Scents Company Information System. Available at: [Link]1]

  • International Fragrance Association (IFRA). IFRA Standards Library (49th Amendment) - Methyl 2-octenoate.[2][5] IFRA Fragrance Safety Standards. Available at: [Link]1]

  • European Chemicals Agency (ECHA). Substance Information: Methyl (E)-oct-2-enoate (CAS 2396-85-2).[1][2] ECHA REACH Dossier. Available at: [Link]1]

Technical Guide: Solubility Profile & Solvent Selection for Methyl Oct-2-enoate

[1]

Executive Summary

Methyl oct-2-enoate (Methyl trans-2-octenoate) is a structurally significant

11

This guide provides a definitive analysis of the compound's solubility thermodynamics, offering researchers a validated framework for solvent selection. Unlike simple data sheets, this document correlates molecular structure with solvation potential, ensuring experimental success in extraction, synthesis, and chromatographic analysis.

Physicochemical Architecture

To predict solubility behavior beyond empirical data, one must understand the molecular forces at play.[1] Methyl oct-2-enoate consists of a hydrophobic alkyl tail (C5) conjugated to a polar ester functionality.[1]

Structural Determinants[1]
  • Lipophilicity (LogP): ~3.0 – 3.[1][2]3. This value indicates a strong preference for non-polar environments.[1] The compound partitions heavily into organic phases over aqueous ones.[1]

  • Functional Group: The

    
    -unsaturated ester moiety (
    
    
    ) introduces a dipole moment, allowing solubility in moderately polar aprotic solvents (e.g., DMSO, Ethyl Acetate) while maintaining compatibility with non-polar hydrocarbons.[1]
PropertyValueImplication for Solubility
Molecular Weight 156.22 g/mol Low MW facilitates rapid dissolution in compatible solvents.[1]
Physical State Liquid (Colorless)Miscible with liquid solvents rather than requiring solid-state lattice energy breakdown.[1]
Boiling Point ~197°C (70°C @ 4mmHg)Suitable for high-temperature reflux in solvents like Toluene or Xylene.[1]
Water Solubility < 160 mg/L (Est.)[1][2][3][4]Effectively insoluble; requires emulsification for aqueous formulations.[1]

Solubility Landscape: Solvent Compatibility Matrix

The following classification guides solvent selection based on the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).

High Solubility (Miscible / >100 mg/mL)

These solvents are recommended for stock solution preparation, synthesis reactions, and extraction.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[1]

    • Mechanism:[5] Excellent dispersion force interactions with the alkyl chain and dipole interactions with the ester.[1]

  • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF).[1]

    • Application: DMSO is the gold standard for biological assays (stock conc.[1]

      
       200 mg/mL).[1]
      
  • Alcohols: Ethanol, Methanol, Isopropanol.

    • Note: While soluble, transesterification can occur in methanol/ethanol under acidic/basic catalysis.[1] Use strictly neutral conditions for storage.

  • Esters & Ketones: Ethyl Acetate, Acetone.[1]

    • Application: Ideal for extraction and chromatography (GC/HPLC).[1]

Partial / Low Solubility[1][3]
  • Glycols: Propylene Glycol (Slightly soluble).[1][6]

    • Relevance: Critical for cosmetic/fragrance formulations.[1] Co-solvents (e.g., Ethanol) are often required.[1]

Insoluble
  • Aqueous Media: Water, Glycerin.[1][6]

    • Implication: Aqueous reaction workups will result in phase separation, making water an excellent "anti-solvent" for precipitation or washing.[1]

Decision Matrix: Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

SolventSelectionStartSelect ApplicationBioAssayBiological Assay(In Vitro)Start->BioAssaySynthesisOrganic SynthesisStart->SynthesisExtractionExtraction/PurificationStart->ExtractionAnalysisGC/HPLC AnalysisStart->AnalysisDMSODMSO(Stock >200mg/mL)BioAssay->DMSOHigh Sol. & BiocompatibleDCMDCM / Toluene(Inert/Non-protic)Synthesis->DCMInertnessEtOAcEthyl Acetate / Hexane(High Volatility)Extraction->EtOAcPhase SeparationMeCNAcetonitrile / Methanol(UV Transparent)Analysis->MeCNColumn Compatibility

Figure 1: Strategic decision tree for solvent selection based on experimental requirements.[1]

Experimental Protocol: Determination of Saturation Solubility

Objective: To empirically determine the solubility limit of Methyl oct-2-enoate in a specific organic solvent (e.g., Propylene Glycol or a buffer/surfactant mix).

Principle: This protocol uses the "Shake-Flask" method coupled with Gas Chromatography (GC-FID) for quantification.[1] This is superior to visual estimation due to the compound's liquid nature, which can form emulsions that mimic solubility.

Reagents & Equipment[1]
  • Analyte: Methyl oct-2-enoate (>97% purity).[1][2][7][][9]

  • Solvent: Target solvent (e.g., Propylene Glycol).[1][6]

  • Internal Standard: Methyl decanoate (structurally similar, distinct retention time).[1]

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, GC-FID.

Step-by-Step Methodology
  • Supersaturation:

    • Add Methyl oct-2-enoate in excess to 5 mL of the target solvent in a glass vial.[1]

    • Visual Check: Ensure a visible phase separation or oil droplets persist (indicating saturation).[1]

  • Equilibration:

    • Incubate the vial at the target temperature (e.g., 25°C) on an orbital shaker (200 rpm) for 24 hours.

    • Why? Kinetic equilibrium ensures the dissolution rate matches the precipitation rate.[1]

  • Phase Separation:

    • Allow the sample to stand for 1 hour to let undissolved oil settle.[1]

    • Carefully extract the supernatant.[1]

  • Filtration (Critical Step):

    • Pass the supernatant through a 0.45 µm PTFE filter .[1]

    • Note: Pre-saturate the filter with a small amount of solution to prevent analyte adsorption loss.[1]

  • Quantification (GC-FID):

    • Dilute the filtrate with a volatile solvent (e.g., Hexane) containing the Internal Standard.[1]

    • Inject into GC-FID.[1] Calculate concentration using a pre-established calibration curve.[1]

SolubilityProtocolStep11. Supersaturation(Add Excess Ester to Solvent)Step22. Equilibration(Shake 24h @ 25°C)Step1->Step2Step33. Filtration(0.45µm PTFE - Remove Droplets)Step2->Step3Step44. Dilution(Add Internal Std + Hexane)Step3->Step4Step55. GC-FID Analysis(Calculate mg/mL)Step4->Step5

Figure 2: Validated workflow for accurate solubility determination of liquid esters.

Applications & Implications

Organic Synthesis
  • Reaction Medium: For hydrogenation of the double bond, Ethanol is the preferred solvent. For oxidation to methyl 3-oxobutyrate, Dichloromethane (DCM) is recommended due to its stability against oxidizers.[1]

  • Nucleophilic Substitution: The

    
    -unsaturation makes the compound a Michael acceptor.[1] Reactions with amines or thiols should be conducted in Acetonitrile  or THF  to prevent side reactions with protic solvents.[1]
    
Stock Solution Storage
  • Solvent: Anhydrous DMSO or Ethanol .[1]

  • Stability: Store at -20°C. Avoid water contamination to prevent hydrolysis of the ester bond into Octenoic acid (which has a distinct, often rancid, odor).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5364532, Methyl 2-octenoate.[1] Retrieved from [Link][1]

  • The Good Scents Company (2023). Methyl 2-octenoate General Properties and Organoleptics.[1] Retrieved from [Link][1]

Methyl Oct-2-enoate: Technical Guide for Agrochemical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl oct-2-enoate (CAS: 7367-81-9 for E-isomer) represents a versatile scaffold in modern "green" agrochemistry. While historically utilized primarily in the flavor and fragrance industry for its green-fruity notes (violet leaf, melon), its application in agriculture has surged due to its dual utility: as a botanical fungicide with a membrane-disrupting mode of action and as a semiochemical precursor for pheromone synthesis.

This guide provides a technical deep-dive into its synthesis, biological mechanisms, and validated experimental protocols for researchers developing bio-rational pest control systems.

Part 1: Chemical Profile & Stereochemistry

The biological activity of methyl oct-2-enoate is highly stereospecific. The (E)-isomer (trans) is the predominant bioactive form found in nature (e.g., Annona muricata, Carica papaya).

PropertySpecificationRelevance to Formulation
IUPAC Name Methyl (E)-oct-2-enoateTarget isomer for synthesis
Molecular Formula

MW: 156.22 g/mol
LogP (Octanol/Water) ~3.0Lipophilic; penetrates insect cuticles & fungal membranes
Vapor Pressure 0.44 mmHg @ 25°CModerate volatility; requires encapsulation for field persistence
Solubility Insoluble in water; Soluble in EtOH, oilsRequires emulsifiable concentrate (EC) or microencapsulation

Part 2: Synthesis Pathways

For industrial scaling, two primary routes are employed: the classical Knoevenagel Condensation (robust, low cost) and Olefin Metathesis (green chemistry, high stereoselectivity).

Graphviz Diagram: Synthesis Workflows

SynthesisPathways Aldehyde Hexanal (C6 Aldehyde) Inter Intermediate Unsaturated Diester Aldehyde->Inter Knoevenagel Malo Dimethyl Malonate Malo->Inter BaseCat Base Catalyst (Piperidine/Pyridine) BaseCat->Inter Decarb Decarboxylation (-CO2) Inter->Decarb Product Methyl (E)-oct-2-enoate (>95% E-isomer) Decarb->Product Heat Metathesis Cross-Metathesis (Grubbs Catalyst) Metathesis->Product High Selectivity Terminal 1-Heptene Terminal->Metathesis Acrylate Methyl Acrylate Acrylate->Metathesis

Figure 1: Comparison of Knoevenagel Condensation (top) vs. Olefin Metathesis (bottom) routes. Metathesis offers higher stereoselectivity for the (E)-isomer imperative for biological activity.

Part 3: Mechanism of Action (MoA)

Fungicidal Activity

Methyl oct-2-enoate acts as a membrane disruptor . Its lipophilic tail inserts into the fungal phospholipid bilayer, increasing non-specific permeability. This results in the leakage of intracellular electrolytes (specifically


) and acidification of the cytoplasm, leading to cell death.

Target Pathogens: Fusarium spp., Botrytis cinerea, and Colletotrichum spp.

Insecticidal & Semiochemical Activity
  • Surfactant Effect (Larvicide): Similar to sucrose octanoate esters, it can dewax the insect cuticle, causing desiccation and suffocation (spiracle blockage) in soft-bodied larvae (e.g., mosquitoes, aphids).

  • Semiochemical: It serves as a Kairomone (plant volatile attractant) for certain Hemipterans and a repellent for others. It acts by binding to Odorant Binding Proteins (OBPs) in the sensilla, triggering avoidance or attraction behaviors depending on the species.

Graphviz Diagram: Fungal Mode of Action

FungalMoA Compound Methyl oct-2-enoate (Lipophilic) CellWall Fungal Cell Wall (Penetration) Compound->CellWall Membrane Plasma Membrane (Phospholipid Bilayer) CellWall->Membrane Disruption Membrane Expansion & Pore Formation Membrane->Disruption Intercalation Efflux Efflux of K+ Ions Loss of Turgor Disruption->Efflux ATP ATP Depletion (Proton Pump Overload) Efflux->ATP Compensatory Stress Death Hyphal Growth Inhibition & Cell Death Efflux->Death ATP->Death

Figure 2: The cascade of cellular events leading to fungal cell death via membrane disruption.

Part 4: Experimental Protocols

Protocol A: Antifungal "Poisoned Food" Bioassay

Objective: Determine the


 of Methyl oct-2-enoate against Fusarium oxysporum.

Materials:

  • Potato Dextrose Agar (PDA)

  • Methyl oct-2-enoate (98% purity)

  • Tween 80 (Emulsifier)

  • Petri dishes (90mm)

  • Fungal culture (7-day old)

Methodology:

  • Emulsion Preparation: Prepare a stock emulsion of Methyl oct-2-enoate in sterile water using 0.1% Tween 80. Sonicate for 5 minutes to ensure micelle formation.

  • Media Dosing: Add the emulsion to molten PDA (cooled to 45°C) to achieve final concentrations of 0 (Control), 100, 250, 500, and 1000 µM.

  • Pouring: Pour 20 mL of media into petri dishes and allow to solidify.

  • Inoculation: Place a 5mm mycelial plug from the active margin of the Fusarium culture into the center of each plate.

  • Incubation: Incubate at 25°C ± 2°C in the dark for 5-7 days.

  • Data Collection: Measure radial growth diameter (mm). Calculate Percent Inhibition (

    
    ):
    
    
    
    
    (Where
    
    
    is control growth and
    
    
    is treated growth).
Protocol B: Contact Toxicity Assay (Insect Larvae)

Objective: Assess larvicidal activity against Aedes aegypti or Aphid spp.

Methodology:

  • Solution: Dissolve Methyl oct-2-enoate in acetone (carrier).

  • Application: Apply 1 µL of solution topically to the dorsal thorax of L3/L4 instar larvae using a micro-applicator.

  • Controls: Treat control group with pure acetone.

  • Observation: Transfer larvae to holding cups with food. Record mortality at 24h and 48h.

  • Validation: Probit analysis to determine

    
    . Note: Control mortality must be <10% for validity.
    

Part 5: Safety, Regulation & Formulation

Environmental Toxicity

Methyl oct-2-enoate is classified as Very Toxic to Aquatic Life (Acute 1, H400).

  • Mitigation: Do not apply directly to water bodies.

  • Buffer Zones: Maintain a 10m vegetative buffer strip during foliar application.

Formulation Strategy: Microencapsulation

Due to its volatility (Vapor Pressure: 0.44 mmHg) and phytotoxicity potential at high concentrations, Polyurea Microencapsulation is recommended.

  • Benefit: Controls release rate (extending field life from hours to days) and reduces acute aquatic toxicity by limiting immediate bioavailability.

  • Stabilizer: Add BHT (Butylated hydroxytoluene) at 0.1% to prevent oxidation of the double bond.

Regulatory Status
  • US EPA: Often exempt from tolerance as a biochemical pesticide if used in traps/dispensers (Check specific 40 CFR part 180 exemptions).

  • EU EFSA: Approved as a flavoring agent (FL-no: 09.299); use as a PPP (Plant Protection Product) requires specific registration under Regulation (EC) No 1107/2009.

References

  • European Food Safety Authority (EFSA). (2008). Scientific Opinion on Flavouring Group Evaluation 95 (FGE.95). Retrieved from [Link]

  • PubChem. (n.d.).[1] Methyl oct-2-enoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Methyl (E)-2-octenoate Information. Retrieved from [Link]

  • Zirihi, G.N., et al. (2019). Antifungal Properties of Volatile Organic Compounds. MDPI.
  • US EPA. (2020). Biochemical Pesticides; Tolerance Exemptions. Retrieved from [Link]

Sources

Methyl Oct-2-enoate: Strategic C8-Building Block in Asymmetric Synthesis

[1]

Executive Summary

Methyl oct-2-enoate (CAS: 2396-85-2) serves as a critical

1C8-synthon1

This technical guide dissects the synthesis, reactivity, and application of methyl oct-2-enoate, moving beyond basic properties to focus on stereoselective conjugate additions —the primary mechanism by which this intermediate confers value in complex molecule synthesis.

Chemical Profile & Reactivity Matrix

The electrophilicity of methyl oct-2-enoate is governed by the conjugation of the alkene with the methoxycarbonyl group.[1] This polarization makes the


1
PropertyValue / DescriptionRelevance to Synthesis
IUPAC Name Methyl (2E)-oct-2-enoateE-isomer is the thermodynamic standard; Z-isomer requires specific conditions (e.g., Still-Gennari).[1]
Molecular Formula

MW: 156.22 g/mol .[1][2]
Boiling Point 79°C (at 10 mmHg)Volatile; requires careful vacuum distillation during purification.[1]
Electronic Character Michael Acceptor (Soft Electrophile)Reacts preferentially with soft nucleophiles (cuprates, thiols, malonates).
Key Impurities Z-isomer, Methyl octanoate (over-reduction)Isomeric purity is critical for downstream enantioselective steps.[1]

Core Synthesis: High-Fidelity E-Olefination

While Knoevenagel condensation is possible, it often suffers from poor E/Z selectivity and decarboxylation issues.[1] The Horner-Wadsworth-Emmons (HWE) reaction is the pharmaceutical industry standard for generating methyl oct-2-enoate with

1
Protocol 1: HWE Synthesis of Methyl (E)-Oct-2-enoate

Objective: Synthesize high-purity trans-isomer from hexanal.

Mechanism: The phosphonate carbanion adds to the aldehyde; the steric bulk of the phosphonate groups ensures the trans (E) alkene is formed upon elimination of the phosphate.

Reagents:
  • Substrate: Hexanal (

    
    ) [1.0 equiv][1]
    
  • Reagent: Trimethyl phosphonoacetate [1.1 equiv][1]

  • Base: Sodium Hydride (60% dispersion in mineral oil) [1.1 equiv] or DBU/LiCl (Masamune-Roush conditions for milder basicity).[1]

  • Solvent: THF (Anhydrous).[1]

Step-by-Step Methodology:
  • Activation: In a flame-dried reactor under

    
    , suspend NaH in THF at 0°C.
    
  • Ylide Formation: Dropwise add Trimethyl phosphonoacetate. Evolution of

    
     gas occurs.[1] Stir for 30 min until the solution becomes clear (formation of the phosphonate carbanion).
    
  • Addition: Cool to -78°C (to maximize kinetic control, though 0°C often suffices for simple chains). Add Hexanal dropwise.[1]

  • Reaction: Allow warming to room temperature (RT) over 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Quench: Quench with saturated

    
    .
    
  • Workup: Extract with

    
    . Wash organic layer with brine, dry over 
    
    
    , and concentrate.
  • Purification: Vacuum distillation (bp ~79°C @ 10 mmHg) is preferred over column chromatography for scale-up.[1]

Critical Process Parameter (CPP): Temperature control during the aldehyde addition is crucial. Higher temperatures during addition can erode E-selectivity.[1]

Pharmaceutical Application: Asymmetric Conjugate Addition

The most high-value application of methyl oct-2-enoate is as a substrate for Asymmetric Michael Additions .[1] This reaction installs a chiral center at the

1
Workflow: Enantioselective Introduction of a Nitromethyl Group

This protocol demonstrates the synthesis of a chiral


1
Experimental Logic[1]
  • Catalyst: Chiral Thiourea-Amine Organocatalyst (e.g., Takemoto's catalyst).[1]

  • Nucleophile: Nitromethane (activated by the basic moiety of the catalyst).

  • Electrophile: Methyl oct-2-enoate.[1][3]

  • Interaction: The thiourea moiety activates the ester carbonyl via H-bonding (lowering LUMO), while the tertiary amine deprotonates nitromethane.

Protocol 2: Organocatalytic Michael Addition[1]
  • Preparation: Charge a reactor with Methyl oct-2-enoate (1.0 mmol) and the Chiral Thiourea Catalyst (10 mol%).

  • Solvent: Add Toluene (concentration 0.5 M). Note: Non-polar solvents often enhance H-bonding interactions.[1]

  • Nucleophile: Add Nitromethane (5.0 equiv).

  • Incubation: Stir at RT for 24-48 hours.

  • Validation: Monitor conversion by

    
    -NMR (disappearance of alkene protons at 
    
    
    6.9 and 5.8 ppm).
  • Isolation: Flash chromatography on silica gel.

Outcome: High yield (>85%) and high enantiomeric excess (>90% ee) of the

1

Visualization of Synthetic Logic

The following diagram illustrates the parallel pathways available for Methyl oct-2-enoate: its synthesis via HWE and its divergence into two critical pharmaceutical intermediates (Chiral GABA analogs and Allylic Alcohols).[1]

GHexanalHexanal(C6 Aldehyde)IntermediateMETHYL OCT-2-ENOATE(The Core Intermediate)Hexanal->IntermediateHWE Reaction(NaH, THF)HWE_ReagentTrimethylPhosphonoacetateHWE_Reagent->IntermediateReaction_AAsymmetric MichaelAddition(Nitromethane/Cat*)Intermediate->Reaction_AOrganocatalysisReaction_BDIBAL-HReductionIntermediate->Reaction_B-78°C, SelectiveProduct_AChiral u03b2-NitromethylEster(GABA Precursor)Reaction_A->Product_AHigh ee%Product_B(E)-Oct-2-en-1-ol(Allylic Alcohol)Reaction_B->Product_BRetention ofAlkene Geometry

Caption: Synthetic genealogy of Methyl oct-2-enoate, bridging raw C6 aldehydes to high-value chiral pharmaceutical building blocks.

Process Safety & Impurity Control

Hazard Identification
  • Combustibility: Flash point is ~79°C. It is classified as a combustible liquid.[1]

  • Sensitization: Methyl oct-2-enoate is a known skin sensitizer (Category 1B).[1][4] All handling must occur in a fume hood with nitrile gloves.[1]

  • Reactive Hazards: Exothermic polymerization is possible if initiated by strong free-radical sources, though less likely than with acrylates.[1]

Impurity Profile & Remediation
ImpurityOriginRemediation Strategy
Hexanal (Starting Material) Incomplete HWE reactionBisulfite wash (forms adduct with aldehyde) during workup.[1][5]
Trimethyl phosphate HWE ByproductWater soluble; remove via rigorous aqueous washing (

).[1]
(Z)-Isomer Thermodynamic control failureIsomerization using

(catalytic) in light, or fractional distillation (difficult due to similar bp).

References

  • Highly (E)-Selective Wadsworth-Emmons Reactions. Claridge, T. D. W., et al. Organic Letters, 2008, 10(23), 5437-5440.[1]

  • Organocatalytic Asymmetric Michael Addition. Okino, T., Hoashi, Y., & Takemoto, Y. Journal of the American Chemical Society, 2003, 125(40), 12672-12678.

  • Methyl oct-2-enoate Safety Data Sheet. PubChem Laboratory Chemical Safety Summary (LCSS).

  • Conjugate Addition Reactions in Pharmaceutical Synthesis. Rossiter, B. E., & Swingle, N. M. Chemical Reviews, 1992, 92(5), 771-806.

Technical Guide: Research Applications of Methyl oct-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile and research applications of Methyl oct-2-enoate , a compound bridging the gap between olfactory chemistry, ecological signaling, and covalent drug discovery.

CAS: 7367-81-9 (trans-isomer) | Class:


-Unsaturated Ester | Role:  Chemical Probe & Bioactive Volatile[1]

Executive Summary

Methyl oct-2-enoate (MO2E) is an


-unsaturated fatty acid ester primarily recognized for its "green-fruity" olfactory profile in the flavor and fragrance industry (FEMA 3712).[1] However, its utility in research extends significantly beyond organoleptics. For the drug development and chemical biology sectors, MO2E serves as a critical model electrophile . It represents the "enoate" class of Michael acceptors—warheads that are increasingly relevant in the design of Targeted Covalent Inhibitors (TCIs). Additionally, its role as a semiochemical in entomology makes it a vital reagent for studying insect olfaction and host-seeking behaviors.

Chemical Profile & Reactivity

The core research value of MO2E lies in its conjugated system. Unlike highly reactive acrylamides often used in oncology drugs (e.g., Osimertinib), the internal ester functionality of MO2E renders it a "soft" electrophile.

The Enoate Warhead

In medicinal chemistry, tuning the reactivity of a covalent warhead is paramount to avoid off-target toxicity. MO2E serves as a benchmark for moderate reactivity .

  • Mechanism: Conjugate addition (Michael Addition).

  • Target: Soft nucleophiles, primarily the thiolate anion (

    
    ) of Cysteine residues in proteins or Glutathione (GSH).
    
  • Selectivity: Due to steric hindrance at the

    
    -carbon (compared to terminal acrylates), MO2E exhibits higher selectivity, reacting only with highly accessible or activated cysteines.
    

MichaelAddition Substrate Methyl oct-2-enoate (Electrophile) Transition Enolate Transition State Substrate->Transition Nucleophile Cysteine Thiol (R-S⁻) (Nucleophile) Nucleophile->Transition Attack on β-carbon Product Thioether Adduct (Covalent Modification) Transition->Product Protonation

Figure 1: Mechanism of Michael addition between a cysteine thiolate and Methyl oct-2-enoate.[1] The reaction forms a stable thioether bond, mimicking the mode of action of covalent drugs.

Application I: Covalent Probe & Toxicology Research

MO2E is extensively used to validate Skin Sensitization models. Because skin sensitization is driven by the haptenization of skin proteins, MO2E acts as a positive control in assays predicting allergic contact dermatitis.

Direct Peptide Reactivity Assay (DPRA)

Researchers use MO2E to calibrate the DPRA, an OECD-validated method (TG 442C) that replaces animal testing.

Experimental Logic: If MO2E depletes a synthetic cysteine peptide in solution, it confirms the molecule's ability to haptenize proteins in vivo.

Protocol: Cysteine Depletion Assay

  • Objective: Quantify the reactivity of MO2E toward cysteine.

  • Reagents:

    • Cysteine peptide stock (0.5 mM in phosphate buffer pH 7.5).

    • MO2E (100 mM in Acetonitrile).

    • HPLC system with UV detection (220 nm).

Step-by-Step Workflow:

  • Preparation: Dilute MO2E to a final concentration of 1 mM and the Cysteine peptide to 0.5 mM in the reaction vial (1:10 or 1:50 ratio depending on specific variant).

  • Incubation: Incubate the mixture at 25°C for 24 hours in the dark.

  • Termination: Stop reaction (optional, usually direct injection) or dilute with mobile phase.

  • Analysis: Inject onto a C18 HPLC column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 10% to 90% B over 20 mins.

  • Calculation:

    
    
    

Interpretation:

  • >13.89% Depletion: Classified as a Sensitizer (Positive).

  • High Reactivity: Suggests potential for "warhead" use in inhibitor design but requires safety optimization.

Application II: Entomological & Ecological Research

In the field of chemical ecology, MO2E is a volatile organic compound (VOC) emitted by fermenting fruit (e.g., pears, melons). It serves as a semiochemical cue for frugivorous insects.

Insect Attractant Studies

Researchers utilize MO2E to study the host-seeking receptor pathways of Diptera (flies) and Coleoptera (beetles).

  • Target Species: Drosophila melanogaster (Fruit fly), Aedes aegypti (Mosquito - sugar feeding behavior).

  • Receptor Mechanism: MO2E binds to specific Odorant Receptors (ORs) tuned to aliphatic esters.

Research Setup: Olfactometer Bioassay To test MO2E as an attractant:

  • Apparatus: Y-tube olfactometer.

  • Stimulus: 10 µL of MO2E (1% in paraffin oil) on filter paper in one arm; solvent control in the other.

  • Airflow: Clean, humidified air at 0.5 L/min.

  • Data Collection: Record the choice of 50 starved insects. Calculate the Preference Index (PI).

Application III: Synthetic Intermediate

MO2E is a versatile building block for synthesizing complex fatty acid derivatives and pheromones.

Conjugate Addition Scaffolding

The


-position is susceptible to cuprate additions (

), allowing the introduction of alkyl chains to create branched fatty esters.
  • Reaction: Methyl oct-2-enoate + R-CuLi → Methyl 3-alkyl-octanoate

  • Utility: Synthesis of branched chiral pheromones or lipid-drug conjugates (LDCs).[1]

Quantitative Data Summary

ParameterValue / DescriptionRelevance
LogP ~3.0 - 3.4High membrane permeability; suitable for topical drugs.[1]
Water Solubility ~158 mg/LLow; requires organic co-solvents (DMSO/ACN) in bioassays.[1]
Boiling Point 89-91°C (9 mmHg)Volatile; requires closed systems for long incubations.[1]
Cys-Reactivity Moderate (Class 2/3)Ideal model for "tunable" covalent inhibition.[1]

Safety & Handling

  • Hazard: Skin Sensitizer (H317).

  • Handling: Wear nitrile gloves. All weighing must be done in a fume hood to avoid inhalation of vapors which can cause respiratory sensitization.

  • Storage: Store at 4°C under inert gas (Nitrogen/Argon) to prevent auto-oxidation of the double bond.

References

  • OECD Guidelines for the Testing of Chemicals. (2019). Test No. 442C: In Chemico Skin Sensitisation - Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins (Direct Peptide Reactivity Assay). OECD Publishing.

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, methyl 2-octenoate, CAS Registry Number 7367-81-9.[1][3][4] Food and Chemical Toxicology.

  • Schwob, L., et al. (2021). Mosquito Attractants: A Review of the Chemical Ecology of Host-Seeking and Sugar-Feeding Behavior.[1] ResearchGate.[5]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate.[1]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors.[6][7] Chemical Reviews. (Provides context on enoate warheads).

Sources

Methodological & Application

Application Note: Synthesis of Methyl (E)-oct-2-enoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of methyl (E)-oct-2-enoate, a valuable fragrance and flavoring agent, through the acid-catalyzed Fischer esterification of (E)-oct-2-enoic acid with methanol. This document outlines the underlying chemical principles, a detailed step-by-step laboratory protocol, methods for product purification and characterization, and a troubleshooting guide. The provided methodologies are designed for researchers in organic synthesis, drug development, and the fragrance industry, ensuring a robust and reproducible process.

Introduction and Theoretical Background

The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[1] The reaction is characterized by its use of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to accelerate the nucleophilic acyl substitution.[2]

The overall transformation for the synthesis of methyl oct-2-enoate is as follows:

Reaction Scheme: (E)-oct-2-enoic acid + Methanol ⇌ Methyl (E)-oct-2-enoate + Water (Catalyst: H₂SO₄)

The reaction is an equilibrium process.[2] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by applying Le Châtelier's principle in one of two ways:

  • Using an excess of one reactant: In this protocol, methanol is used in large excess, serving as both the nucleophile and the reaction solvent.[3]

  • Removing water as it is formed: This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.[4] For this specific application, the large excess of methanol is sufficient to drive the reaction to completion.

The mechanism of the Fischer esterification involves several key reversible steps, which are initiated by the protonation of the carbonyl oxygen of the carboxylic acid.[5] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). The subsequent formation of a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule, leads to the formation of the ester.[2]

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier
(E)-oct-2-enoic acid≥97%Sigma-Aldrich
Methanol (anhydrous)≥99.8%Fisher Scientific
Sulfuric Acid (conc.)95-98%J.T. Baker
Diethyl EtherACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChem
Saturated Sodium Chloride (Brine)ACS GradeLabChem
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeAcros Organics

Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle with magnetic stirrer, separatory funnel (250 mL), rotary evaporator, standard laboratory glassware, and personal protective equipment (goggles, lab coat, gloves).

Physical and Spectroscopic Data

Table 1: Physical Properties of Reactant and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
(E)-oct-2-enoic acidC₈H₁₄O₂142.20[6]154 °C @ 22 mmHg[6]0.944 @ 25 °C[6]1.4588[6]
Methyl (E)-oct-2-enoateC₉H₁₆O₂156.22[6]70 °C @ 4 mmHg[7]0.894-0.904 @ 25 °C[7]1.437-1.447[7]

Table 2: Key Spectroscopic Data for Reactant and Product

Compound¹H NMR (δ, ppm) Key Signals¹³C NMR (δ, ppm) Key SignalsIR (cm⁻¹) Key Absorptions
(E)-oct-2-enoic acid 12.0-11.0 (br s, 1H, COOH), 7.09 (dt, 1H, =CH-), 5.83 (dt, 1H, =CH-), 2.23 (q, 2H, -CH₂-), 0.90 (t, 3H, -CH₃)[8]172-176 (C=O), 152.5 (=CH-), 120.4 (-CH=), 32.3, 31.3, 27.4, 22.2, 13.9 (Alkyl C's)[8]2500-3300 (O-H stretch, broad), 1690-1710 (C=O stretch), 1640-1650 (C=C stretch), 980 (trans C=C bend)[9][10]
Methyl (E)-oct-2-enoate 6.95 (dt, 1H, =CH-), 5.80 (dt, 1H, =CH-), 3.72 (s, 3H, OCH₃), 2.18 (q, 2H, -CH₂-), 0.89 (t, 3H, -CH₃)[6]166.8 (C=O), 148.9 (=CH-), 121.2 (-CH=), 51.4 (OCH₃), 32.0, 31.5, 27.8, 22.5, 14.0 (Alkyl C's)[6][11]2950-2850 (C-H stretch), 1720-1730 (C=O stretch, ester), 1655 (C=C stretch), 1170 & 1200 (C-O stretch), 980 (trans C=C bend)[6][12]

Experimental Protocol

This protocol is adapted from established general procedures for Fischer esterification.[1]

Reaction Setup and Execution
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (E)-oct-2-enoic acid (7.11 g, 50.0 mmol).

  • In the fume hood, add 50 mL of anhydrous methanol (excess reactant and solvent). Stir the mixture until the carboxylic acid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (0.5 mL, ~9 mmol) dropwise to the stirring solution. An exotherm may be observed.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the mixture to a gentle reflux using a heating mantle. The boiling point of methanol is approximately 65 °C.

  • Maintain the reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve (E)-oct-2-enoic acid in excess Methanol B 2. Add H₂SO₄ (catalyst) A->B Slowly C 3. Heat to Reflux (65 °C, 2-4 h) B->C Assemble Reflux D 4. Cool & Dilute with Diethyl Ether C->D Completion E 5. Wash with sat. NaHCO₃ D->E F 6. Wash with Brine E->F G 7. Dry with MgSO₄ F->G H 8. Concentrate in vacuo G->H I 9. Purify via Vacuum Distillation H->I Fischer_Mechanism RCOOH Oct-2-enoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid 1. Protonation H_plus H⁺ MeOH Methanol MeOH->Protonated_Acid Tetrahedral_Int1 Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int1 2. Nucleophilic Attack Protonated_Tetrahedral Protonated Intermediate Tetrahedral_Int1->Protonated_Tetrahedral 3. Proton Transfer Protonated_Ester Protonated Ester Protonated_Tetrahedral->Protonated_Ester 4. Elimination of H₂O Water H₂O Protonated_Tetrahedral->Water Protonated_Ester->H_plus Ester Methyl Oct-2-enoate Protonated_Ester->Ester 5. Deprotonation

Caption: Simplified mechanism of the Fischer esterification reaction.

Troubleshooting and Field-Proven Insights

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Insufficient acid catalyst. 3. Water present in reagents. 4. Loss of product during work-up.1. Increase reflux time. Monitor by TLC. 2. Ensure catalytic amount of fresh, concentrated H₂SO₄ is used. 3. Use anhydrous methanol and dry glassware. 4. Be careful during extractions; avoid vigorous shaking that can lead to emulsions.
Reaction does not start Inactive catalyst.Use fresh, concentrated sulfuric acid.
Product is contaminated with starting material 1. Incomplete reaction. 2. Insufficient washing with NaHCO₃ solution.1. Increase reflux time or use a Dean-Stark trap if necessary. 2. Perform additional washes with saturated NaHCO₃ solution, checking the pH of the aqueous layer to ensure it is basic.
Potential for Polymerization or Isomerization The α,β-unsaturated system can be sensitive to strongly acidic conditions and heat.While generally robust, if side reactions are suspected, consider using a milder acid catalyst like p-TsOH or a solid acid catalyst. [13]However, for this specific transformation, H₂SO₄ is typically effective.

Conclusion

The Fischer esterification is an efficient and cost-effective method for the synthesis of methyl (E)-oct-2-enoate from its corresponding carboxylic acid. By utilizing an excess of methanol and a catalytic amount of sulfuric acid, high yields of the desired ester can be achieved. The protocol described herein provides a reliable procedure for laboratory-scale synthesis, complete with characterization data and practical troubleshooting advice, making it a valuable resource for professionals in the chemical sciences.

References

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73850, Oct-2-enoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Octenoic acid, (E)- in NIST Chemistry WebBook. Retrieved from [Link]

  • Pearson+. (n.d.). The IR spectrum of trans-oct-2-enoic acid is shown. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Octenoic acid in NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octenoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl (E)-2-octenoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282714, trans-2-Octenoic acid. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 2-octenoic Acid at BMRB. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl ethanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61313, 2-Octenoic acid, methyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl (E)-2-octenoate. Retrieved from [Link]

  • YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Stereoselective Synthesis of Methyl (Z)-3-Aryl-2-butenoates. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing alpha, beta-unsaturated carboxylic acid esters.
  • YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • U.S. Patent US5302748A. (n.d.). Esterification process.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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Application Note: High-Purity Isolation of Methyl Oct-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Methyl oct-2-enoate is a critical


-unsaturated ester utilized widely in fragrance formulation (Green/Violet leaf notes) and as a versatile intermediate in pharmaceutical synthesis (e.g., Michael acceptors).

While commercially available, research-grade synthesis—often via Horner-Wadsworth-Emmons (HWE) or Knoevenagel condensation —frequently yields a crude mixture contaminated with three difficult classes of impurities:

  • Triphenylphosphine Oxide (TPPO): A stubborn byproduct of HWE/Wittig reactions that co-elutes with products on standard silica.

  • Unreacted Aldehyde (Hexanal): Volatile and odorous, often interfering with downstream biological assays.

  • Stereoisomers (Z-isomer): The cis (Z) isomer is often considered an impurity when the trans (E) geometric configuration is required for receptor binding or specific olfactory profiles.

This Application Note defines a multi-stage purification protocol designed to isolate >98% pure Methyl (E)-oct-2-enoate. We prioritize chemical scavenging and solubility-based exclusion before chromatography to protect column lifetime and maximize resolution.

Chemical & Physical Profile

PropertyValueNotes
Molecular Formula

MW: 156.22 g/mol
Boiling Point 217–220 °C (Atm)~70 °C @ 4 mmHg (Target for Distillation)
Density 0.92 g/mLLess dense than water.[1][2]
Solubility Oils, Alcohols, EthersInsoluble in Water.
Key Impurity (TPPO) SolidSoluble in DCM/EtOAc; Insoluble in Pentane/Hexane.

Workflow Visualization

The following diagram illustrates the logic flow, prioritizing bulk impurity removal prior to high-resolution separation.

PurificationWorkflow Crude Crude Reaction Mixture (HWE/Wittig) Quench Step 1: Quench & Scavenge (NaHSO3 Wash) Crude->Quench Hexanal Removal LLE Liquid-Liquid Extraction (Remove Salts/Acids) Quench->LLE Precip Step 2: TPPO Precipitation (Pentane Trituration) LLE->Precip Solvent Swap to Pentane Filtration Filtration (Remove Solid TPPO) Precip->Filtration Decision Purity Requirement? Filtration->Decision Distill Step 3A: Vacuum Distillation (Scale > 10g, Bulk Purity) Decision->Distill Standard Purity AgSilica Step 3B: Ag-Impregnated Silica (Isomer Separation E vs Z) Decision->AgSilica High Isomeric Purity Final Pure Methyl (E)-oct-2-enoate Distill->Final AgSilica->Final

Figure 1: Decision tree for the purification of Methyl oct-2-enoate, highlighting the divergence between bulk purification (Distillation) and isomeric isolation (Ag-Silica).

Detailed Protocols

Protocol A: Chemical Scavenging & TPPO Removal (The "Smart" Workup)

Objective: Remove unreacted aldehyde and bulk Triphenylphosphine oxide (TPPO) without chromatography.

Mechanism: Sodium bisulfite forms water-soluble adducts with aldehydes. TPPO is highly soluble in Dichloromethane (DCM) but insoluble in cold alkanes.

  • Quench: Dilute the reaction mixture with Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). Avoid DCM at this stage if possible.
    
  • Aldehyde Scavenging: Wash the organic phase twice with saturated aqueous Sodium Bisulfite (

    
    ) .
    
    • Observation: Unreacted hexanal converts to the bisulfite adduct and partitions into the aqueous layer.

  • Standard Wash: Wash with saturated

    
     (to remove acidic byproducts) followed by Brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • TPPO Trituration (Critical Step):

    • Take the concentrated oily residue (which may contain suspended solids).

    • Add cold Pentane (approx. 10 mL per gram of crude).

    • Stir vigorously for 30 minutes at 0°C.

    • Filter: Pass the suspension through a sintered glass frit or a celite pad.

    • Result: The white solid filter cake is mostly TPPO. The filtrate contains your target ester.

    • Concentrate the filtrate to obtain the "Enriched Crude."

Protocol B: Bulk Purification (Flash Chromatography)

Objective: Separate the ester from remaining non-polar impurities and baseline material.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • Detection: UV at 254 nm (Conjugated ester) and KMnO4 Stain (Active Alkene).

Gradient Table:

Column Volume (CV) % Hexane % Ethyl Acetate Phase Description
0–2 100% 0% Elute non-polar hydrocarbons
2–8 98% 2% Elute Methyl oct-2-enoate (Target)

| 8–12 | 80% | 20% | Flush remaining polar impurities |

Note: Methyl oct-2-enoate moves quickly (High


 ~0.6 in 9:1 Hex:EtOAc). Keep the polarity low to ensure separation from the Z-isomer, which often runs slightly lower.
Protocol C: High-Purity Isomer Separation (Ag-Impregnated Silica)

Objective: Separation of (E)-Methyl oct-2-enoate from (Z)-Methyl oct-2-enoate.

Scientific Basis: Silver ions (


) form reversible 

-complexes with alkenes. The stability of these complexes depends on steric accessibility. The cis (Z) isomer, being more sterically accessible (less hindered

-face), binds more strongly to Silver than the trans (E) isomer and thus elutes later.

Preparation of 10%


-Silica: 
  • Dissolve 2.0 g of Silver Nitrate (

    
    ) in 20 mL of Acetonitrile.
    
  • Add 20 g of dry Silica Gel to the solution.

  • Rotary evaporate the solvent in the dark (cover flask with foil) until a free-flowing powder is obtained.

  • Dry in a vacuum oven at 60°C for 2 hours. Store in the dark.

Chromatography Conditions:

  • Column: Pack the column with the prepared Ag-Silica (protect from light).

  • Solvent System: Hexane : Toluene (Gradient) or pure Hexane with 0-5% Ether.

    • Recommendation: Start with 100% Hexane. The E-isomer (Target) will elute first. The Z-isomer will retain longer.

  • Recovery: Flush column with 10% Methanol/DCM to recover any irreversibly bound material if mass balance is low.

Protocol D: Vacuum Distillation (Scalable Alternative)

Objective: Solvent-free purification for quantities >10g.

Due to the boiling point difference between the ester (~70°C @ 4mmHg) and high molecular weight byproducts (TPPO, oligomers), distillation is efficient but requires good vacuum control to prevent thermal isomerization.

  • Setup: Short-path distillation head with a Vigreux column (for fractional efficiency).

  • Pressure: Establish a vacuum of < 5 mmHg .

  • Heat: Slowly increase oil bath temperature.

    • Fraction 1 (Foreshot): Collects < 60°C. Contains residual hexanal/solvents.

    • Fraction 2 (Main Cut): Collects stable at 70–75°C (@ 4 mmHg) .

  • Storage: Store under Argon at 4°C to prevent oxidation (rancidity).

References

  • PubChem. Methyl oct-2-enoate (Compound).[2][3][4] National Library of Medicine.[3] Accessed Jan 30, 2026. [Link][3]

  • The Good Scents Company. Methyl trans-2-octenoate Data Sheet. Accessed Jan 30, 2026. [Link]

  • Li, J. et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Ethanol." Journal of Organic Chemistry, 2017.
  • Williams, C. M. & Mander, L. N. "Chromatography with Silver Nitrate." Tetrahedron, 2001, 57(3), 425-447.

Sources

Advanced GC-MS Analysis Protocol for Methyl Oct-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MO2E-2024

Executive Summary

This protocol details the gas chromatography-mass spectrometry (GC-MS) methodology for the qualitative and quantitative analysis of Methyl oct-2-enoate (CAS: 7367-81-9 for E-isomer). Commonly used in the fragrance industry for its violet-leaf and green notes, this


-unsaturated ester presents specific analytical challenges, primarily the separation of geometric isomers (E vs. Z) and potential thermal isomerization.

This guide moves beyond standard screening methods, employing a dual-column strategy to ensure both comprehensive impurity profiling and precise isomeric resolution.

Chemical Profile & Analytical Significance[1][2][3][4]

PropertyDetail
IUPAC Name Methyl (E)-oct-2-enoate
Formula

Molecular Weight 156.22 g/mol
Boiling Point ~218 °C
Key Isomers Trans (E) - Major commercial form; Cis (Z) - Minor impurity/isomer
Target Analyte Fragrance ingredients, Pheromone synthesis intermediates

Critical Analytical Challenge: The conjugated double bond at the C2 position stabilizes the molecule but makes it susceptible to photo-isomerization. Standard non-polar columns (e.g., 5%-phenyl) often fail to baseline-resolve the E and Z isomers. This protocol prioritizes polar stationary phases for isomeric purity confirmation.

Sample Preparation Strategy

Objective: Minimize analyte discrimination and prevent transesterification or degradation.

Reagents
  • Solvent:

    
    -Hexane (GC-MS Grade) or Methyl tert-butyl ether (MTBE).
    
    • Why: Hexane is non-polar and offers excellent solubility for fatty acid esters without competing for active sites in the liner.

  • Internal Standard (ISTD): Methyl decanoate (

    
    ) or Dodecane.
    
    • Why: Structurally similar (ester) or boiling-point appropriate (alkane) to correct for injection variability.

Protocol
  • Stock Solution: Weigh 10 mg of Methyl oct-2-enoate reference standard into a 10 mL volumetric flask. Dilute to volume with Hexane (Concentration:

    
    ).[1]
    
  • Working Standard: Dilute

    
     of Stock Solution into 
    
    
    
    of Hexane containing the ISTD. Final concentration:
    
    
    .
  • Filtration: If analyzing raw fragrance oils, filter through a 0.22

    
     PTFE syringe filter to remove non-volatiles.
    

Instrumental Method (GC-MS)[8][9][10][11]

This protocol defines two column choices. Method A is for general purity and impurity profiling. Method B is strictly for Isomer Resolution.

Gas Chromatograph Parameters
ParameterMethod A (Screening)Method B (Isomer Resolution)
Column DB-5MS UI (30m x 0.25mm, 0.25µm)DB-WAX UI or HP-88 (30m x 0.25mm, 0.25µm)
Stationary Phase 5%-Phenyl-methylpolysiloxanePolyethylene Glycol (PEG) or Cyanopropyl
Carrier Gas Helium, Constant Flow 1.0 mL/minHelium, Constant Flow 1.2 mL/min
Inlet Temp 250 °C240 °C (Lower to prevent isomerization)
Injection Mode Split (20:1 to 50:1)Split (50:1)
Oven Program 50°C (1 min)

10°C/min

280°C (3 min)
60°C (1 min)

5°C/min

230°C (10 min)

Causality of Choice:

  • Method A (5MS): The non-polar phase separates components primarily by boiling point. It is robust and ideal for detecting heavier impurities or solvent residues.

  • Method B (WAX/HP-88): The high polarity interacts with the

    
    -electrons of the double bond. The E and Z isomers possess different dipole moments and steric shapes, leading to significantly different retention times on polar phases (cis isomers typically interact stronger or elute differently depending on the specific cyano/PEG phase).
    
Mass Spectrometer Parameters (EI Source)
  • Source Temp: 230 °C

  • Quad Temp: 150 °C

  • Transfer Line: 250 °C (Method A) / 240 °C (Method B)

  • Ionization Energy: 70 eV

  • Scan Range: m/z 35 – 350

  • Solvent Delay: 3.0 min (Adjust based on solvent retention)

Workflow Visualization

AnalysisWorkflow Start Sample Receipt Prep Dilution (Hexane) + ISTD Addition Start->Prep Choice Select Method Prep->Choice MethodA Method A: DB-5MS (General Purity) Choice->MethodA Screening MethodB Method B: DB-WAX (E/Z Isomer Ratio) Choice->MethodB Isomer Specific DataAcq GC-MS Acquisition (EI, 70eV) MethodA->DataAcq MethodB->DataAcq Analysis Data Processing DataAcq->Analysis ID_RI RI Calculation (vs C8-C20 Alkanes) Analysis->ID_RI ID_MS Spectral Matching (m/z 125, 97, 55) Analysis->ID_MS Report Final Report (Purity & Isomer Ratio) ID_RI->Report ID_MS->Report

Figure 1: Decision matrix for Methyl oct-2-enoate analysis, distinguishing between general purity screening and isomer-specific quantification.

Data Analysis & Identification

Retention Index (RI) Verification

Relying solely on retention time is insufficient due to matrix effects. Calculate the Kovats Retention Index (RI) using a homologous series of


-alkanes (

).
  • Expected RI (DB-5MS): ~1130 - 1160

  • Expected RI (DB-WAX): ~1450 - 1500 (Significant shift due to polarity)

Mass Spectral Interpretation

The Electron Ionization (EI) spectrum of


-unsaturated methyl esters differs from saturated analogs (like methyl octanoate).
  • Molecular Ion (

    
    ):  m/z 156 (Distinct, though often not the base peak).
    
  • Key Fragments:

    • m/z 125 (

      
      ):  Loss of the methoxy group. Very characteristic of methyl esters.
      
    • m/z 97 (

      
      ):  Loss of the carbomethoxy group, leaving the hydrocarbon chain with the double bond (
      
      
      
      ).
    • m/z 55 (

      
      ):  Common alkenyl fragment.
      
    • Absence of m/z 74: The classic McLafferty rearrangement peak (m/z 74), dominant in saturated methyl esters, is often suppressed or shifted in 2-enoates due to the double bond position preventing

      
      -hydrogen abstraction in the standard six-membered transition state.
      

Fragmentation Parent Molecular Ion [M]+ m/z 156 Frag1 [M - OCH3]+ m/z 125 Parent->Frag1 -31 Da (Methoxy) Frag2 [M - COOCH3]+ m/z 97 Parent->Frag2 -59 Da (Ester Group) Frag3 Alkenyl Ion m/z 55 Frag2->Frag3 Chain fragmentation

Figure 2: Simplified fragmentation pathway for Methyl oct-2-enoate under 70eV Electron Ionization.

Quality Control & Troubleshooting

System Suitability
  • Tailing Factor: Must be < 1.2. Tailing indicates active sites in the inlet liner or column head. Replace the liner with a deactivated (silanized) wool liner if tailing occurs.

  • Resolution (

    
    ):  For Method B, 
    
    
    
    between E and Z isomers must be > 1.5.
Common Issues
  • Isomerization: If the ratio of Z-isomer increases over time in the standard, check the inlet temperature. High temperatures (>260°C) can induce thermal isomerization.

  • Carryover: Methyl oct-2-enoate is moderately volatile but can stick to cold spots. Ensure the syringe wash uses both a polar (Acetone) and non-polar (Hexane) solvent cycle.

References

  • National Institute of Standards and Technology (NIST). (2023). Methyl (E)-oct-2-enoate Mass Spectrum and Retention Data. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • The Good Scents Company. (2023). Methyl (E)-2-octenoate Information and Properties. [Link]

  • International Fragrance Association (IFRA). (2023). IFRA Standards Library for Fragrance Ingredients. [Link]

  • Shimadzu Corporation. (2022). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. [Link]

Sources

Characterization of Methyl Oct-2-enoate: A Comprehensive Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural elucidation and characterization of methyl oct-2-enoate using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Primarily aimed at researchers, scientists, and professionals in drug development and chemical analysis, this document outlines optimized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. By explaining the causality behind experimental choices and providing a framework for self-validating data, this guide ensures scientific integrity and robust, reproducible results.

Introduction to NMR Spectroscopy in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for determining the structure of organic molecules in solution.[1][2] It operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency.[2][3] This frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about molecular structure, connectivity, and stereochemistry.[4] For a molecule like methyl oct-2-enoate, an α,β-unsaturated ester, NMR spectroscopy is indispensable for confirming its identity, purity, and isomeric configuration.

Methyl (E)-oct-2-enoate is a versatile organic compound used in various industries for its characteristic fruity aroma.[5] Its structure features a methyl ester group conjugated with a carbon-carbon double bond, and a pentyl chain. The electronic interplay between these functional groups results in a unique NMR fingerprint that can be deciphered through a series of systematic NMR experiments.

Part 1: Foundational 1D NMR Analysis

One-dimensional NMR spectra, specifically ¹H and ¹³C, provide the initial and fundamental overview of the molecular structure.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of methyl oct-2-enoate.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice for non-polar to moderately polar compounds.

    • For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could disrupt the magnetic field homogeneity.

  • Instrument Setup & Acquisition:

    • The ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using the parameters outlined in Table 2.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher fields provide better resolution and sensitivity.
SolventCDCl₃Good solubility for the analyte and a well-characterized residual peak.
Internal StandardTMSProvides a sharp reference signal at 0.00 ppm for accurate chemical shift calibration.
Temperature298 K (25 °C)Standard temperature for routine NMR analysis.
Pulse Angle30-45°A smaller flip angle allows for faster repetition of scans without saturating the signals.
Spectral Width-2 to 12 ppmA standard range that encompasses most organic proton signals.
Acquisition Time2-4 secondsSufficient time to record the free induction decay (FID) for good resolution.
Relaxation Delay1-2 secondsAllows for the relaxation of protons back to their equilibrium state before the next pulse.
Number of Scans8-16Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

Data Processing and Interpretation

  • Apply Fourier transformation to the acquired FID.

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton connectivity.

Expected ¹H NMR Spectral Data for Methyl (E)-oct-2-enoate

The structure of methyl (E)-oct-2-enoate with proton assignments is shown below:

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hh0.90t7.03H
Hg, Hf, He1.25-1.35m-4H
Hd1.46m-2H
Hc2.21q7.02H
Ha3.73s-3H
Hb5.81dt15.7, 1.51H
Hc'6.97dt15.7, 7.01H

Data obtained from the Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.

The large coupling constant of 15.7 Hz between the olefinic protons (Hb and Hc') is characteristic of a trans (E) configuration of the double bond.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 100 MHz (for a 400 MHz ¹H)Standard frequency corresponding to the ¹H frequency.
Pulse ProgramProton-decoupledSimplifies the spectrum by removing C-H coupling, resulting in singlets for each carbon.
Spectral Width0 to 200 ppmCovers the typical range for organic molecules.
Acquisition Time1-2 secondsAdequate for good digital resolution.
Relaxation Delay2-5 secondsLonger delay is often needed for quaternary carbons to relax and be properly observed.
Number of Scans64-1024A higher number of scans is required due to the low natural abundance and sensitivity of the ¹³C nucleus.

Expected ¹³C NMR Spectral Data for Methyl (E)-oct-2-enoate

The structure of methyl (E)-oct-2-enoate with carbon assignments is shown below:

AssignmentChemical Shift (δ, ppm)
C814.0
C722.5
C527.9
C631.4
C432.2
C9 (OCH₃)51.4
C2121.1
C3149.6
C1 (C=O)167.0

Data obtained from the Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.

The downfield shifts of C2 and C3 are characteristic of olefinic carbons, with C3 being further deshielded due to its β-position relative to the electron-withdrawing carbonyl group. The carbonyl carbon (C1) appears at a characteristic downfield shift of 167.0 ppm.

Part 2: Advanced 2D NMR for Unambiguous Structural Confirmation

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms established from 1D NMR and for resolving any ambiguities.

COSY (Correlation Spectroscopy): Tracing ¹H-¹H Couplings

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for piecing together molecular fragments.

COSY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Sample (as for 1H NMR) Acquire Acquire COSY Data Prep->Acquire Insert into Spectrometer Process 2D Fourier Transform Acquire->Process Analyze Identify Cross-Peaks Process->Analyze Correlate Correlate Coupled Protons Analyze->Correlate Build Structural Fragments

In the COSY spectrum of methyl oct-2-enoate, cross-peaks would confirm the following key correlations:

  • The olefinic proton at 6.97 ppm (Hc') will show a correlation to the olefinic proton at 5.81 ppm (Hb) and the allylic protons at 2.21 ppm (Hc).

  • The allylic protons at 2.21 ppm (Hc) will show correlations to the olefinic proton at 6.97 ppm (Hc') and the protons of the adjacent methylene group at ~1.46 ppm (Hd).

  • This chain of correlations can be followed down the alkyl chain to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment identifies which protons are directly attached to which carbons (one-bond C-H correlations).

HSQC_Concept cluster_mol Molecular Fragment H_spectrum 1H Spectrum (F2 Axis) Cross_Peak H_spectrum->Cross_Peak C_spectrum 13C Spectrum (F1 Axis) C_spectrum->Cross_Peak Correlation Direct C-H Bond C Carbon Atom H Proton C->H 1J C-H

For methyl oct-2-enoate, the HSQC spectrum would show cross-peaks connecting:

  • The proton signal at 3.73 ppm to the carbon signal at 51.4 ppm (the OCH₃ group).

  • The olefinic proton at 5.81 ppm to the carbon at 121.1 ppm.

  • The olefinic proton at 6.97 ppm to the carbon at 149.6 ppm.

  • Each of the alkyl protons to their respective directly attached carbons, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying connections to quaternary carbons (carbons with no attached protons), such as the carbonyl carbon.

HMBC_Concept cluster_mol Molecular Fragment H_spectrum 1H Spectrum (F2 Axis) Cross_Peak H_spectrum->Cross_Peak C_spectrum 13C Spectrum (F1 Axis) C_spectrum->Cross_Peak Correlation 2-3 Bond C-H Correlation C1 Carbon 1 C2 Carbon 2 C1->C2 H Proton C2->H

Key HMBC correlations for methyl oct-2-enoate would include:

  • The methyl protons at 3.73 ppm (Ha) will show a correlation to the carbonyl carbon at 167.0 ppm (C1), confirming the methyl ester functionality.

  • The olefinic proton at 5.81 ppm (Hb) will show correlations to the carbonyl carbon (C1) and the allylic carbon (C4).

  • The olefinic proton at 6.97 ppm (Hc') will show a correlation to the carbonyl carbon (C1).

  • These correlations provide unequivocal evidence for the connectivity of the entire molecule.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous and detailed structural characterization of methyl oct-2-enoate. The ¹H NMR spectrum confirms the presence and relative number of all protons and establishes the trans stereochemistry of the double bond. The ¹³C NMR spectrum identifies all unique carbon environments. Finally, 2D NMR experiments (COSY, HSQC, and HMBC) provide the definitive evidence for the connectivity of the molecular framework, allowing for the complete and confident assignment of the structure. The protocols and expected data presented in this application note serve as a robust guide for researchers and scientists in the accurate and efficient characterization of this and similar α,β-unsaturated esters.

References

  • The Good Scents Company. methyl 2-octenoate, 2396-85-2. [Link]

  • PubChem. Methyl oct-2-enoate | C9H16O2 | CID 5364532. [Link]

  • The Good Scents Company. methyl (E)-2-octenoate, 7367-81-9. [Link]

  • PubChem. Methyl Octanoate | C9H18O2 | CID 8091. [Link]

  • ATB (Automated Topology Builder). Methyl(2E)-2-butenoate | C5H8O2 | MD Topology | NMR | X-Ray. [Link]

  • ResearchGate. Monitoring of active ester formation using ¹H NMR spectroscopy. Both.... [Link]

  • Canadian Science Publishing. N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. [Link]

  • University of Nottingham. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]

  • Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • American Chemical Society. Tetramethylsilane. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • ResearchGate. Characterization of unsaturated polyester and alkyd resins using one‐ and two‐dimensional NMR spectroscopy | Request PDF. [Link]

  • YouTube. 15. NMR Spectroscopy Esterification Lecture Part 3. [Link]

  • Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]

  • Open Access Journals. Principles of Organic Spectroscopy. [Link]

  • SlideShare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. [Link]

  • AOCS. Non-Conjugated Double Bonds. [Link]

  • University of Cambridge. NMR Data Processing. [Link]

  • LinkedIn. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Carl ROTH. Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals. [Link]

  • Wiley Online Library. Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. [Link]

  • ACS Publications. TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 | The Journal of Organic Chemistry. [Link]

  • University of Calgary. Esters. [Link]

  • Reddit. Is it possible to use TMS signal as internal standard in NMR? : r/chemistry. [Link]

  • YouTube. How to Determine Structure of an Ester from Proton NMR Spectrum. [Link]

  • PubChem. 2-Octenoic acid, methyl ester | C9H16O2 | CID 61313. [Link]

Sources

"Methyl oct-2-enoate" as a biochemical reagent in life sciences

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

Methyl oct-2-enoate (MO2E), specifically the (E)-isomer (CAS: 7367-81-9), is a fatty acid ester historically categorized as a flavor and fragrance agent due to its "green," fruity, and mushroom-like olfactory profile. However, in modern life sciences, it serves as a valuable biochemical probe due to its electrophilic nature.

Structurally, MO2E features an


-unsaturated carbonyl motif. This geometry renders the 

-carbon highly electrophilic, allowing it to function as a Michael acceptor . In biological systems, this enables covalent modification of nucleophilic residues (specifically cysteine thiols) on proteins or the depletion of intracellular glutathione (GSH). This reactivity makes MO2E a critical reagent for studying oxidative stress, covalent inhibition, and chemical ecology (semiochemicals).
Key Physicochemical Properties
PropertyValueRelevance
IUPAC Name Methyl (E)-oct-2-enoateStandard identification
Molecular Weight 156.22 g/mol Small molecule; high cell permeability
LogP ~3.0Lipophilic; readily crosses membranes
Reactivity Michael AcceptorCovalent binding to Cys-SH groups
Natural Source Tricholoma matsutake, PineappleEvolutionary semiochemical context

Mechanism of Action: The Michael Addition

The primary utility of MO2E in biochemistry stems from its ability to form stable thioether adducts. Unlike non-covalent ligands that rely on equilibrium binding, MO2E can permanently tag proteins or deplete antioxidant reserves.

Reaction Pathway

The nucleophilic sulfur atom of a cysteine residue (or Glutathione) attacks the


-carbon of MO2E. The resulting enolate intermediate is protonated to form a stable covalent adduct.

MichaelAddition MO2E Methyl oct-2-enoate (Electrophile) Complex Transition State (Enolate) MO2E->Complex Nucleophilic Attack Nuc Protein-Cys-SH / GSH (Nucleophile) Nuc->Complex Adduct Stable Thioether Adduct (Covalent Modification) Complex->Adduct Protonation

Figure 1: Mechanism of Michael addition between Methyl oct-2-enoate and a biological thiol.

Application A: Nematicidal & Agrochemical Screening

MO2E is a component of the volatile profile of the Matsutake mushroom (Tricholoma matsutake), which exhibits natural resistance to nematodes. Researchers use MO2E to screen for nematicidal activity against agricultural pests like the Pine Wilt Nematode (Bursaphelenchus xylophilus) or Root-Knot Nematode (Meloidogyne incognita).

Protocol: 96-Well Microplate Mortality Assay

Objective: Determine the LC50 (Lethal Concentration 50%) of MO2E against J2 stage nematodes.

Materials
  • Reagent: Methyl (E)-oct-2-enoate (>98% purity).

  • Solvent: Methanol or DMSO (Final concentration <1% to avoid solvent toxicity).

  • Surfactant: Tween-20 (0.5% aqueous solution).

  • Organism: Freshly hatched J2 juveniles of M. incognita.

Step-by-Step Workflow
  • Stock Preparation: Dissolve MO2E in DMSO to create a 100 mg/mL stock solution.

  • Dilution Series: Prepare working solutions in 0.5% Tween-20 water. Target concentrations: 1000, 500, 250, 125, 62.5

    
    g/mL.
    
  • Nematode Suspension: Adjust nematode density to ~100 J2s per 50

    
    L of water.
    
  • Incubation:

    • Add 50

      
      L of nematode suspension to each well of a 96-well plate.
      
    • Add 50

      
      L of MO2E working solution (2x concentration) to reach final target concentration.
      
    • Control: 0.5% Tween-20/DMSO vehicle only.

  • Monitoring: Incubate at 25°C in the dark.

  • Data Collection: Count live/dead nematodes at 24h and 48h using an inverted microscope.

    • Validation: Touch immobile nematodes with a fine needle; lack of movement confirms mortality.

Data Analysis: Calculate Corrected Mortality (%) using the Schneider-Orelli formula:



Application B: Chemoproteomics (GSH Depletion Assay)

Because MO2E acts as a Michael acceptor, it can induce oxidative stress by depleting cellular Glutathione (GSH). This assay is essential for profiling the "off-target" toxicity or the specific stress-response mechanism of the compound.

Protocol: DTNB (Ellman's Reagent) Spectrophotometric Assay

Objective: Quantify the reactivity of MO2E with free thiols in vitro.

Materials
  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed.

  • Substrate: L-Glutathione (reduced, GSH).

  • Probe: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Instrument: Microplate reader (Absorbance at 412 nm).

Step-by-Step Workflow
  • Reaction Setup:

    • Prepare 1 mM GSH solution in PBS.

    • Incubate GSH (50

      
      M final) with MO2E (varying concentrations: 0–500 
      
      
      
      M) for 60 minutes at 37°C.
  • Labeling:

    • Add DTNB (0.5 mM final concentration) to the reaction mixture.

    • Incubate for 10 minutes at room temperature.

  • Readout:

    • Measure absorbance at 412 nm. DTNB reacts with remaining free GSH to produce TNB2- (yellow).

    • Interpretation: A decrease in absorbance inversely correlates with MO2E reactivity (more MO2E-GSH adducts = less free GSH to react with DTNB).

GSH_Assay Start Start: Incubate MO2E + GSH Reaction Michael Addition Occurs (GSH-MO2E Adduct formed) Start->Reaction AddDTNB Add Ellman's Reagent (DTNB) Reaction->AddDTNB Measure Measure Absorbance @ 412nm AddDTNB->Measure Result Low Absorbance = High Reactivity (GSH Depleted) Measure->Result

Figure 2: Workflow for validating Michael Acceptor activity via Glutathione depletion.

Application C: Olfactory Receptor Deorphanization

MO2E is a specific ligand for mammalian olfactory receptors (ORs). It is used in "deorphanization" screens to identify which ORs respond to specific fruit/green odorants.

  • Method: Heterologous expression of ORs (e.g., in HEK293 cells) coupled with Luciferase (cAMP response) or Fluo-4 (Calcium imaging) assays.

  • Relevance: MO2E triggers specific activation patterns distinct from its saturated analog (Methyl octanoate), allowing researchers to map the molecular determinants of "green" vs. "fruity" perception.

Safety & Handling

  • Hazards: MO2E is a skin and eye irritant (Category 2). It is combustible (Flash point ~79°C).

  • Storage: Store at 4°C under inert gas (Nitrogen/Argon) to prevent oxidation of the double bond.

  • Disposal: As a lipophilic ester, it is toxic to aquatic life with long-lasting effects. Dispose of as hazardous organic waste; do not pour down drains.

References

  • The Good Scents Company. (2024).[1] Methyl (E)-oct-2-enoate Chemical Profile and Safety Data. Retrieved from [Link]

  • PubChem. (2024). Methyl oct-2-enoate - Compound Summary (CID 5364532).[2] National Library of Medicine. Retrieved from [Link]

  • Lu, Q., et al. (2020). Nematicidal Effect of Methyl Palmitate and Methyl Stearate against Meloidogyne incognita in Bananas. Journal of Agricultural and Food Chemistry. (Contextual reference for fatty acid ester nematicidal activity). Retrieved from [Link]

  • Satooka, H., et al. (2017).[3] Effects of matsutake mushroom scent compounds on tyrosinase and murine B16-F10 melanoma cells. Biochemical and Biophysical Research Communications. (Demonstrates Michael acceptor activity of related enoates). Retrieved from [Link]

  • M2OR Database. (2024). Molecule to Olfactory Receptor Database: Methyl octanoate and analogs. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Methyl Oct-2-enoate by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantitative determination of Methyl oct-2-enoate (CAS: 7367-81-9 for E-isomer, 2396-85-2 for mixture) in fragrance and pharmaceutical matrices. Utilizing Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, this method achieves high sensitivity and selectivity. The protocol addresses the critical challenge of separating the E (trans) and Z (cis) isomers by employing a polar polyethylene glycol (PEG) stationary phase, ensuring compliance with purity standards and IFRA (International Fragrance Association) guidelines.

Introduction

Methyl oct-2-enoate is an


-unsaturated ester valued for its green, fruity, and pear-like olfactory notes.[1] It is widely used in fine fragrances, soaps, and as a flavoring agent.[2] However, as a sensitizer and a structural analog to other regulated unsaturated esters, its precise quantification is critical for regulatory compliance and product quality assurance.
Analytical Challenges
  • Isomerism: Commercial samples are predominantly the E-isomer (>95%), but the Z-isomer may be present as an impurity. Standard non-polar columns (e.g., DB-5) often fail to resolve these isomers completely.

  • Matrix Interference: Fragrance matrices are complex mixtures of terpenes and esters that can co-elute with the target analyte.

  • Volatility: As a volatile ester (BP ~190°C), loss during concentration steps must be minimized.

This method utilizes Methyl Nonanoate as an Internal Standard (ISTD). Methyl nonanoate is structurally homologous but spectrally distinct (Base Peak m/z 74 vs. m/z 87 for the analyte), allowing for precise ratiometric quantification.

Experimental Strategy & Materials

Reagents and Standards
  • Target Analyte: Methyl (E)-oct-2-enoate (Purity >98%).[3]

  • Internal Standard (ISTD): Methyl Nonanoate (Purity >99%).

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), HPLC Grade.

  • Matrix: Unscented cosmetic base or ethanol (depending on sample type).

Instrumentation
  • GC System: Agilent 7890B or equivalent.

  • Detector: Agilent 5977B MSD (Single Quadrupole).

  • Column: DB-WAX UI (or HP-INNOWax), 30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m.
    • Rationale: A polar PEG phase provides superior separation of geometric isomers compared to non-polar phases.

Workflow Diagram

The following diagram outlines the analytical workflow from sample receipt to data reporting.

AnalyticalWorkflow Sample Sample Receipt (Fragrance/Matrix) Prep Sample Preparation (Dilution/Extraction) Sample->Prep ISTD Add Internal Standard (Methyl Nonanoate) Prep->ISTD GC GC Separation (DB-WAX Column) ISTD->GC MS MS Detection (SIM Mode: m/z 87) GC->MS Data Data Analysis (Quantification) MS->Data Data->Sample QC Failure (Re-analyze)

Figure 1: Analytical workflow for Methyl oct-2-enoate quantification.

Detailed Protocol

Preparation of Standard Solutions

Stock Solution A (Analyte):

  • Weigh accurately 50 mg of Methyl oct-2-enoate into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with DCM.

  • Concentration: 1000

    
    g/mL .
    

Stock Solution B (ISTD):

  • Weigh accurately 50 mg of Methyl Nonanoate into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with DCM.

  • Concentration: 1000

    
    g/mL .
    

Calibration Standards: Prepare at least 5 levels (e.g., 1, 5, 10, 50, 100


g/mL) by diluting Stock A. Add a constant amount of Stock B to each vial to achieve a final ISTD concentration of 20 

g/mL
.
Sample Preparation

Method A: Liquid Fragrance Concentrates (Simple Dilution)

  • Weigh 100 mg of sample into a 10 mL volumetric flask.

  • Add 200

    
    L of Stock Solution B (ISTD).
    
  • Dilute to volume with DCM.

  • Filter through a 0.45

    
    m PTFE syringe filter into a GC vial.
    

Method B: Complex Matrices (Creams/Lotions)

  • Weigh 1.0 g of sample into a 15 mL centrifuge tube.

  • Add 20

    
    L of Stock Solution B (ISTD).
    
  • Add 5 mL of Acetonitrile (extracts polar/semi-polar organics).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer supernatant to a clean vial.

  • (Optional) Add MgSO

    
     to remove residual water if necessary.
    
  • Filter (0.45

    
    m PTFE) into a GC vial.
    
GC-MS Parameters
ParameterSettingRationale
Inlet Mode Split (10:1 to 50:1)Prevents column overload; analyte is abundant in fragrances.
Inlet Temp 250°CEnsures rapid vaporization of esters.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for MS stability.
Oven Program 60°C (hold 1 min)

10°C/min

240°C (hold 5 min)
Slow ramp separates E and Z isomers effectively.
Transfer Line 250°CPrevents condensation before MS.
Source Temp 230°CStandard for EI source.
Quad Temp 150°CStandard.
Acquisition SIM Mode (Selected Ion Monitoring)Maximizes sensitivity and selectivity.
Mass Spectrometry Detection (SIM)

The choice of ions is critical for specificity. Methyl oct-2-enoate undergoes fragmentation characteristic of


-unsaturated methyl esters.
  • Target Analyte (Methyl oct-2-enoate):

    • Quantification Ion (Target): m/z 87 (Base peak, conjugated ester fragment).

    • Qualifier Ions: m/z 125 (

      
      ), m/z 113 (
      
      
      
      ), m/z 156 (
      
      
      ).
    • Note: The molecular ion (156) is visible but weak. m/z 87 is the most sensitive.

  • Internal Standard (Methyl Nonanoate):

    • Quantification Ion: m/z 74 (McLafferty rearrangement, characteristic of saturated methyl esters).

    • Qualifier Ions: m/z 87, m/z 141.

    • Differentiation: While both have m/z 87, the ISTD base peak is 74. The retention time difference on a WAX column (~1-2 min) allows full separation.

Method Validation (ICH Q2 Guidelines)

To ensure the method is trustworthy, the following validation steps are mandatory.

ValidationLogic Start Start Validation Specificity Specificity: Blank Matrix + Analyte (No Interference at RT?) Start->Specificity Linearity Linearity: 5-Point Curve (R² > 0.995?) Specificity->Linearity Yes Fail Optimize Method Specificity->Fail No Accuracy Accuracy/Recovery: Spike at 80%, 100%, 120% (Rec: 90-110%?) Linearity->Accuracy Yes Linearity->Fail No Precision Precision: Repeatability (n=6) (RSD < 5%?) Accuracy->Precision Yes Accuracy->Fail No Pass Method Validated Precision->Pass Yes Precision->Fail No

Figure 2: Decision tree for method validation based on ICH Q2(R1).

Validation Criteria Table
ParameterAcceptance CriteriaExperimental Note
Linearity

Plot Area Ratio (

) vs. Conc Ratio.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Estimated LOQ ~0.05

g/mL in SIM mode.
Precision RSD < 5% (Intra-day)Inject standard (10

g/mL) 6 times.
Recovery 85% - 115%Spike matrix before extraction.
Isomer Resolution

Between E and Z isomers (if Z is present).

Data Analysis & Calculations

Calculate the Response Factor (


) from the calibration curve:


Calculate the concentration in the unknown sample:



Mass Fraction (w/w%):



Troubleshooting Guide

  • Co-elution of Isomers: If E and Z isomers are not baseline separated, reduce the oven ramp rate to 2°C/min around the elution temperature (120-140°C on WAX).

  • Low Sensitivity: Check the MS tune (Autotune). Ensure the SIM window is correctly timed to capture the peak.

  • Peak Tailing: Indicates active sites in the inlet liner. Replace the liner (deactivated split liner with glass wool) and trim the column head (10-20 cm).

References

  • PubChem. (2023). Methyl oct-2-enoate (Compound).[1][2][3][4] National Library of Medicine. [Link]

  • The Good Scents Company. (2023). Methyl (E)-2-octenoate. [Link][1][2][3][4][5]

  • NIST Mass Spectrometry Data Center. (2023).[4] Methyl 2-octenoate Mass Spectrum. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Fragrance Association (IFRA). (2023). IFRA Standards Documentation. [Link]

Disclaimer: This protocol is for research and quality control purposes. Users must validate the method in their specific matrix before routine use.

Sources

Application Note: High-Impact Green/Fruity Modulation using Methyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Methyl (E)-oct-2-enoate (FEMA 3712) is a potent


-unsaturated ester utilized critically in modern flavor formulation to impart realistic "green" and "cooked fruit" nuances. Unlike its saturated counterparts, the double bond at the C2 position confers a sharp, diffusive lift essential for reconstructing the profiles of pear, pineapple, and melon.

This guide provides advanced protocols for the characterization, formulation, and stability testing of Methyl (E)-oct-2-enoate. It specifically addresses the distinction between this alkene (safe, GRAS) and its alkyne analog (Methyl 2-octynoate, FEMA 2729), which is a known sensitizer, ensuring both regulatory compliance and sensory excellence.

Chemical Profile
PropertySpecification
IUPAC Name Methyl (E)-oct-2-enoate
Common Name Methyl trans-2-octenoate
CAS Number 7367-81-9 (trans-isomer); 2396-85-2 (general)
FEMA Number 3712
Molecular Weight 156.22 g/mol
LogP ~3.0 (Lipophilic)
Odor Profile Sharp green, fatty, pear-skin, cooked pineapple, unripe melon.[1][2][3]
Natural Occurrence Pyrus communis (Pear), Ananas comosus (Pineapple), Soursop.

Application Areas & Mechanistic Insight

The "Green" Mechanism

Methyl (E)-oct-2-enoate functions as a sensory bridge . In fruit flavors, there is often a gap between the highly volatile top notes (acetates, butyrates) and the heavy lactonic base notes. Methyl (E)-oct-2-enoate fills this middle-to-top gap.

  • Pear: It simulates the "skin" note, preventing the flavor from tasting like simple candy.

  • Pineapple: It provides the "sharpness" found in the core of the fruit, contrasting with the sweet flesh.

  • Tropical: It enhances the realistic "unripe" character in mango and papaya accords.

Regulatory Distinction (Crucial)

Warning: Do not confuse FEMA 3712 (Methyl 2-octenoate) with FEMA 2729 (Methyl 2-octynoate / Methyl Heptine Carbonate).

  • FEMA 3712 (Alkene): GRAS, widely used in food.[3]

  • FEMA 2729 (Alkyne): Severe skin sensitizer, restricted in fragrance (IFRA), and strictly regulated in flavor.

  • Expert Insight: Using the alkene (3712) offers a safer regulatory profile while maintaining the desired green/violet leaf nuance.

Experimental Protocols

Protocol 1: Gas Chromatography-Olfactometry (GC-O) Characterization

Objective: To determine the Odor Activity Value (OAV) of Methyl (E)-oct-2-enoate in a complex fruit matrix.

Materials:

  • Agilent 7890B GC with Olfactory Port (ODP 3).

  • Column: DB-WAX UI (30m x 0.25mm x 0.25µm).

  • Standard: Methyl (E)-oct-2-enoate (>98% purity).

  • Matrix: Clarified Pear Juice (stripped of volatiles via rotary evaporation).

Methodology:

  • Standard Preparation: Prepare a dilution series of Methyl (E)-oct-2-enoate in ethanol (10, 50, 100, 500 ppm).

  • Spiking: Spike the stripped pear juice matrix with the standard to achieve a final concentration of 1 ppm.

  • Extraction: Perform Headspace Solid-Phase Microextraction (HS-SPME) using a DVB/CAR/PDMS fiber for 30 min at 40°C.

  • Analysis: Inject splitless. Oven ramp: 40°C (2 min) -> 5°C/min -> 230°C.

  • Detection: Split effluent 1:1 between FID and Sniffing Port.

  • Human Panel: Three trained assessors record odor intensity (scale 0-5) and description at the retention time (RT).

Acceptance Criteria:

  • The compound must elute as a distinct peak with a "Green/Pear" descriptor.

  • Odor Detection Threshold (ODT) in air should be validated against literature (~2-5 ng/L).

Visualization: GC-O Workflow

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Dual Detection Matrix Stripped Pear Juice Spike Spike w/ Methyl oct-2-enoate (1 ppm) Matrix->Spike SPME HS-SPME Extraction 40°C, 30 min Spike->SPME GC GC Separation (DB-WAX Column) SPME->GC Split Effluent Splitter 1:1 GC->Split FID FID Detector (Quantification) Split->FID Nose Olfactory Port (Qualitative Description) Split->Nose Correlation Odor Activity Value (OAV) Calculation FID->Correlation Nose->Correlation Time-Intensity Alignment

Figure 1: GC-O workflow for correlating chemical retention time with sensory impact.

Protocol 2: Formulation of "Green Pear" Accord

Objective: To demonstrate the impact of Methyl (E)-oct-2-enoate in a flavor compound.

Base Formulation (Control):

  • Isoamyl Acetate: 40% (Sweet, Banana/Pear)

  • Ethyl Deca-2,4-dienoate: 5% (Pear flesh)

  • Ethyl Acetate: 10% (Ethereal lift)

  • Propylene Glycol (Solvent): 45%

Experimental Variable:

  • Add Methyl (E)-oct-2-enoate at 0.5% to the Base.

Procedure:

  • Weighing: Weigh all ingredients into a glass vial with a Teflon-lined cap.

  • Mixing: Vortex for 30 seconds.

  • Maturation: Allow the mixture to rest for 24 hours at 4°C to reach equilibrium.

  • Evaluation: Dilute 0.05% of the flavor in a 5% sucrose solution.

Sensory Result:

  • Control: Sweet, candy-like, lacking dimension.

  • Experimental: Authentic skin note, "crunchy" green texture, increased freshness.

Protocol 3: Stability in Acidic Beverage Base

Objective: To assess the hydrolytic stability of the


-unsaturated ester bond in a low pH environment.

Conditions:

  • Medium: Citric Acid solution (pH 3.0).

  • Concentration: 10 ppm Methyl (E)-oct-2-enoate.

  • Stress: Incubation at 40°C for 4 weeks (Accelerated Aging).

Analysis Method:

  • Extract 10mL aliquots at Day 0, 7, 14, and 28.

  • Extract into Hexane (1:1 ratio).

  • Analyze via GC-MS for the parent peak and potential hydrolysis products (2-Octenoic acid).

Expected Outcome: Methyl (E)-oct-2-enoate exhibits superior stability compared to saturated esters due to the conjugation of the double bond with the carbonyl group, which reduces susceptibility to nucleophilic attack (hydrolysis) at pH 3.0. Expect >90% recovery after 4 weeks.

Visualization: Stability Logic

Stability_Logic Start Methyl (E)-oct-2-enoate (pH 3.0, 40°C) Check Is Conjugation Present? Start->Check Yes Yes: C=C conjugated with C=O Check->Yes Structure Analysis No No: Saturated Ester Check->No Mech1 Reduced Electrophilicity of Carbonyl Carbon Yes->Mech1 Mech2 High Susceptibility to Hydrolysis No->Mech2 Result1 High Stability (>90% Recovery) Mech1->Result1 Result2 Degradation (Formation of Acid + Alcohol) Mech2->Result2

Figure 2: Mechanistic logic explaining the hydrolytic stability of conjugated esters.

Quantitative Data Summary

FEMA Usage Limits (FEMA 3712)
Food CategoryAverage Usual (ppm)Average Maximum (ppm)
Baked Goods3.07.5
Beverages (Non-Alc)0.51.5
Gelatins/Puddings1.03.0
Hard Candy2.07.5
Chewing Gum1.05.0

Data Source: FEMA GRAS Publication 13[1][2][3]

Physicochemical Properties
ParameterValue
Boiling Point79°C @ 10 mmHg
Flash Point79°C (Closed Cup)
Specific Gravity0.894 – 0.904
Refractive Index1.437 – 1.447

References

  • FEMA Flavor Ingredient Library. Methyl 2-octenoate (FEMA 3712).[3] Flavor and Extract Manufacturers Association.[3][4] [Link]

  • The Good Scents Company. Methyl (E)-2-octenoate Data Sheet.[3][Link]

  • PubChem. Methyl 2-octenoate Compound Summary. National Library of Medicine. [Link][5]

  • JECFA. Evaluation of Certain Food Additives: Methyl trans-2-octenoate. WHO Technical Report Series. [Link][3]

  • Bedoukian Research. Methyl 2-Octenoate (High Trans) Technical Data.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Oct-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of methyl oct-2-enoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this valuable fragrance and flavor compound. Here, we provide in-depth, experience-driven insights and actionable troubleshooting protocols to enhance your yield, purity, and process robustness.

Introduction: The Chemistry of Methyl Oct-2-enoate Synthesis

Methyl oct-2-enoate, an α,β-unsaturated ester, is most commonly synthesized via the Fischer-Speier esterification of oct-2-enoic acid with methanol, catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. While seemingly straightforward, the presence of the conjugated double bond introduces specific challenges, including isomerization, polymerization, and other side reactions that can lead to a complex product mixture and reduced yields.

This guide will address the most frequently encountered issues, providing a clear path from problem identification to resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My final product has a low yield and a harsh, acidic odor. What is the likely cause?

Answer:

This is a classic symptom of incomplete esterification. The acidic odor strongly suggests the presence of unreacted oct-2-enoic acid in your final product.

Causality: Fischer esterification is an equilibrium-controlled process. Without effectively removing the water generated during the reaction, the equilibrium will not favor the product side, leading to a mixture of starting material, ester, and water.

Troubleshooting Protocol:

  • Reaction Monitoring: Do not rely solely on reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acid spot/peak is minimal.

  • Effective Water Removal:

    • Dean-Stark Apparatus: For reactions run in a suitable solvent (e.g., toluene, cyclohexane), using a Dean-Stark trap is a highly effective method for azeotropically removing water and driving the equilibrium towards the product.

    • Excess Reagent: Using an excess of methanol can also shift the equilibrium, but this may complicate purification.

  • Catalyst Loading: Ensure the acid catalyst is used in the correct catalytic amount (typically 1-5 mol%). An insufficient amount will result in a slow and incomplete reaction.

Workflow for Driving Esterification to Completion

cluster_reaction Reaction Vessel cluster_workup Equilibrium Shift A Oct-2-enoic Acid + Methanol + Acid Catalyst B Equilibrium Mixture: Ester, Water, Acid, Alcohol A->B Esterification C Remove Water (e.g., Dean-Stark) B->C Le Châtelier's Principle D High Purity Methyl Oct-2-enoate C->D Drives Reaction Forward

Caption: Driving Fischer esterification via water removal.

FAQ 2: My GC/MS analysis shows a significant peak with the same mass as my product, but at a different retention time. What is it?

Answer:

You are likely observing an isomeric byproduct, most commonly methyl oct-3-enoate . Under acidic conditions, the double bond in the α,β-position can migrate to the thermodynamically more stable β,γ-position.

Mechanistic Insight:

The acid catalyst can protonate the carbonyl oxygen, leading to a resonance-stabilized carbocation. A subsequent deprotonation from the γ-carbon (C4) results in the formation of the β,γ-unsaturated isomer, methyl oct-3-enoate. This process is reversible but can lead to a significant percentage of the undesired isomer in the final product mixture.

Troubleshooting & Prevention:

  • Lower Reaction Temperature: Isomerization is often accelerated at higher temperatures. Running the reaction at the lowest feasible temperature (e.g., refluxing methanol, ~65°C) can minimize this side reaction.

  • Choice of Catalyst: While strong Brønsted acids like H₂SO₄ are effective, they can also promote isomerization. Consider using a milder, solid acid catalyst (e.g., Amberlyst-15) which can be easily filtered out, potentially reducing contact time and isomerization.

  • Alternative Synthesis Routes: If isomerization remains a persistent issue, consider alternative routes that avoid harsh acidic conditions, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent, though this adds complexity to the workup.

Isomerization Pathway Diagram

A Methyl Oct-2-enoate (α,β-unsaturated) B Protonation of Carbonyl Oxygen A->B + H⁺ (Catalyst) E Methyl Oct-3-enoate (β,γ-unsaturated) A->E Overall Isomerization C Resonance-Stabilized Intermediate B->C Resonance D Deprotonation at γ-Carbon C->D Tautomerization D->E - H⁺

How to improve the yield of "Methyl oct-2-enoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MO2E-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Methyl Oct-2-enoate

Executive Summary

You are experiencing yield or selectivity issues with the synthesis of Methyl oct-2-enoate (CAS: 7367-81-9). While the Wittig reaction is a common undergraduate approach, it often fails to meet industrial yield/purity standards for this specific target due to poor E/Z selectivity and difficult byproduct removal (triphenylphosphine oxide).

To maximize yield (>85%) and stereoselectivity (E-isomer >95%), this guide recommends the Horner-Wadsworth-Emmons (HWE) reaction utilizing Masamune-Roush conditions (LiCl/DBU). This protocol is superior for base-sensitive aldehydes like octanal, which is prone to self-aldol condensation under strong basic conditions (e.g., NaH).

Module 1: The Gold Standard Protocol (Masamune-Roush HWE)

This protocol minimizes side reactions (polymerization/aldol) by using a mild base system.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute (CQA)
Octanal 1.0SubstrateMust be distilled immediately prior to use to remove octanoic acid.
Trimethyl phosphonoacetate 1.2HWE ReagentStore under Argon.
LiCl (Lithium Chloride) 1.5Lewis AcidMust be anhydrous. Flame-dry under vacuum before use.
DBU 1.5BaseMild base; prevents aldehyde enolization.
Acetonitrile (MeCN) Solvent[0.5 M]Must be anhydrous (water <50 ppm).
Step-by-Step Workflow
  • Activation: In a flame-dried flask under

    
    , suspend anhydrous LiCl in MeCN. Add Trimethyl phosphonoacetate.
    
  • Deprotonation: Cool to 0°C . Add DBU dropwise. Stir for 30 mins. The solution should clear as the chelated lithium enolate forms.

  • Addition: Add Octanal dropwise at 0°C. Note: Slow addition prevents local hotspots that favor Z-isomers.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 9:1). Reaction is typically complete in 2–4 hours.

  • Quench: Pour into saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). The phosphate byproduct is water-soluble (unlike Wittig), remaining in the aqueous layer.
    
  • Purification: Dry organic layer (

    
    ), concentrate, and distill under reduced pressure (bp ~79°C @ 10 mmHg).
    

Module 2: Mechanistic Logic & Visualization

The Masamune-Roush modification works because Lithium (


) coordinates with both the phosphonate and the aldehyde, creating a tight transition state that accelerates the reaction while allowing the use of a weaker base (DBU).
Reaction Pathway Diagram

HWE_Pathway Start Reagents (Phosphonate + LiCl + DBU) Inter1 Lithium Chelated Enolate Start->Inter1 Deprotonation (Mild Base) Add Aldehyde Addition Inter1->Add + Octanal Oxap Oxaphosphetane Intermediate Add->Oxap Rate Limiting Step Elim Elimination Oxap->Elim Prod Methyl oct-2-enoate (E-Isomer) Elim->Prod Major Waste Water Soluble Phosphate Elim->Waste Byproduct

Caption: The Lithium-chelated pathway ensures high stereoselectivity and mild activation.

Module 3: Troubleshooting Matrix

Use this table to diagnose specific failure modes in your experiment.

Symptom Root Cause Analysis Corrective Action
Low Yield (<50%) Wet LiCl: Lithium chloride is hygroscopic. If wet, it quenches the active species.Flame-dry LiCl in the flask under vacuum until it flows freely as a powder.
Impure / Brown Oil Aldol Side Reaction: Octanal reacted with itself because the base was too strong or added too fast.Switch from NaH to LiCl/DBU . Ensure Octanal is added slowly at 0°C.
Poor E/Z Ratio Kinetic Control: Reaction temperature was too low (-78°C) or salt effects were ignored.Run HWE at 0°C to RT . Higher temps favor thermodynamic equilibration to the E-isomer.
"Missing" Product Volatility: Methyl oct-2-enoate is moderately volatile.Do not leave on high-vacuum pump for extended periods. Use a rotary evaporator with controlled bath temp (<40°C).
Solid Precipitate Phosphate Salts: Incomplete aqueous washing.The dimethyl phosphate byproduct is water-soluble.[1][2] Increase the volume of the water wash during extraction.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use the Wittig reaction (Methyl (triphenylphosphoranylidene)acetate) instead? A: Yes, but with caveats. The Wittig reagent is stable, but the reaction often yields a mixture of E/Z isomers (approx. 3:1) and produces triphenylphosphine oxide (


), which is difficult to separate from your oily product without chromatography. HWE is preferred for scale-up.

Q: My Octanal is old. Can I use it? A: No. Octanal oxidizes to octanoic acid upon air exposure. The acid will neutralize your base (DBU), killing the reaction stoichiometry. Distill octanal at atmospheric pressure (bp ~171°C) or vacuum before use.

Q: Is there a "Green" solvent-free alternative? A: Yes. Recent literature suggests grinding the aldehyde and phosphonate with LiOH·H2O or Ba(OH)2 can drive the reaction solvent-free. However, for reproducibility in a regulated environment, the solution-phase Masamune-Roush method is more robust.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU for the preparation of alpha,beta-unsaturated esters.[1][3] Tetrahedron Letters, 25(21), 2183–2186.

  • Maryanoff, B. E., & Reitz, A. B. (1989).[2] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[1][4] Stereochemistry, mechanism, and selected synthetic aspects.[2][3][4][5][6][7] Chemical Reviews, 89(4), 863–927.

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis.[1][3][4][7] Journal of the American Chemical Society, 83(7), 1733–1738.

  • Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction.[3][4][7][8][9] (Verified Protocol Database).

Sources

Common issues in GC-MS analysis of "Methyl oct-2-enoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GC-MS Analysis of Methyl Oct-2-enoate Ticket System: Priority Level 1 (Research & Development) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Analyte Profile

Subject: Methyl oct-2-enoate (Methyl (E)-2-octenoate) CAS: 7367-81-9 (E-isomer) | Formula:


 | MW:  156.22  g/mol
Relevance:  A critical high-impact aroma molecule (green, fruity, pear-like) and pheromone intermediate.

The Analytical Challenge: Unlike saturated fatty acid methyl esters (FAMEs), Methyl oct-2-enoate possesses an


-unsaturated system. This conjugation creates unique challenges:
  • Isomer Co-elution: Differentiating the E (trans) isomer from the Z (cis) isomer and positional isomers (e.g., methyl oct-3-enoate).

  • Mass Spectral Ambiguity: The double bond at the C2 position inhibits the standard McLafferty rearrangement (

    
     74), leading to a fragmentation pattern that often confuses automated library matching.
    
  • Active Site Adsorption: The conjugated carbonyl system is susceptible to adsorption on active sites in dirty inlets, leading to peak tailing.

Module 1: Chromatographic Resolution (The "Separation" Phase)

User Question: "I see a shoulder on my main peak, or I suspect I have the Z-isomer but cannot resolve it. What column should I use?"

Scientist Response: The separation of geometric isomers (E vs. Z) and positional isomers (2-enoate vs. 3-enoate) is governed by the stationary phase's ability to interact with the


-electron cloud of the double bond.

The Protocol:

  • Switch to High Polarity: Standard non-polar columns (DB-5, HP-5) interact primarily through dispersive forces (boiling point). They often fail to separate E/Z pairs of short-chain esters. You must use a PEG (Polyethylene Glycol) phase (e.g., DB-Wax, HP-INNOWax) or a Cyanopropyl phase (e.g., DB-23).

  • Elution Order Logic:

    • Non-Polar (DB-5): The Z (cis) isomer typically elutes before the E (trans) isomer due to a slightly lower boiling point and more compact shape.

    • Polar (DB-Wax): The elution order is often preserved (Z < E), but the resolution factor (

      
      ) increases significantly due to the polar interaction with the ester functionality.
      

Data Summary: Retention Behavior

Column TypeStationary PhaseElution Order (Typ.)Resolution CapabilityRecommended For
DB-5 / HP-5 5% Phenyl Methyl SiloxaneZ-isomer

E-isomer
Low (

)
General Screening
DB-Wax Polyethylene GlycolZ-isomer

E-isomer
High (

)
Isomer Quantitation
DB-23 Cyanopropyl PolysiloxaneVaries (Check Standards)Very HighComplex FAME Mixes

Critical Insight: If you observe a peak eluting immediately after Methyl oct-2-enoate, check for Methyl oct-3-enoate . The 3-enoate lacks the conjugation stability of the 2-enoate and may have a slightly different retention index (RI).

Module 2: Mass Spectral Identification (The "Confirmation" Phase)

User Question: "My library search quality is low (Match < 800). The spectrum doesn't look like a standard methyl ester. Why is the 74 peak missing?"

Scientist Response: This is the most common error in automated analysis. Standard saturated methyl esters (like Methyl Octanoate) produce a dominant base peak at


 74  due to the McLafferty rearrangement.

The Mechanism: In Methyl oct-2-enoate , the double bond is at C2=C3. This rigid geometry and lack of


-hydrogen accessibility blocks the standard McLafferty rearrangement . You will not see a strong 

74.

Diagnostic Ions for Methyl oct-2-enoate:

  • Molecular Ion (

    
    ): 
    
    
    
    156 (Distinct, usually visible).
  • Loss of Methoxy (

    
    ): 
    
    
    
    125 . This is the
    
    
    -cleavage of the ester group. It is often the base peak or very abundant.
  • Hydrocarbon Fragments:

    
     57, 41, 29 (Standard alkyl chain fragmentation).
    
  • The "Conjugated" Ion: Look for

    
    113  (
    
    
    
    , loss of propyl radical) or similar fragments stabilized by resonance.

Visualizing the Identification Logic:

IdentificationLogic cluster_warning Troubleshooting start Unknown Peak @ RI ~1150 (DB-5) check_74 Is m/z 74 the Base Peak? start->check_74 saturated Identify as Saturated (Methyl Octanoate) check_74->saturated Yes check_156 Is Molecular Ion m/z 156 present? check_74->check_156 No check_125 Is m/z 125 (M-31) Abundant? check_156->check_125 Yes isomer_check Check RI for Isomer: E (Trans) vs Z (Cis) check_125->isomer_check Yes confirm CONFIRMED: Methyl oct-2-enoate isomer_check->confirm noise Low Abundance/Noise? Check Background Subtraction

Figure 1: Decision tree for distinguishing


-unsaturated esters from saturated analogs.

Module 3: Sample Integrity & Inlet Issues (The "Injection" Phase)

User Question: "I see peak tailing or 'ghost' peaks. Is the compound degrading?"

Scientist Response: Methyl oct-2-enoate is relatively stable thermally, but it is chemically reactive.

  • Inlet Discrimination: The conjugated system makes the molecule slightly more polar than its saturated counterpart. If your liner is dirty (active silanol sites), the analyte will adsorb, causing tailing .

  • Trans-esterification Risk: If you extract or dilute the sample in Ethanol or Isopropanol , and the injector is hot (

    
    C) with any acidic residue present, you may form Ethyl oct-2-enoate inside the inlet.
    

Troubleshooting Protocol:

  • Solvent Choice: Always use Hexane , Heptane , or Dichloromethane (DCM). Avoid alcohols for final dilution unless necessary.

  • Liner Maintenance: Use a deactivated splitless liner with glass wool (to trap non-volatiles) but ensure the wool is also deactivated.

  • Inlet Temperature: Keep the inlet at 230°C . Higher temperatures (

    
    ) are unnecessary and increase the risk of isomerization or degradation.
    

Experimental Protocol: Retention Index (RI) Verification

To definitively confirm the identity without an expensive standard for every isomer, use the Linear Retention Index (LRI) method.

Step-by-Step:

  • Prepare Alkane Mix: Create a standard solution containing C8, C9, C10, and C11 n-alkanes in Hexane.

  • Co-injection: Inject your sample mixed with the alkane standard (or inject the alkane mix immediately before/after under the exact same conditions).

  • Calculate LRI: Use the Van den Dool and Kratz equation:

    
    
    Where 
    
    
    
    is the carbon number of the alkane eluting before, and
    
    
    is the alkane eluting after.[1]
  • Compare:

    • Target RI (DB-5): ~1140 - 1160 (Verify with literature for specific film thickness).

    • Target RI (DB-Wax): ~1450 - 1480.

References

  • NIST Mass Spectrometry Data Center. (2023). Methyl 2-octenoate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • The Good Scents Company. (2023). Methyl (E)-2-octenoate Information and Organoleptic Properties.[2][Link]

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).[Link]

  • PubChem. (2024).[3] Methyl oct-2-enoate Compound Summary. National Library of Medicine. [Link]

Sources

Technical Support Guide: Methyl Oct-2-enoate Peak Fronting

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GC-MO2E-FRONT-001 Subject: Troubleshooting "Shark Fin" Peak Shape for Methyl Oct-2-enoate Assigned Specialist: Senior Application Scientist, Separation Science Division Status: Open

Executive Summary & Triage

User Issue: You are observing "peak fronting" (a slowly rising leading edge and a sharp drop-off at the trailing edge) for Methyl oct-2-enoate (MO2E). Compound Profile: Methyl oct-2-enoate (CAS: 7367-81-9) is a medium-volatility unsaturated ester (green/fruity note). Primary Suspect: Column Overload (Thermodynamic Saturation).

Unlike peak tailing (which usually indicates chemical activity or adsorption), peak fronting is almost exclusively a physical phenomenon related to capacity. You are likely asking the stationary phase to dissolve more MO2E than it thermodynamically can, causing the excess analyte to "race" ahead of the dissolved portion.

Technical Deep Dive: The Mechanism of Fronting

To fix this, you must understand the Anti-Langmuir Isotherm .

In ideal chromatography, the partition coefficient (


) is constant regardless of concentration. However, MO2E is a moderately polar ester. When you inject a high mass on a standard non-polar (e.g., 5% phenyl) or polar (e.g., PEG/Wax) column, the stationary phase becomes saturated.
  • Saturation: The stationary phase fills up with MO2E.

  • Self-Solvation: The excess MO2E molecules in the gas phase cannot dissolve into the stationary phase. Instead, they interact with other MO2E molecules already in the phase.

  • Velocity Shift: As the local concentration increases, the local distribution constant (

    
    ) decreases. The analyte in the high-concentration center of the band moves faster than the analyte at the low-concentration edges.
    
  • Result: The peak center accelerates, "crashing" into the front of the band, creating the characteristic "shark fin" or sawtooth shape.

Diagnostic Visualizer

Use the following logic tree to isolate the root cause.

G Start START: Peak Fronting Observed Calc_As Step 1: Calculate Asymmetry (As) Start->Calc_As Decision_As Is As < 0.9? Calc_As->Decision_As Check_Mass Step 2: Check Mass on Column Decision_As->Check_Mass Yes (Fronting) Result_Normal System Normal (Check Integration) Decision_As->Result_Normal No (Symmetric) Exp_Split Protocol A: Split Ratio Ramp Check_Mass->Exp_Split Check_Solvent Step 3: Check Solvent Mismatch Exp_Split->Check_Solvent No Change Result_Overload Diagnosis: Column Overload (Anti-Langmuir) Exp_Split->Result_Overload Shape Improves Exp_Gap Protocol B: Retention Gap / Solvent Swap Check_Solvent->Exp_Gap Result_Flood Diagnosis: Solvent Flooding (Condensation) Exp_Gap->Result_Flood Shape Improves

Figure 1: Diagnostic logic flow for isolating Methyl oct-2-enoate peak fronting sources.

Troubleshooting Protocols

Do not guess. Validate the failure mode using these self-verifying experiments.

Protocol A: The "Split Ratio Ramp" (Test for Overload)

This is the gold standard for confirming thermodynamic overload.

Objective: Determine if the fronting is mass-dependent. Prerequisite: Ensure your inlet liner is clean and deactivated (glass wool can sometimes cause physical flow distortion, but usually tailing).

StepActionExpected Outcome (If Overloaded)
1 Run standard method (e.g., Split 20:1).Baseline "Shark Fin" fronting (

).
2 Increase Split Ratio to 50:1 (maintaining same injection vol).Peak area decreases, but symmetry improves .
3 Increase Split Ratio to 100:1.Peak becomes Gaussian (

).[1]
4 Validation: If peak shape improves as mass decreases, the diagnosis is Column Overload .

Corrective Actions for Overload:

  • Dilute Sample: Reduce MO2E concentration by 50-90%.

  • Increase Film Thickness (

    
    ):  If using a 0.25 µm film, switch to 0.50 µm or 1.0 µm. This increases the "reservoir" of stationary phase available to dissolve the ester.
    
  • Increase Column Diameter: Switch from 0.25 mm ID to 0.32 mm or 0.53 mm ID (increases capacity).

Protocol B: Solvent Mismatch Check (The "Flooding" Effect)

If Protocol A fails (shape remains poor even at high splits), the issue may be Solvent Flooding . This occurs when the solvent condenses in the column inlet, creating a liquid pool that disrupts the focusing of the MO2E band.

Context: MO2E is often analyzed in Hexane or Ethanol.

  • Risk: If the initial oven temperature is below the solvent boiling point by >20°C, condensation occurs.

  • Polarity Mismatch: Injecting a polar solvent (e.g., Methanol) onto a non-polar column (e.g., DB-5/HP-5) causes "beading" rather than a smooth film, leading to distorted peak fronts.

Validation Experiment:

  • Change Solvent: If sample is in Methanol/Ethanol and you use a non-polar column, switch solvent to Ethyl Acetate or Hexane.

  • Retention Gap: Install a 2-3 meter deactivated fused silica guard column (Retention Gap). This provides a zone for the solvent to spread out before reaching the stationary phase.

Quantitative Analysis: The Asymmetry Factor

Do not rely on "eyeballing" the peak. Calculate the Asymmetry Factor (


) to quantify the severity of the fronting.

Formula:



Measured at 10% of peak height.
  • A: Width of the front half of the peak.[2][3][4]

  • B: Width of the back half of the peak.[3][4]


Value
InterpretationAction Required
1.0 Perfect SymmetryNone.
0.9 - 1.2 Acceptable RangeMonitor.
< 0.9 Fronting Execute Protocol A (Overload).
> 1.2 Tailing Check liner activity/inlet cleanliness (Not addressed in this guide).

FAQ: Methyl Oct-2-enoate Specifics

Q: I am analyzing MO2E in a fragrance mix. Why is only this peak fronting? A: In fragrance mixtures, the "heart notes" (middle volatility) often have vastly different concentrations. MO2E might be present at 10-20% concentration while others are trace. The column is only overloaded for the high-concentration component. The "capacity" of a column is analyte-specific; it depends on the solubility of that specific ester in the stationary phase.

Q: Can a dirty inlet cause fronting? A: Rarely. A dirty inlet usually contains active sites (silanols) that hold onto the analyte, causing tailing. However, if there is a physical obstruction or "coring" of the septum that disrupts the split flow, it can cause chaotic injection profiles. Always change the septum and liner first to rule this out, but overload is statistically more probable for fronting.

Q: Does the boiling point of MO2E (~206°C) affect this? A: Yes. Ensure your inlet temperature is sufficiently high (250°C recommended) to ensure rapid volatilization. If the inlet is too cool (<200°C), the MO2E may not vaporize instantly, leading to a slow introduction into the column which can mimic fronting or band broadening.

References

  • Restek Corporation. (2018).[5] GC Troubleshooting—Fronting Peaks. Restek Resource Hub. [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technical Resources. [Link]

  • Chromatography Today. (2014). What is Peak Fronting?[Link]

  • PubChem. (2021).[6] Methyl oct-2-enoate Compound Summary. National Library of Medicine. [Link]

Sources

Improving sensitivity for "Methyl oct-2-enoate" detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sensitivity Optimization & Troubleshooting Guide Molecule: Methyl oct-2-enoate (CAS: 2396-85-2) Target Analyst: Senior Researchers & QC Scientists

Core Directive: The Sensitivity Mandate

You are likely here because your current method for detecting Methyl oct-2-enoate (MO2E) is hitting a noise floor, or you are struggling to meet strict IFRA/EU compliance limits (often <0.01% in finished goods).

MO2E is an


-unsaturated ester. It presents a specific set of analytical challenges:
  • Volatility: It is semi-volatile, making it prone to loss during concentration steps.

  • Isomerism: The trans (E) isomer is the primary target, but separation from the cis (Z) form is critical for accurate quantification.

  • Fragmentation: In Electron Impact (EI) ionization, the molecular ion (

    
     156) is weak, requiring reliance on fragment ions for quantification.
    

This guide moves beyond basic textbook advice. We will implement Selected Ion Monitoring (SIM) , optimize Headspace Solid Phase Microextraction (HS-SPME) , and troubleshoot matrix interference.

Mass Spectrometry Optimization (The Detector)

The Problem: Full Scan mode (TIC) has a high noise floor. You cannot distinguish trace MO2E from matrix background. The Solution: Switch to SIM mode targeting the specific fragmentation pattern of


-unsaturated methyl esters.
Mechanism of Action

MO2E cleaves distinctively. The base peak is not the McLafferty rearrangement typical of saturated esters (


 74), but rather a cleavage driven by the double bond.
Protocol: SIM Parameter Setup

Configure your quadrupole or ion trap with the following parameters. Do not use generic "methyl ester" settings.

Ion Type

Value
PurposeNotes
Quantifier (Target) 87 QuantificationBase peak (100% abundance). High sensitivity but common in other esters; requires strict Retention Time (RT) control.
Qualifier 1 113 ConfirmationLoss of propyl group (

). Specific to the octenoate chain structure.
Qualifier 2 125 ConfirmationLoss of methoxy group (

). Characteristic of methyl esters.
Qualifier 3 55 ConfirmationHydrocarbon fragment. High abundance but low specificity. Use only if

113 is obscured.
Molecular Ion 156 ReferenceOften too weak (<5% abundance) for trace quantification. Monitor only if concentration permits.

Critical Check: Calculate the Ion Ratios (e.g., 113/87) using a neat standard. If your sample's ratio deviates by >20% from the standard, you have a co-eluting interference, not MO2E.

Sample Extraction: HS-SPME Optimization

The Problem: Liquid-Liquid Extraction (LLE) results in solvent dilution and loss of volatiles. The Solution: Headspace Solid Phase Microextraction (HS-SPME) concentrates the analyte on a fiber, increasing sensitivity by orders of magnitude.

Fiber Selection Strategy

Do not use a standard 100 µm PDMS fiber. It is too non-polar and often misses the semi-polar ester functionality of MO2E.

  • Recommended Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1]

  • Why? The Carboxen layer traps small volatiles, while the DVB layer adsorbs the mid-range semi-volatiles like MO2E. The bipolar nature ensures higher recovery than pure PDMS.

Workflow Visualization

SPME_Optimization Start Start: Low Sensitivity Fiber_Select 1. Fiber Selection (Switch to DVB/CAR/PDMS) Start->Fiber_Select Salt_Add 2. Salting Out (Add 20-30% NaCl) Fiber_Select->Salt_Add Increase Ionic Strength Temp_Opt 3. Temp Optimization (Target 50-60°C) Salt_Add->Temp_Opt Drive into Headspace Desorb 4. Desorption (250°C, Splitless) Temp_Opt->Desorb Inject Result Result: 10-50x Signal Increase Desorb->Result

Figure 1: Logical flow for optimizing SPME recovery. Note the critical "Salting Out" step.

Experimental Protocol: The "Salting Out" Effect
  • Sample: Weigh 1.0 g of sample into a 20 mL headspace vial.

  • Matrix Modification: Add 5 mL of saturated NaCl solution (or add solid NaCl to saturation).

    • Causality: The "Salting Out" effect increases the ionic strength of the water, decreasing the solubility of organic compounds (MO2E) and forcing them into the headspace phase.

  • Incubation: 15 minutes @ 60°C (Agitation: 500 rpm).

  • Extraction: Expose fiber for 30 minutes @ 60°C.

  • Desorption: 3 minutes @ 250°C (ensure liner is SPME-compatible, i.e., narrow bore 0.75mm).

Chromatographic Resolution

The Problem: MO2E has a cis isomer and potential interference from other fragrance esters (e.g., Methyl octanoate). The Solution: Column phase selection.

  • Standard Column: DB-5MS or HP-5 (5% Phenyl-methylpolysiloxane).

    • Pros: Robust, low bleed.

    • Cons: May not fully resolve cis/trans isomers if the gradient is too fast.

  • High-Res Column: DB-WAX or HP-INNOWax (Polyethylene Glycol).

    • Pros: Superior separation of polar isomers. MO2E will elute later and show distinct separation between cis and trans forms.

    • Recommendation: If you have co-elution issues on a DB-5, switch to a WAX column.

Troubleshooting & FAQs

Q1: I see the peak, but the area counts fluctuate wildly between injections. Why?

Diagnosis: This is likely Fiber Competition or Carryover .

  • Fiber Competition: If your matrix has high concentrations of other volatiles (e.g., Limonene in citrus), they will displace MO2E from the fiber.

  • Fix: Decrease extraction time to stay in the "kinetic region" rather than equilibrium, or use a larger capacity fiber (High Capacity arrow).

  • Carryover: MO2E is sticky. Check your blank runs. If peaks appear in blanks, increase desorption time or bake the fiber at 260°C for 10 minutes.

Q2: My recovery in cosmetic cream is near zero, but works fine in water. What is happening?

Diagnosis: Matrix Entrapment .

  • Cosmetic creams contain lipids and surfactants (micelles). MO2E is lipophilic (LogP ~3.0). It prefers to stay inside the lipid micelle rather than enter the headspace.

  • Fix: You must disrupt the emulsion.

    • Method: Disperse the cream in methanol first (to break the emulsion), then dilute significantly with saturated NaCl water before SPME.

Q3: Can I use Chemical Ionization (CI) instead of Electron Impact (EI)?

Answer: Yes, and it is often better for confirmation.

  • Using Methane or Ammonia CI will preserve the molecular ion (

    
    ). This eliminates ambiguity if you have interfering peaks at 
    
    
    
    87. However, CI is generally less sensitive than EI-SIM for trace quantification.
Decision Tree: Troubleshooting Signal Loss

Troubleshooting Issue Issue: Low/No MO2E Peak Check_Std Inject Neat Standard (in Solvent) Issue->Check_Std Std_Good Standard Peak is Good? Check_Std->Std_Good Matrix_Problem Matrix Suppression (Lipids trapping analyte) Std_Good->Matrix_Problem Yes Inst_Problem Instrument Issue Std_Good->Inst_Problem No Dilute Solution: Dilute Sample & Add NaCl Matrix_Problem->Dilute Liner_Check Check Inlet Liner (Active sites?) Inst_Problem->Liner_Check Fiber_Check Check SPME Fiber (Damaged/Old?) Inst_Problem->Fiber_Check Replace Solution: Replace Liner/Fiber Liner_Check->Replace Fiber_Check->Replace

Figure 2: Diagnostic logic for isolating the cause of sensitivity loss.

References

  • NIST Mass Spectrometry Data Center. Methyl oct-2-enoate Mass Spectrum (EI).[2][3][4][5] National Institute of Standards and Technology.

  • Research Institute for Fragrance Materials (RIFM). Fragrance Ingredient Safety Assessment: Methyl trans-2-octenoate. Food and Chemical Toxicology.[6][7]

  • Pawliszyn, J.Solid Phase Microextraction: Theory and Practice.
  • The Good Scents Company. Methyl 2-octenoate Information and Organoleptics.

  • European Chemicals Agency (ECHA). Substance Information: Methyl oct-2-enoate.[8]

Sources

"Methyl oct-2-enoate" retention time instability in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Retention Time (RT) Instability & Peak Distortion in GC-MS

Document ID: TS-GCMS-MO2E-001 Status: Active Last Updated: January 30, 2026

Executive Summary: The "Green Note" Paradox

Methyl oct-2-enoate (often commercially available as the trans or (E)-isomer) is a high-value flavor and fragrance compound known for its green, fruity notes. However, it presents a unique analytical challenge: it is an


-unsaturated ester. 

Unlike saturated FAMEs (Fatty Acid Methyl Esters), the double bond at the C2 position is conjugated with the carbonyl group. This electronic structure makes the molecule susceptible to:

  • Geometric Isomerization: Thermal or catalytic conversion from trans (

    
    ) to cis (
    
    
    
    ) in the inlet, leading to peak splitting or apparent RT shifts.
  • Active Site Adsorption: The polarized carbonyl oxygen interacts strongly with free silanols (Si-OH) in the liner or column head, causing variable retention delays (drift) and tailing.

This guide moves beyond basic troubleshooting to address the specific physiochemical interactions driving instability in this molecule.

Module 1: The Diagnostics Matrix (Triage)

Before disassembling the instrument, use this matrix to correlate your chromatogram's symptoms with the root cause.

SymptomPatternProbable CauseMechanism
Monotonic Drift RT decreases slightly with every run.Stationary Phase Bleed Loss of phase ratio (

) reduces retention power. Common in PEG/Wax columns.
Random Jitter RT fluctuates

0.05 min randomly.
Flow/Pneumatics Septum leak, variable split ratio, or carrier gas fluctuations.
Peak Splitting "Shoulder" appears on the front/back.Isomerization (

)
Thermal stress or catalytic activity in the inlet converts the isomer.
Tailing + Delay Peak tails and RT increases gradually.Active Site Buildup Matrix accumulation exposes silanols; analyte adsorbs rather than partitioning.
Global Shift All peaks shift equally.Column Trimming Physical shortening of the column without updating dimensions in the acquisition method.
Visual Troubleshooting Workflow

Use the following logic flow to isolate the issue.

TroubleshootingFlow Start START: RT Instability Observed CheckRef Check Reference Peak (Internal Standard) Start->CheckRef GlobalShift All Peaks Shifted? CheckRef->GlobalShift Yes, Ref shifts too TargetOnly Only Methyl Oct-2-enoate Shifted/Distorted? CheckRef->TargetOnly No, Ref is stable LeakCheck Leak Check & Septum Replacement GlobalShift->LeakCheck Random Shift UpdateDim Update Column Dimensions (LIMS/Method) GlobalShift->UpdateDim Monotonic Shift InletActivity Inlet Activity (Liner/Wool/Seal) TargetOnly->InletActivity Tailing Present Isomerization Isomerization Check (E vs Z ratio) TargetOnly->Isomerization Peak Splitting

Figure 1: Decision tree for isolating retention time shifts. Note that "Global Shift" implies a physical flow/column issue, while "Target Only" implies chemical interaction.

Module 2: The Chemistry (Isomerization & Active Sites)[1][2]

The primary cause of "instability" for Methyl oct-2-enoate is often chemical reactivity , not instrument failure.

The Mechanism of Failure

The conjugated system allows the carbonyl oxygen to act as a Lewis base. Inside a hot GC inlet (


), two things happen:
  • Adsorption: The oxygen binds to Lewis acid sites (exposed metal, glass wool fibers). This halts the molecule's travel, effectively increasing RT for that specific injection.

  • Catalysis: These active sites lower the activation energy for rotation around the C2-C3 bond, facilitating

    
     isomerization. The cis (
    
    
    
    ) isomer typically elutes earlier on non-polar columns and later on polar columns, creating a "ghost peak" or shoulder.

Mechanism Inlet Hot GC Inlet (250°C) Molecule Methyl oct-2-enoate (Trans/E) Inlet->Molecule Injection ActiveSite Active Site (Silanol/Metal) Complex Adsorbed Complex (Delayed RT) ActiveSite->Complex Reversible Adsorption Isomer Isomerization (Cis/Z Form) ActiveSite->Isomer Catalytic Conversion Molecule->ActiveSite Binds to

Figure 2: The chemical pathway of instability. Active sites in the liner act as catalysts, causing both retention delay (Complex) and peak splitting (Isomerization).

Protocol: Inlet Deactivation & Maintenance

Objective: Eliminate active sites to stabilize RT and prevent isomerization.

  • Cool Down: Reduce inlet temperature to

    
    .
    
  • Liner Selection:

    • Do NOT use: Standard glass wool liners (high surface area = high activity).

    • USE: Ultra-Inert (UI) splitless liners with deactivated wool or "dimpled" liners (no wool) if the sample is clean.

  • Gold Seal Replacement: The gold seal at the base of the inlet accumulates non-volatile matrix. Replace this with every liner change for unsaturated esters.

  • Column Trimming:

    • Remove 10–20 cm from the head of the column.

    • Critical: Inspect the cut with a magnifier.[1] A jagged cut exposes fused silica active sites.

  • Solvent Wash: If using a split/splitless inlet, verify the split vent line is not clogged with matrix, which changes pressure dynamics.

Module 3: The Physics (Flow & Phase)

If the chemistry is controlled, physical parameters are the next suspect.

Column Class & Thermal Stability

The choice of column impacts RT stability significantly.

Column TypePhaseStabilitySeparation MechanismRecommendation
Non-Polar (e.g., DB-5ms)5% PhenylHigh (

)
Boiling PointExcellent RT stability, but poor resolution of cis/trans isomers.
Polar (e.g., DB-Wax)PEGLow (

)
Polarity/H-BondingExcellent isomer resolution, but phase bleed causes RT drift over time.

Application Note: If you are using a Wax column, RT drift is inevitable as the phase bleeds. You must use an Internal Standard (ISTD) (e.g., Methyl octanoate or a deuterated analog) to calculate Relative Retention Time (RRT).



RRT eliminates variability caused by flow/bleed because both the analyte and standard are affected equally.

Module 4: Frequently Asked Questions (FAQ)

Q1: I see two peaks for Methyl oct-2-enoate. Which one is correct? A: Commercial standards are usually the trans (


) isomer. On a polar (Wax) column, the trans isomer typically elutes after  the cis isomer. On a non-polar (DB-5) column, they may co-elute or elute in reverse order depending on specific conditions. Inject a pure standard to confirm. If the standard itself shows two peaks, your inlet is likely isomerizing the compound.

Q2: My RT shifts by 0.1 min every day. Is this normal? A: On a Wax column, yes. This is "phase maturation." To fix this without re-calibrating daily, use the Lock Retention Time (RTL) feature if your software supports it, or rely on RRT (Relative Retention Time) using a saturated FAME internal standard.

Q3: Can I use a glass wool liner? A: Only if it is "Ultra-Inert" or fully deactivated. For


-unsaturated esters, glass wool is a notorious site for catalytic isomerization. If your sample is clean (no particulates), a single-taper liner without wool is superior for stability.

Q4: Why does the peak tail significantly? A: Tailing is the hallmark of activity. The polar ester group is dragging on silanols.

  • Trim the column (remove the "garder" zone).

  • Switch to a deactivated inlet liner.

  • Ensure your solvent is compatible (avoid using hexane for polar columns if possible; match polarity to prevent "phase collapse" at the inlet).

References

  • Agilent Technologies. (2016). GC Troubleshooting Series: Retention Time Shifts. YouTube/Agilent. Link

  • Restek Corporation. (2019).[2] LC Troubleshooting: Retention Time Shift. Restek Resource Hub. Link

  • Separation Science. (2024). When GC Retention Times Shift: Practical Advice for Operators. Link

  • Sigma-Aldrich. (2023).[3] cis/trans FAME Standard for GC Optimization. Link

  • MDPI. (2025). Underlying Mechanisms of Chromatographic cis/trans Isomerism Effects in GC-MS. Link

Sources

Removing unreacted starting materials from "Methyl oct-2-enoate"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removing unreacted starting materials from Methyl oct-2-enoate

Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Methyl oct-2-enoate (CAS: 2396-85-2) is typically synthesized via the Horner-Wadsworth-Emmons (HWE) reaction or Wittig olefination using octanal. The most persistent impurities interfering with downstream applications (flavor/fragrance formulation or drug discovery) are:

  • Octanal: Unreacted starting material (aldehyde).

  • Phosphorus Byproducts: Triethyl phosphate (HWE) or Triphenylphosphine oxide (Wittig).

  • Oct-2-enoic acid: Hydrolysis byproduct.

This guide provides a modular purification strategy. Do not rely solely on distillation , as the boiling point of octanal (


) and methyl oct-2-enoate (

/atm,

/4mmHg) can lead to co-distillation or thermal degradation if vacuum control is poor.

Module 1: Chemical Scavenging (The "Wet" Workup)

Target Impurity: Octanal (Aldehyde) Method: Sodium Bisulfite (


) Wash
The Science (Why this works)

Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonates (bisulfite adducts).[1] Methyl oct-2-enoate, being an ester, does not form this adduct.

Critical Caveat: Methyl oct-2-enoate is an


-unsaturated system.[2] Under high heat or prolonged exposure, bisulfite can undergo conjugate addition (1,4-addition)  across the double bond. Strict temperature control is required to favor kinetic aldehyde trapping over thermodynamic conjugate addition.
Step-by-Step Protocol

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    ) solution (freshly prepared).[1]
    
  • Solvent: Diethyl ether (

    
    ) or MTBE (Methyl tert-butyl ether). Avoid DCM if possible to prevent emulsion formation.
    

Procedure:

  • Dilution: Dissolve your crude reaction mixture in

    
     or MTBE (approx. 10 mL solvent per 1 g crude).
    
  • Temperature Control: Cool the mixture to

    
      in an ice bath.
    
  • The Wash: Add the saturated bisulfite solution (1:1 volume ratio relative to organic phase).

  • Agitation: Shake vigorously for 3–5 minutes while keeping the funnel cold. Do not let it sit for hours.

  • Separation:

    • Bottom Layer (Aqueous): Contains the octanal-bisulfite adduct. Discard (or save for aldehyde recovery).

    • Top Layer (Organic): Contains Methyl oct-2-enoate.[3][4][5]

  • Rinse: Wash the organic layer immediately with:

    • 1x Water (to remove residual bisulfite).

    • 1x Saturated Sodium Bicarbonate (

      
      ) (to remove any oct-2-enoic acid).
      
    • 1x Brine.

  • Drying: Dry over

    
     and concentrate in vacuo.
    
Visualization: Bisulfite Scavenging Workflow

BisulfiteProtocol Start Crude Mixture (Ester + Octanal) Solvent Dissolve in Et2O/MTBE Cool to 0°C Start->Solvent Bisulfite Add Sat. NaHSO3 Shake 3-5 mins Solvent->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep AqLayer Aqueous Layer (Octanal-Bisulfite Adduct) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Methyl oct-2-enoate) PhaseSep->OrgLayer Keep Wash Wash: Water -> NaHCO3 -> Brine OrgLayer->Wash Final Pure Methyl oct-2-enoate Wash->Final

Caption: Selective removal of octanal via kinetic bisulfite trapping at low temperature.

Module 2: Phosphorus Management

Target Impurity: Triphenylphosphine Oxide (TPPO) or Phosphate Esters.

The purification route depends heavily on your synthesis method.

Synthesis MethodPrimary ByproductSolubility ProfileRemoval Strategy
HWE Reaction Diethyl phosphate saltWater-solubleAqueous Wash: Simple water/brine washes usually remove >98%.
Wittig Reaction Triphenylphosphine Oxide (TPPO)Lipophilic, crystallizes poorlyPrecipitation: TPPO is notoriously difficult to remove via chromatography.
Protocol: TPPO Removal (If Wittig was used)

Note: If you used HWE, skip this section.

The


 Precipitation Method: 
Recent advances in process chemistry utilize Zinc Chloride to complex and precipitate TPPO, avoiding difficult chromatography.
  • Dissolve crude residue in Ethanol or Toluene.

  • Add 1.5 equivalents of

    
      (dissolved in minimum ethanol).
    
  • Stir at room temperature for 2 hours.

  • A thick white precipitate (TPPO-

    
     complex) will form.
    
  • Filter through a sintered glass funnel or Celite pad.

  • Concentrate the filtrate.[6]

Module 3: Distillation Dynamics

Target: Final polishing of Methyl oct-2-enoate.

If the chemical washes (Module 1 & 2) yield 90-95% purity, vacuum distillation is the final step.

Thermodynamic Data Table:

CompoundBoiling Point (Atm)Boiling Point (4 mmHg)Notes
Octanal


Volatile foreshot.
Methyl oct-2-enoate


Collect this fraction.
TPPO

SublimesDo not overheat pot residue.

Operational Guide:

  • Use a Vigreux column (at least 10 cm) to ensure separation of the octanal foreshot.

  • Maintain vacuum at <5 mmHg .

  • Discard the first fraction (foreshot) that distills below

    
     (at 4 mmHg).
    
  • Collect the stable fraction at

    
    .
    

Troubleshooting & FAQ

Q: I used the bisulfite wash, but my NMR still shows an aldehyde peak (


 ppm). 
  • Diagnosis: The reaction time was likely too short, or the biphasic mixture wasn't agitated enough.

  • Fix: Repeat the wash, but add a small amount of Methanol (5-10%) to the organic phase before adding bisulfite. This increases the solubility of the aldehyde in the aqueous interface, accelerating adduct formation.

Q: My product yield dropped significantly after the bisulfite wash.

  • Diagnosis: You likely suffered from 1,4-conjugate addition . This happens if the wash is done at room temperature or left for too long.

  • Fix: Ensure the wash is done at

    
     and limited to 5 minutes.
    

Q: I have a "third layer" or emulsion during extraction.

  • Diagnosis: Phosphonate salts (from HWE) can act as surfactants.

  • Fix: Add solid NaCl to the separatory funnel until the aqueous layer is saturated. This increases ionic strength and forces phase separation ("salting out").

References

  • Bisulfite Purification Mechanism

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Context: Standard procedure for aldehyde purification via bisulfite adducts.[7]

    • Link:

  • TPPO Removal via Precipitation

    • Title: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[8][9]

    • Source:Journal of Organic Chemistry (2017).[9]

    • Link:[Link]

  • HWE Reaction & Workup

    • Title: Horner-Wadsworth-Emmons Reaction.[2][10][11]

    • Source: Organic Chemistry Portal.
    • Link:[Link]

  • Physical Properties Data

    • Title: Methyl oct-2-eno
    • Source: PubChem (N
    • Link:[Link]

Sources

Preventing isomerization of "Methyl oct-2-enoate" during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl Oct-2-enoate Reaction Integrity

Case ID: MO2E-ISO-PREV Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Prevention of Isomerization (E/Z and Migration) in Methyl Oct-2-enoate

Executive Summary

Methyl oct-2-enoate (CAS: 2396-85-2) is a kinetically active


-unsaturated ester utilized primarily as a Michael acceptor and a fragrance intermediate. While the (

)-isomer is thermodynamically favored, it is susceptible to three primary failure modes during reaction optimization:
  • 
     Stereoisomerization:  Triggered by photochemical excitation or reversible nucleophilic attack.
    
  • Olefin Migration (Deconjugation): Shift of the double bond to the

    
     position, often driven by transition-metal hydride insertion or base-catalyzed 
    
    
    
    -deprotonation.
  • Analytical Artifacts: False positives caused by thermal stress in GC injectors.

This guide provides mechanistic interventions to lock the alkene geometry and position during synthesis and analysis.

Module 1: Pre-Reaction Handling & Storage

Issue: "My starting material purity dropped from 98% (


) to 92% (

) before the reaction even started."

Root Cause: Photoisomerization.[1] The conjugated


-system of methyl oct-2-enoate absorbs UV radiation, accessing a triplet state that allows rotation around the C2-C3 bond. Upon relaxation, a thermodynamic mixture (photostationary state) of 

and

isomers forms.

Protocol: Photochemical Shielding

  • Storage: Store strictly in amber borosilicate glass vials under Argon at 4°C.

  • Handling: Perform weighing and transfer under yellow light (sodium vapor or filtered LED,

    
     nm) if the lab has high UV flux (e.g., near windows or fluorescent hoods).
    
  • Solvents: Avoid storing stock solutions in acetone or chlorinated solvents for extended periods, as these can act as triplet sensitizers.

Module 2: Reaction Optimization & Troubleshooting

Scenario A: Isomerization During Hydrogenation

User Question: "I am trying to selectively reduce the ester or a remote alkyne, but the C2=C3 double bond is migrating to C3=C4. How do I stop this?"

Mechanistic Insight: Standard heterogeneous catalysts (Pd/C, Pt/C) often operate via a Horiuti-Polanyi mechanism where hydrogen adds reversibly. If the intermediate alkyl-metal species undergoes


-hydride elimination away from the original position, the double bond "walks" down the chain (Chain Walking).

Technical Solution: Catalyst Poisoning & Support Modification To prevent migration, you must inhibit the reversible


-hydride elimination step.
  • Use a Selective Catalyst: Switch from Pd/C to Lindlar’s Catalyst (Pd/CaCO

    
     poisoned with lead) or Zn-N-C  (Zinc-Nitrogen-Carbon) single-atom catalysts. These have reduced hydride mobility.
    
  • Add a Suppressor: For Pd/C reactions, add ethylenediamine or pyridine (0.1 - 1.0 eq). These ligands bind to the active metal sites, increasing steric bulk and electronic density, which disfavors the formation of the isomerizing alkyl-metal intermediate.

Data Summary: Hydrogenation Selectivity

Catalyst SystemAdditiveOutcomeMechanism of Control
Pd/C (Standard)NoneMigration + ReductionRapid

-hydride elimination (Chain Walking)
Pd/C Pyridine (1 eq) No Migration Site blocking prevents reversible elimination
Lindlar CatalystQuinolineRetention of C=CPoisoned surface inhibits saturation
Scenario B: Isomerization During Olefin Metathesis

User Question: "I'm performing a cross-metathesis with Methyl oct-2-enoate, but I'm seeing a mix of chain-shortened isomers."

Mechanistic Insight: Ruthenium carbenes (Grubbs catalysts) can decompose to form Ruthenium-hydride (Ru-H) species. These hydrides catalyze the isomerization of the starting material or product, leading to "off-cycle" metathesis events and yield loss.

Protocol: The Benzoquinone Scavenger Add 1,4-Benzoquinone (BQ) to the reaction mixture.

  • Dosage: 10–20 mol% relative to the substrate.

  • Mechanism: BQ acts as a specific oxidant/trap for Ru-H species, converting them into inactive complexes without poisoning the active metathesis cycle.

MetathesisControl Cat Active Ru-Carbene RuH Ru-Hydride Species (The Culprit) Cat->RuH Decomposition Substrate Methyl Oct-2-enoate RuH->Substrate Hydride Insertion Trapped Inactive Ru-Complex RuH->Trapped Oxidation Isomer Isomerized Olefin (Migration) Substrate->Isomer Beta-Elimination BQ 1,4-Benzoquinone BQ->RuH Scavenges

Figure 1: Mechanism of Benzoquinone in preventing Ru-H mediated isomerization.

Scenario C: Base-Mediated Deconjugation

User Question: "I used LDA to alkylate the gamma-position, but I lost the conjugation. Why?"

Mechanistic Insight: Deprotonation at the


-position (C4) creates a dienolate. Upon quenching (reprotonation), kinetic protonation often occurs at the 

-position (C2), resulting in the

-unsaturated ester (deconjugated).

Protocol: Thermodynamic Reset

  • Avoid Monodentate Bases: If possible, use soft nucleophiles or Lewis-acid catalysis instead of hard enolization.

  • The "Quench-Reset" Technique:

    • If you must generate the enolate, quench at -78°C.

    • If deconjugation is observed, treat the crude mixture with a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DCM at room temperature for 1 hour.

    • Why? The

      
      -isomer is thermodynamically more stable than the 
      
      
      
      -isomer. DBU will deprotonate the acidic
      
      
      -proton of the
      
      
      -isomer, allowing it to relax back to the conjugated
      
      
      -form.

Module 3: Analytical Integrity (GC/HPLC)

Issue: "My NMR shows pure (


)-isomer, but GC-MS shows two peaks (E/Z)."

Root Cause: Thermal isomerization in the GC inlet.[1] The activation energy for


 rotation drops significantly at temperatures >200°C, especially on active silica surfaces.

Validation Protocol:

  • Inlet Temperature: Lower the GC inlet temperature to 150°C or use a Cool On-Column (COC) injector.

  • Liner Deactivation: Use a fresh, base-deactivated (silanized) glass liner. Acidic sites on dirty liners catalyze isomerization.[1][2]

  • Solvent Check: Ensure the sample is not dissolved in a solvent that generates HCl (like chloroform) upon heating, as acid catalyzes isomerization.

References

  • Preventing Isomerization in Metathesis: Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[3]

  • Selective Hydrogenation Catalysts: Vilé, G., et al. (2016). A Stable Single-Site Palladium Catalyst for Hydrogenations. Angewandte Chemie International Edition.

  • Photoisomerization of Conjugated Esters: Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews.

  • Analytical Troubleshooting (GC): Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH.

Sources

Technical Support Guide: Methyl Oct-2-enoate Reaction Monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Overview

Methyl oct-2-enoate (CAS: 7367-81-9) is an


-unsaturated ester commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction or oxidative esterification. Monitoring its formation requires a precise understanding of its physicochemical properties: it possesses a conjugated system (UV active) and an alkene functionality (oxidizable), but lacks strong hydrogen-bonding donors.

This guide addresses the specific challenges of separating this lipophilic ester from common precursors (e.g., octanal, phosphonates) and byproducts.

Quick Reference Data
PropertyValue/Description
Structure

Polarity Low to Moderate (Lipophilic tail + Polar ester head)
UV Activity Strong at 254 nm (

transition of conjugated system)

Range
0.4 – 0.6 in Hexane:EtOAc (9:1)
Primary Stain KMnO₄ (Specific for alkene)
Secondary Stain p-Anisaldehyde (General organic)

Frequently Asked Questions (Technical Troubleshooting)

Q1: I cannot separate Methyl oct-2-enoate from my starting material (Octanal). They co-elute in Hexane/EtOAc. What should I do?

Diagnosis: Aldehydes and their corresponding


-unsaturated esters often possess similar polarity indices in standard binary solvent systems (Hexane/Ethyl Acetate), leading to overlapping 

values.

Solution: You must alter the selectivity of the mobile phase, not just the polarity.[1]

  • Switch Solvent Class: Replace Ethyl Acetate with Dichloromethane (DCM) or Toluene .

    • Recommendation: Try Hexane:DCM (1:1) or Toluene:EtOAc (95:5) . The

      
      -
      
      
      
      interactions between toluene and the conjugated ester often retard the ester's migration relative to the aldehyde.
  • Use Differential Visualization (The "Dual-Check" Method):

    • Even if spots overlap, their chemical reactivity differs.

    • Step A: Visualize under UV (254 nm). The conjugated ester (Product) will show a strong dark spot . The saturated aldehyde (Octanal) will be weak or invisible.

    • Step B: Stain with 2,4-DNP . The aldehyde will turn orange/red . The ester will not react.

    • Step C: Stain a fresh plate with KMnO₄ . Both will stain brown, but the ester usually stains faster due to the alkene.

Q2: My product spot is "tailing" or streaking. Is the compound decomposing?

Diagnosis: Tailing in methyl oct-2-enoate is rarely due to decomposition (it is relatively stable on silica). It is more likely caused by:

  • Residual Acid: If synthesized from oct-2-enoic acid, unreacted acid causes streaking that overlaps with the ester.

  • Overloading: You spotted too much concentrated crude oil.

Solution:

  • Add a Modifier: Add 0.5% - 1% Acetic Acid to your mobile phase if you suspect free acid contamination. This suppresses ionization of the acid, sharpening its spot and moving it higher/lower depending on the system, separating it from the neutral ester.

  • Dilution: Dilute your sample to approx. 10-20 mg/mL in EtOAc before spotting.

Q3: I am monitoring a reduction of Methyl oct-2-enoate to the allylic alcohol. How do I know when it's done?

Diagnosis: This is a high-contrast separation. The starting material (Ester) is much less polar than the product (Alcohol).

Monitoring Protocol:

  • Mobile Phase: Hexane:EtOAc (4:1).

  • Observation:

    • Starting Material (Ester): High

      
       (~0.7).
      
    • Product (Oct-2-en-1-ol): Lower

      
       (~0.3).
      
  • Completion: Disappearance of the top UV-active spot.

  • Note: Both spots are UV active and KMnO₄ active.

Experimental Protocols

Protocol A: Standard TLC System for Methyl Oct-2-enoate

Objective: Routine monitoring of reaction progress.

  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Mobile Phase Preparation:

    • Standard: Hexane : Ethyl Acetate (9:1 v/v) .

    • Why: This ratio places the non-polar ester in the optimal

      
       zone (0.3–0.7) while keeping polar byproducts (acids, phosphonates) near the baseline.
      
  • Elution:

    • Fill chamber to 0.5 cm depth.

    • Saturate chamber with filter paper (Critical for reproducible

      
      ).
      
    • Run plate until solvent front is 1 cm from top.[2]

  • Visualization:

    • First: UV Lamp (254 nm).[3][4][5][6] Mark the dark spot (conjugated ester).

    • Second: Dip in KMnO₄ stain . Heat gently with a heat gun.

    • Result: Yellow/Brown spot on pink background indicates the alkene.

Protocol B: Preparation of KMnO₄ Stain (The "Hanessian's" Variant)

Application: Best for detecting the double bond in Methyl oct-2-enoate.

  • Ingredients:

    • 1.5 g Potassium Permanganate (

      
      )
      
    • 10 g Potassium Carbonate (

      
      )
      
    • 1.25 mL 10% Sodium Hydroxide (

      
      )
      
    • 200 mL Distilled Water

  • Procedure: Dissolve solids in water. Add NaOH. Store in a brown bottle. Shelf life: 3 months.

Visual Workflows & Logic

Workflow 1: Reaction Monitoring Decision Tree

This diagram guides you through the decision process for selecting the correct visualization method based on the reaction stage.

TLC_Monitoring_Logic Start Start: Spot Crude Mixture Develop Develop Plate (Hex:EtOAc 9:1) Start->Develop UV_Check Check UV (254 nm) Develop->UV_Check UV_Yes Dark Spot Visible? (Conjugated Ester) UV_Check->UV_Yes Yes UV_No No Spot Visible UV_Check->UV_No No (Check Conc.) Stain_Select Select Stain for Confirmation UV_Yes->Stain_Select KMnO4 Dip in KMnO4 (Detects Alkene) Stain_Select->KMnO4 DNP Dip in 2,4-DNP (Detects Aldehyde SM) Stain_Select->DNP Result_Ester Brown Spot (KMnO4) No Color (DNP) = Methyl oct-2-enoate KMnO4->Result_Ester Result_Aldehyde Orange Spot (DNP) = Unreacted Octanal DNP->Result_Aldehyde

Caption: Decision logic for confirming the presence of Methyl oct-2-enoate versus starting materials using UV and chemical stains.

Workflow 2: HWE Reaction Pathway Visualization

This diagram illustrates the expected TLC migration patterns during the synthesis of Methyl oct-2-enoate from Octanal.

HWE_Reaction_TLC cluster_plate TLC Plate Representation (Hex:EtOAc 9:1) SolventFront Solvent Front (1.0) Baseline Baseline (0.0) Spot_Reagent Phosphonate Reagent (Rf ~0.05) UV- Spot_Prod Methyl oct-2-enoate (Rf ~0.55) UV+, KMnO4+ Spot_SM Octanal (SM) (Rf ~0.60) UV(weak), DNP+ Reaction Reaction Progress

Caption: Relative


 positions in a standard HWE reaction. Note the proximity of Octanal and the Ester product, requiring specific staining for differentiation.

References

  • PubChem. Methyl oct-2-enoate (Compound Summary). National Library of Medicine. [Link]

  • University of Rochester. TLC Stains and Visualization Methods. Department of Chemistry. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Visualization.[3] [Link]

  • Reach Devices. TLC Staining Solutions and Recipes. [Link]

Sources

Technical Support Center: Preparative HPLC of Methyl Oct-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Column Selection & Method Scale-Up Ticket ID: MO2E-PREP-001[1]

Executive Summary: The Molecule & The Challenge

Methyl oct-2-enoate (FEMA 2729) is a hydrophobic,


-unsaturated ester widely used in flavor and fragrance for its "green," pear-like notes.[1]
  • Critical Attribute: The molecule exists as geometric isomers (E-trans and Z-cis).[1] The trans isomer is typically the desired bioactive/olfactory target.[1]

  • The Challenge: While standard C18 columns can retain the molecule, they often struggle to resolve the cis/trans pair under high-load preparative conditions due to the lack of "shape selectivity."

  • The Solution: Successful purification requires a stationary phase that maximizes

    
     interactions or steric discrimination, coupled with a strict solubility-based loading strategy.[1]
    

Column Selection Guide

Decision Matrix: Selecting the Right Stationary Phase

Do not default to a standard analytical C18 column for preparative work without analyzing your purity goals.[1] Use the logic flow below to select your column.

ColumnSelection Start START: Define Purification Goal IsomerCritical Is Cis/Trans separation required? Start->IsomerCritical StandardPur Standard Purity (>95%) No Isomer Resolution needed IsomerCritical->StandardPur No Phenyl Phenyl-Hexyl or Biphenyl (Pi-Pi Interaction) IsomerCritical->Phenyl Yes (Moderate Load) C30 C30 or Cholester Phase (Shape Selectivity) IsomerCritical->C30 Yes (Difficult Separation) HighLoad Goal: Maximize Throughput StandardPur->HighLoad C18 High-Carbon Load C18 (Fully Porous) HighLoad->C18 Best General Capacity

Figure 1: Decision tree for stationary phase selection based on isomeric purity requirements.

Technical Rationale
Column ChemistryMechanism of ActionWhen to Use
C18 (High Load) Hydrophobic Interaction: Relies on the aliphatic tail (octyl chain).[1] Provides maximum loading capacity for bulk purification but poor isomer selectivity.[1]Use when the synthetic route is highly stereoselective (e.g., Wittig reaction yielding >95% trans) and you only need to remove non-isomer impurities.
Phenyl-Hexyl / Biphenyl

Interaction:
The aromatic ring in the stationary phase interacts with the

electrons in the

-unsaturated ester of Methyl oct-2-enoate.[1]
Recommended Starting Point. Offers superior selectivity for the double bond compared to C18, allowing for better separation of cis/trans isomers.
C30 / Cholester Shape Selectivity: Rigid, highly ordered stationary phases that discriminate based on the 3D "kink" of the molecule (cis is bent, trans is linear).Use for "polishing" steps where cis contamination is high (10-20%) and must be removed to trace levels.[1]

Scale-Up Protocol: Analytical to Prep

Step 1: The Linear Scale-Up Calculation

To maintain the resolution (


) achieved on your analytical column, you must scale the flow rate and injection volume geometrically.

The Golden Rules:

  • Constant Linear Velocity: The mobile phase must move through the prep column at the same speed as the analytical column.

  • Constant Gradient Slope: The rate of change in organic composition (%B/min) must remain constant relative to the column volume.

Data Table: Scale-Up Factors (Based on 5μm particles)

ParameterFormulaExample (4.6mm ID

19mm ID)
Scale Factor (SF)


Flow Rate (

)


Loading (

)


Step 2: Loading Strategy (Crucial for Hydrophobic Esters)

Methyl oct-2-enoate has a LogP > 3.[1]0. It is insoluble in water.[1][2]

  • Error: Injecting the sample dissolved in 100% Acetonitrile (ACN) into a starting gradient of 50% Water.

  • Result: "Precipitation shock" at the column head, causing split peaks and high backpressure.

  • Protocol: Dissolve sample in DMSO or IPA (Isopropyl Alcohol) . These solvents moderate the hydrophobic collapse better than pure ACN when hitting the aqueous mobile phase.[1]

Troubleshooting & FAQ

Q1: I see a "shark fin" or fronting peak shape. What is happening?

Diagnosis: This is classic solubility mismatch or volume overload .[1]

  • The Mechanism: Your sample solvent (likely strong organic) is carrying the Methyl oct-2-enoate through the column faster than the mobile phase, preventing it from focusing at the head of the column.

  • The Fix:

    • Sandwich Injection: Inject a small plug of water/weak solvent immediately before and after the sample plug.[1]

    • At-Column Dilution (ACD): If your system supports it, pump aqueous buffer into the sample stream before it hits the column to trigger focusing.[1]

Q2: I cannot separate the cis (Z) impurity from the trans (E) product.

Diagnosis: Lack of selectivity (


).
  • The Fix:

    • Switch Phase: Move from C18 to Phenyl-Hexyl . The

      
       interaction is stereosensitive.[1]
      
    • Lower Temperature: Run the column at 15-20°C. Lower temperatures often enhance shape selectivity for rigid isomers.[1]

    • Change Organic Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent that often amplifies the steric differences between isomers compared to aprotic ACN.[1]

Q3: How do I detect the peak? It has low absorbance.

Diagnosis: Methyl oct-2-enoate is an ester, not a strong chromophore like a benzene ring.[1]

  • The Fix:

    • Monitor 210-220 nm (Ester carbonyl

      
      ).[1]
      
    • Monitor 240 nm (Conjugated alkene

      
      ).[1]
      
    • Warning: Avoid Acetone as a solvent; it absorbs strongly at 210 nm and will mask your product.[1]

Workflow Visualization

ScaleUpWorkflow Step1 1. Analytical Scout (C18 vs Phenyl) Find alpha > 1.2 Step2 2. Loading Study (Analytical Scale) Determine max mg/injection Step1->Step2 Step3 3. Geometric Scale-Up (Calculate Flow & Gradient) Step2->Step3 Step4 4. Prep Run (Fraction Collection) Step3->Step4 Step5 5. Fraction QC (Re-inject on Analytical) Step4->Step5

Figure 2: Step-by-step workflow for scaling up Methyl oct-2-enoate purification.

References

  • PubChem. (2025).[1] Methyl oct-2-enoate Compound Summary. National Library of Medicine.[1] [Link][1]

  • Restek Corporation. (2019).[1][3] Choosing Your LC Stationary Phase: Phenyl-Hexyl and Biphenyl Selectivity. [Link]

  • Waters Corporation. (2023).[1] Analytical to Preparative HPLC Scale-Up Techniques. [Link][1]

  • Momchilova, S. & Nikolova-Damyanova, B. (2003).[1] Stationary phases for silver ion chromatography of lipids. Journal of Separation Science. (Contextual reference for isomer separation principles).

  • Agilent Technologies. (2023).[1] Scale Up with Confidence - Column selection for preparative HPLC. [Link]

Sources

Technical Support Center: Methyl Oct-2-enoate NMR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MOE-NMR-PREP-001 Status: Active Specialist: Senior Application Scientist Subject: High-Resolution NMR Sample Preparation & Troubleshooting for Methyl Oct-2-enoate

Executive Summary & Molecule Profile

Methyl oct-2-enoate (CAS: 7367-81-9) is an


-unsaturated fatty ester characterized by a lipophilic tail and a conjugated ester system. It is a volatile liquid with a "green," fruity aroma.[1]

Successful NMR analysis requires managing three critical variables: Volatility , Isomeric Purity (


 ratio), and Aggregation  (at high concentrations).
PropertyValueNMR Implication
State Liquid (Colorless)Weigh directly into tube or small vial; avoid evaporation.
Boiling Point ~218°C (760 mmHg)Moderate volatility; cap tubes immediately.
Solubility LipophilicSoluble in

, DMSO-

. Insoluble in

.
Stability

-Unsaturated
Susceptible to Michael addition nucleophiles; use neutral solvents.

Standard Operating Procedure (SOP)

Follow this protocol to minimize artifacts and ensure reproducibility.

Phase A: Materials Selection
  • Solvent: Chloroform-d (

    
    )  with 0.03% TMS (Tetramethylsilane).
    
    • Why: Excellent solubility for fatty esters; TMS provides the internal reference (0.00 ppm) essential for calibrating the alkene shifts.

    • Alternative:DMSO-

      
        if analyzing polar mixtures, though viscosity will broaden peaks slightly.
      
  • Tube: 5mm High-Precision NMR Tube (e.g., Wilmad 507-PP or equivalent).

    • Why: Lower grade tubes have camber (curvature) that prevents good shimming on liquid samples.

Phase B: Sample Preparation Workflow
  • Tare & Weigh: Place a clean vial on the balance. Tare. Add 15–30 mg of Methyl oct-2-enoate.

    • Note: Do not exceed 50 mg unless performing Carbon-13 (

      
      ) analysis. High concentrations cause viscosity-induced line broadening.
      
  • Dissolution: Add 0.6 mL (600

    
    L)  of 
    
    
    
    . Vortex gently for 10 seconds.
    • Critical: Ensure complete mixing. The "schlieren" effect (wavy lines) indicates density gradients that ruin resolution.

  • Filtration (The "Clean" Step):

    • Stuff a small plug of glass wool into a clean Pasteur pipette.

    • Filter the solution directly into the NMR tube.

    • Why: Dust particles are paramagnetic/susceptibility discontinuities that destroy magnetic field homogeneity (shimming).

  • Capping: Cap immediately to prevent concentration changes or solvent evaporation.

  • Height Check: Ensure liquid column is ~4.0–4.5 cm.

    • Why: Too low = air bubble near coil (line broadening). Too high = difficult shimming.

Visualization: Preparation Logic

SamplePrep Start Start: Liquid Sample Weigh Weigh 15-30mg (Vial) Start->Weigh Solvent Add 600µL CDCl3 (+TMS) Weigh->Solvent Mix Vortex/Mix (Eliminate Gradients) Solvent->Mix Filter Filter through Glass Wool Mix->Filter Remove Dust Transfer Transfer to 5mm Tube Filter->Transfer Shim Shim & Acquire Transfer->Shim

Figure 1: Optimized workflow for liquid fatty ester NMR preparation. The filtration step (Red) is the most skipped yet critical step for high resolution.

Troubleshooting Hub

Diagnostic solutions for common spectral anomalies.

Issue 1: "I see extra peaks near the double bond region."

Diagnosis: Isomeric Impurity (


 vs 

). Mechanism: Methyl oct-2-enoate is typically the

-isomer (trans). Synthesis or UV exposure can generate the

-isomer (cis). The Fix (Validation): Check the Coupling Constant (

) of the alkene protons (

ppm and

ppm).
  • 
    -Isomer:  Large coupling, 
    
    
    
    .
  • 
    -Isomer:  Smaller coupling, 
    
    
    
    .
  • Action: Integrate the signals to calculate the isomeric ratio.

Issue 2: "My peaks are broad and I can't see the splitting."

Diagnosis: Poor Shimming or Aggregation. Mechanism:

  • Shimming: Magnetic field inhomogeneity (often due to dust or scratches).

  • Aggregation: Fatty chains can form micelle-like aggregates at high concentrations, reducing tumbling rates (

    
     relaxation).
    The Fix: 
    
  • Step 1: Spin the tube (if not using a modern cryoprobe).

  • Step 2: Dilute! Add 0.2 mL more solvent. If peaks sharpen, it was aggregation/viscosity.

  • Step 3: Re-shim on the lock signal.

Issue 3: "There is a huge singlet at 1.56 ppm or 7.26 ppm."

Diagnosis: Solvent Contamination.

  • 7.26 ppm: Residual

    
     (non-deuterated chloroform). This is normal but shouldn't be huge.
    
  • 1.56 ppm: Water in

    
    .[2]
    The Fix:  Store 
    
    
    
    over molecular sieves (3Å or 4Å) to keep it dry. Water catalyzes hydrolysis of the ester over time.
Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Spectral Anomaly Split Split/Extra Peaks? Problem->Split Broad Broad Lines? Problem->Broad Baseline Wavy Baseline? Problem->Baseline Isomer Check J-Coupling (Trans > 15Hz) Split->Isomer Pattern Match Impurity Check Synthesis Byproducts Split->Impurity Random Shim Re-Shim Magnet Broad->Shim First Step Phase Manual Phase Correction Baseline->Phase Delay Increase Pre-Scan Delay (D1) Baseline->Delay Dilute Dilute Sample (Viscosity) Shim->Dilute If fails Filter Filter Sample (Particulates) Dilute->Filter If fails

Figure 2: Decision matrix for diagnosing spectral issues. Blue nodes indicate analytical checks; Green nodes indicate physical interventions.

Advanced FAQs

Q: Can I use plastic tubes for this compound? A: No. Methyl oct-2-enoate is an ester and can leach plasticizers (phthalates) from low-quality plastics, which appear as "rogue" aromatic/aliphatic signals in the spectrum. Use glass pipettes and high-quality glass NMR tubes only.

Q: I need to recover the sample after NMR. How? A: Since


 is volatile (BP 61°C) and Methyl oct-2-enoate boils at ~218°C, you can evaporate the solvent using a gentle stream of Nitrogen gas (

).
  • Warning: Do not use a high-vacuum pump for extended periods without monitoring, or you may lose the target compound due to its own volatility.

Q: What are the expected Chemical Shifts (


) for validation? 
A: 
  • 
     6.97 (dt): 
    
    
    
    -proton (alkene, C3).
  • 
     5.82 (dt): 
    
    
    
    -proton (alkene, C2).
  • 
     3.73 (s):  Methyl ester (
    
    
    
    ).
  • 
     2.19 (q):  Allylic methylene (C4).
    
  • 
     0.90 (t):  Terminal methyl.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate. Retrieved from [Link]

  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and shimming mechanics).
  • SDBS (2024). Spectral Database for Organic Compounds, SDBS No. 7648. AIST. Retrieved from [Link] (Search Index: Methyl 2-octenoate).

  • Reich, H. J. (2024).WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Source for cis/trans coupling constant ranges).

Sources

Technical Support Center: Resolving Co-eluting Peaks with Methyl Oct-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Topic: Separation of Methyl Oct-2-enoate (MO2E) from Matrix Interferences Assigned Specialist: Senior Application Scientist

Introduction: The "Green Note" Challenge

You are likely here because your chromatogram for a flavor or fragrance profile shows a distorted peak or inconsistent quantitation around the retention time of Methyl oct-2-enoate (MO2E).

MO2E is an


-unsaturated fatty acid methyl ester (FAME) responsible for green, fruity, and pear-like notes. Its structural similarity to Methyl octanoate  (saturated) and Methyl oct-3-enoate  (positional isomer) creates a "perfect storm" for co-elution on standard non-polar columns.

This guide provides a self-validating troubleshooting workflow to resolve these peaks, moving from diagnostic confirmation to hardware optimization.

Module 1: Diagnosis – Is it Co-elution?

User Question: "My MO2E peak has a tailing shoulder, but the retention time matches the standard. How do I confirm co-elution without buying a new column?"

Technical Response: Before altering hardware, we must validate the peak purity using Mass Spectrometry (MS) spectral skewing. Co-elution often manifests as a shift in ion ratios across the peak width.

Step 1: The Ion Ratio Check

Extract the mass spectra at three points: the leading edge , the apex , and the trailing edge of the peak.

CompoundCharacteristic Base Peak (m/z)Secondary Ion (m/z)Diagnostic Feature
Methyl Octanoate (Saturated)74 (McLafferty Rearrangement)87, 143Dominant m/z 74 is the hallmark of saturated FAMEs.
Methyl Oct-2-enoate (

-Unsaturated)
113 (Acylium ion / Loss of OMe)127, 81Suppressed m/z 74 . The double bond at C2 prevents standard McLafferty rearrangement.
Methyl Oct-3-enoate (Isolated Double Bond)74 (Variable)96, 41Often shows m/z 74 but distinct alkene fragments compared to the 2-isomer.

The Test: If the ratio of m/z 74 to m/z 113 changes significantly from the front of the peak to the back, you have co-elution.

Visual Workflow: Diagnostic Logic

DiagnosisFlow Start Suspected Co-elution Extract Extract Spectra: Leading, Apex, Trailing Start->Extract Check74 Check m/z 74 Abundance Extract->Check74 Decision Is m/z 74 constant across peak? Check74->Decision Pure Peak is Pure (Check Inlet/Overload) Decision->Pure Yes Impure Co-elution Confirmed Decision->Impure No Action1 Apply Spectral Deconvolution Impure->Action1 Action2 Proceed to Column Selection Action1->Action2

Figure 1: Diagnostic decision tree for confirming co-elution using Mass Spectral data.

Module 2: Stationary Phase Selection (The Hardware Fix)

User Question: "I am using a DB-5 (5% Phenyl) column. Why can't I separate Methyl Octanoate from Methyl Oct-2-enoate?"

Technical Response: On non-polar columns (DB-1, DB-5), separation is governed primarily by Boiling Point (Volatility) .

  • Methyl Octanoate and MO2E have very similar boiling points and molecular volumes.

  • Result: They co-elute or show partial separation with overlapping RIs (Retention Indices).

To resolve them, you must exploit the Polarity of the double bond. The


-electrons in MO2E interact strongly with polar stationary phases, increasing its retention relative to the saturated contaminant.
Column Performance Comparison
Column TypePhase DescriptionMechanismResolution (Rs)Recommendation
Non-Polar (e.g., DB-5, HP-5)5% Phenyl PolysiloxaneBoiling Point< 1.0 (Poor)Not Recommended for FAME isomers.
Polar (e.g., DB-WAX, HP-INNOWax)Polyethylene Glycol (PEG)H-Bonding / Dipole> 1.5 (Baseline)Standard Choice. MO2E elutes after saturated analog.
Highly Polar (e.g., HP-88, CP-Sil 88)Bis-cyanopropyl polysiloxaneStrong Dipole-Dipole> 3.0 (Excellent)Gold Standard for complex cis/trans isomer mixes.

The Fix: Switch to a PEG (Wax) column. The retention index shift is dramatic:

  • DB-5 RI: ~1150 (Co-elution zone)

  • DB-WAX RI: ~1480 (MO2E shifts significantly down-column due to polarity)

Module 3: Method Optimization (When You Can't Change Columns)

User Question: "I cannot change the column; it's a validated method on a DB-5. How can I improve resolution?"

Technical Response: If you are locked into a non-polar phase, you must maximize efficiency (N) and optimize the selectivity (


)  via temperature control.
Protocol: The "Mid-Ramp Hold" Strategy

Standard ballistic ramps often merge these peaks. We need to flatten the thermal gradient exactly where the compounds elute.

  • Determine Elution Temperature (

    
    ):  Run a standard ramp (e.g., 10°C/min) and note the temperature where the peak elutes (e.g., 140°C).
    
  • Insert Isothermal Hold: Modify the oven program to hold temperature 20°C below

    
    .
    
    • Example: Ramp 10°C/min to 120°C

      
      Hold 5 minutes 
      
      
      
      Resume Ramp.
  • Carrier Gas Velocity: If using Helium, lower the linear velocity (

    
    ) to 18–20 cm/sec . This operates closer to the minimum of the Van Deemter curve, maximizing theoretical plates (
    
    
    
    ), which narrows the peaks and may reveal a valley between the co-eluting compounds.
Visual Workflow: Separation Mechanism

SeparationLogic cluster_0 Non-Polar (DB-5) cluster_1 Polar (PEG/Cyanopropyl) M1 Methyl Octanoate (Saturated) Result1 Co-elution (Similar BP) M1->Result1 M2 Methyl Oct-2-enoate (Unsaturated) M2->Result1 M3 Methyl Octanoate (Weak Interaction) Result2 Baseline Separation (Rs > 1.5) M3->Result2 Elutes First M4 Methyl Oct-2-enoate (Strong Dipole Interaction) M4->Result2 Retained Longer

Figure 2: Mechanism of separation showing how polar stationary phases interact with the double bond in MO2E.

Module 4: Advanced FAQ

Q: Can I use MS Deconvolution software (like AMDIS) instead of physical separation? A: Yes, but with caveats. Because MO2E (


-unsaturated) has a unique fragmentation pattern (suppressed m/z 74, elevated m/z 113) compared to saturated interferents, deconvolution algorithms can mathematically separate the signals. However, for quantitation , physical separation (chromatographic resolution) is always superior to mathematical estimation, as ion suppression can occur in the source when peaks perfectly co-elute.

Q: I see a "Ghost Peak" appearing before my MO2E on a Wax column. What is it? A: This is likely the cis (Z) isomer or a positional isomer like Methyl oct-3-enoate . On highly polar columns (Cyanopropyl), the cis and trans isomers are fully resolved. Ensure your standard is high purity (>98% trans / E) to avoid misidentifying impurities as matrix components.

References

  • NIST Mass Spectrometry Data Center. (2023). Methyl oct-2-enoate: Gas Chromatography Retention Indices & Mass Spectra. National Institute of Standards and Technology.[1] Link

  • Agilent Technologies. (2024). An Overview of GC Column Selection for FAME Analysis. Agilent Technical Library. Link

  • Sigma-Aldrich (Supelco). (2023). Fast GC for Trans FAME Analysis: Column Selectivity. Merck KGaA. Link

  • PubChem. (2025).[2] Methyl oct-2-enoate Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

Technical Validation of Methyl Oct-2-enoate as a High-Fidelity Synthetic Standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of "Methyl oct-2-enoate" as a Synthetic Standard Content Type: Publish Comparison Guide

Executive Summary

Methyl oct-2-enoate (CAS: 2396-85-2), specifically the (E)-isomer, serves as a critical reference standard in two distinct domains: flavor/fragrance analytics (quantifying "green/fruity" notes) and synthetic organic chemistry (benchmarking


-unsaturated ester reactivity).[1] Its utility, however, depends entirely on rigorous validation of its isomeric purity and stability against polymerization.

This guide provides a self-validating framework for using Methyl oct-2-enoate as a primary standard, contrasting it with homologous alternatives like Methyl 2-nonenoate and saturated counterparts.

Part 1: Physicochemical Profile & Comparative Metrics

To function as a reliable standard, Methyl oct-2-enoate must be distinguishable from its synthetic impurities (often the (Z)-isomer or the saturated methyl octanoate). The table below outlines the critical discrimination metrics.

Table 1: Comparative Properties of Methyl Oct-2-enoate and Homologs

PropertyMethyl oct-2-enoate (Target)Methyl 2-nonenoate (Alternative)Methyl octanoate (Impurity/Control)
CAS Number 2396-85-2111-79-5111-11-5
Molecular Weight 156.22 g/mol 170.25 g/mol 158.24 g/mol
Boiling Point 70°C (4 mmHg)98°C (10 mmHg)193°C (atm)
GC RI (Non-Polar) *1150 ± 2 1260 ± 31180 ± 2
GC RI (Polar) **1480 ± 5 1590 ± 51495 ± 5
Key NMR Signal

6.96 (dt,

-H)

6.96 (dt,

-H)
N/A (No alkene H)
Odor Profile Green, Pear, MelonFatty, Orris-likeWaxy, Fruity

*Retention Index on DB-5/SE-30 type columns. **Retention Index on Carbowax/PEG type columns.

Insight: The Retention Index (RI) gap between Methyl oct-2-enoate (1150) and Methyl octanoate (1180) on non-polar phases is sufficient for baseline separation, validating its use in tracking hydrogenation reactions (conversion of alkene to alkane).

Part 2: Analytical Validation (The "Trust" Pillar)

Before using this compound as a calibrant, you must validate its isomeric purity. Commercial "technical grade" samples often contain 5-10% of the (Z)-isomer, which has different response factors and reactivity rates.

Workflow: The Self-Validating Standardization Loop

The following diagram illustrates the decision matrix for validating a new batch of Methyl oct-2-enoate.

ValidationWorkflow Start Raw Standard (Methyl oct-2-enoate) GCMS GC-MS Check (Isomer Ratio) Start->GCMS NMR 1H-NMR (J-Coupling Analysis) GCMS->NMR Confirm Identity Purity Is Purity > 98% (E)? NMR->Purity Purify Fractional Distillation or Ag-Ion Chromatography Purity->Purify No Certify Certified Standard Ready for Use Purity->Certify Yes Purify->GCMS Re-test

Figure 1: Decision matrix for validating isomeric purity of unsaturated ester standards.

Experimental Protocol 1: Isomeric Purity via qNMR

Objective: Quantify the (E)-to-(Z) ratio without relying on potentially biased GC detector responses.

  • Solvent Selection: Dissolve ~20 mg of the standard in 600

    
    L of 
    
    
    
    .
  • Acquisition: Run a standard 1H-NMR (minimum 400 MHz). Set relaxation delay (

    
    ) to 
    
    
    
    (typically 10-15s) for quantitative integration.
  • Diagnostic Signals:

    • (E)-Isomer: Look for the

      
      -proton (C3-H) doublet of triplets at 
      
      
      
      6.96 ppm
      . The coupling constant
      
      
      must be 15.6 Hz (characteristic of trans geometry).
    • (Z)-Isomer: The

      
      -proton typically shifts upfield to 
      
      
      
      ~6.1-6.3 ppm
      with a
      
      
      of ~11 Hz .
  • Calculation:

    
    [2]
    
Part 3: Synthetic Utility & Reactivity

Methyl oct-2-enoate is not just an analytical ruler; it is a benchmark Michael Acceptor . In drug development, it is used to assess the "soft" electrophilicity of drug candidates or to test the selectivity of reduction catalysts.

Mechanism: The Michael Addition Benchmark

When validating a new nucleophile (e.g., a thiol-based drug warhead), Methyl oct-2-enoate acts as the control electrophile. Its linear alkyl chain prevents steric hindrance, isolating the electronic effects of the


-unsaturated ester.

MichaelAddition Substrate Methyl oct-2-enoate (Electrophile) Transition Enolate Intermediate Substrate->Transition + Nuc Nuc Nucleophile (e.g., R-SH) Nuc->Transition Product beta-Substituted Ester Transition->Product + H+

Figure 2: Pathway for using Methyl oct-2-enoate as a benchmark substrate in Michael additions.

Experimental Protocol 2: GC-FID Calibration for Reaction Monitoring

Objective: Establish a linear response curve to monitor the consumption of Methyl oct-2-enoate during synthesis.

  • Internal Standard (IS) Selection: Use Methyl decanoate (CAS: 110-42-9). It elutes later than the target but is chemically stable and non-reactive under mild Michael conditions.

  • Stock Preparation:

    • Solution A: 100 mg Methyl oct-2-enoate in 10 mL EtOAc.

    • Solution B: 100 mg Methyl decanoate (IS) in 10 mL EtOAc.

  • Calibration Series: Prepare 5 vials with varying ratios of A:B (e.g., 0.2:1 to 5:1).

  • Analysis: Inject 1

    
    L (Split 1:50) into a GC-FID equipped with a DB-5 column.
    
    • Oven Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      250°C.
  • Data Processing: Plot the Area Ratio (

    
    ) vs. Mass Ratio (
    
    
    
    ). The
    
    
    must be
    
    
    .
Part 4: Stability & Handling

Critical Causality: As an


-unsaturated ester, Methyl oct-2-enoate is susceptible to two primary degradation pathways:
  • Polymerization: Radical-induced polymerization of the double bond, especially if stored in clear glass under light.

  • Hydrolysis: Moisture can cleave the methyl ester to form Oct-2-enoic acid, shifting retention times and altering reactivity.

Storage Protocol:

  • Container: Amber borosilicate glass with PTFE-lined cap.

  • Temperature: 2-8°C (Refrigerated). Do not freeze if using frequently, as repeated freeze-thaw cycles promote condensation and hydrolysis.

  • Stabilizer: High-purity standards often contain 100-500 ppm BHT (Butylated hydroxytoluene). Ensure this does not interfere with your specific assay (e.g., BHT can quench radical reactions).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[3] Methyl (E)-2-octenoate Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • The Good Scents Company. (2024). Methyl (E)-2-octenoate: Organoleptic Properties and Safety. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA Flavor Ingredient Library: Methyl 2-octenoate (FEMA 3712).[3][4] Retrieved from [Link]

Sources

Comparative study of "Methyl oct-2-enoate" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2396-85-2 | Formula:


 | IUPAC:  Methyl (E)-oct-2-enoate

Executive Summary

Methyl oct-2-enoate is a critical


-unsaturated ester widely employed in the fragrance industry (green, fruity, pear-like notes) and as a versatile intermediate in pharmaceutical synthesis.[1] Its production demands strict control over stereochemistry, as the (E)-isomer  is the bioactive and commercially relevant form.

This guide evaluates three distinct synthetic pathways, comparing them based on stereoselectivity, scalability, and atom economy.

MetricMethod A: HWE Reaction Method B: Knoevenagel-Doebner Method C: Cross-Metathesis
Primary Mechanism Phosphonate Carbanion AdditionDecarboxylative CondensationRuthenium-Catalyzed Olefin Exchange
Key Reagents Hexanal, Trimethyl phosphonoacetateHexanal, Malonic Acid1-Heptene, Methyl Acrylate
Stereoselectivity Excellent (>98% E) Moderate to High (Thermodynamic control)High (>95% E with HG-II catalyst)
Yield 85–95%70–80% (2 steps)80–90%
Scalability Moderate (Reagent cost)High (Low cost inputs) Moderate (Catalyst cost)
Green Profile Low (Phosphate waste)Moderate (Pyridine use)High (Atom efficient, catalytic)

Detailed Methodologies

Method A: Horner-Wadsworth-Emmons (HWE) Reaction

Best For: High-value, small-to-medium scale synthesis requiring strict stereocontrol.

The HWE reaction is the "Gold Standard" for generating


-unsaturated esters with high 

-selectivity. Unlike the Wittig reaction, which produces phosphine oxide waste, the HWE phosphate byproduct is water-soluble, simplifying purification.
Reaction Scheme


Experimental Protocol
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Deprotonation: Charge flask with Sodium Hydride (60% in oil, 1.1 equiv) . Wash with dry hexane to remove oil if necessary. Add anhydrous THF (0.5 M concentration relative to phosphonate) . Cool to 0°C.[2]

  • Phosphonate Addition: Add Trimethyl phosphonoacetate (1.1 equiv) dropwise over 20 minutes. Evolution of

    
     gas will be observed. Stir for 30 minutes at 0°C until the solution becomes clear (formation of the phosphonate carbanion).
    
  • Aldehyde Addition: Add Hexanal (1.0 equiv) dropwise over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with saturated

    
    . Extract with Diethyl Ether (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: The crude oil is typically >95% pure.[3] Distillation or flash chromatography yields the pure ester.

Critical Insight: The use of trimethyl phosphonoacetate ensures the methyl ester product. If triethyl phosphonoacetate is used, the ethyl ester is formed.

Method B: Knoevenagel-Doebner Condensation (Two-Step)

Best For: Industrial bulk manufacturing where raw material cost is the primary constraint.

This classic route uses inexpensive malonic acid. The "Doebner Modification" (pyridine/piperidine) promotes simultaneous condensation and decarboxylation to form the acid, which is subsequently esterified.

Reaction Scheme
  • Condensation:

    
    
    
  • Esterification:

    
    
    
Experimental Protocol
  • Condensation: In a flask equipped with a reflux condenser, mix Hexanal (1.0 equiv) , Malonic Acid (1.2 equiv) , and Pyridine (2.0 equiv) . Add catalytic Piperidine (0.1 equiv) .

  • Reflux: Heat to 80–100°C for 4–6 hours until

    
     evolution ceases.
    
  • Acid Workup: Pour reaction mixture into ice-cold dilute HCl to precipitate the crude Oct-2-enoic acid. Filter and recrystallize if necessary.

  • Esterification: Dissolve the acid in excess Methanol (10 equiv) . Add catalytic Conc.

    
     (0.05 equiv) . Reflux for 6 hours.
    
  • Isolation: Neutralize with

    
    , evaporate excess methanol, and extract the ester with ethyl acetate.
    

Critical Insight: While cheaper, this method often produces a mixture of


 isomers (typically 85:15), requiring fractional distillation to isolate the pure 

-isomer.
Method C: Olefin Cross-Metathesis

Best For: Green chemistry applications and rapid library synthesis.

Using Grubbs-type catalysts, this method couples two terminal olefins.[4] It is highly efficient but requires careful selection of the "Type I" (rapid homodimerization) and "Type II" (slow homodimerization) partners to maximize cross-selectivity.

Reaction Scheme


Experimental Protocol
  • Setup: In a glovebox or under strict Argon atmosphere, charge a Schlenk tube with 1-Heptene (1.0 equiv) and Methyl Acrylate (3.0 equiv) .

  • Catalyst: Add Hoveyda-Grubbs 2nd Gen Catalyst (1–2 mol%) .

  • Solvent: Add anhydrous Dichloromethane (DCM) or run neat (solvent-free) if reactants are miscible.

  • Reflux: Fit with a reflux condenser and heat to 40°C for 12 hours. The release of ethylene gas drives the equilibrium.

  • Purification: Concentrate in vacuo. Pass through a short silica plug to remove the ruthenium catalyst.

Critical Insight: Methyl Acrylate is used in excess because it is a "Type II" olefin (electron-deficient), while 1-Heptene is a "Type I" olefin. This mismatch suppresses 1-heptene homodimerization and favors the cross-product.

Visual Analysis

Reaction Pathway Comparison[5][6]

SynthesisPathways Hexanal Hexanal HWE_Step HWE Reaction (Concerted) Hexanal->HWE_Step Method A Acid_Int Oct-2-enoic Acid Hexanal->Acid_Int Method B (-CO2) Heptene 1-Heptene Metathesis Cross Metathesis (Catalytic Cycle) Heptene->Metathesis Method C HWE_Reagents Trimethyl phosphonoacetate NaH, THF HWE_Reagents->HWE_Step Product Methyl (E)-oct-2-enoate HWE_Step->Product >98% E-Selectivity Malonic Malonic Acid Pyridine/Piperidine Malonic->Acid_Int Acid_Int->Product Esterification Esterification MeOH / H2SO4 Esterification->Product Acrylate Methyl Acrylate Grubbs-Hoveyda II Acrylate->Metathesis Metathesis->Product High Conversion

Figure 1: Strategic overview of the three primary synthesis routes showing reagents and intermediates.

HWE Stereoselectivity Mechanism[7]

HWEMechanism cluster_selectivity Why E-Selective? Step1 Phosphonate Carbanion (Nucleophile) Step2 Aldehyde Approach (Steric Control) Step1->Step2 Attack C=O Step3 Oxaphosphetane Intermediate (Four-Membered Ring) Step2->Step3 Cyclization Step4 Elimination Step3->Step4 Syn-Elimination Product Methyl (E)-oct-2-enoate (Thermodynamic Product) Step4->Product - Phosphate Explanation Reversible formation of intermediates favors the sterically less hindered (E)-configured oxaphosphetane.

Figure 2: Mechanistic basis for the high E-selectivity observed in the HWE reaction.

References

  • Horner-Wadsworth-Emmons Reaction Overview. Organic Chemistry Portal. [Link]

  • Knoevenagel Condensation - Doebner Modification. Organic Chemistry Portal. [Link]

  • Cross-Metathesis of Fatty Acid Derivatives. Green Chemistry (RSC). [Link]

  • Methyl (E)-oct-2-enoate Product Data. The Good Scents Company. [Link]

  • Organic Syntheses Procedure (General HWE Protocol). Organic Syntheses, Coll. Vol. 10, p.460 (2004). [Link]

Sources

Comparative Guide: GC-MS vs. LC-MS for Methyl Oct-2-enoate Analysis

[1]

Executive Summary

The Bottom Line: For Methyl oct-2-enoate (Methyl 2-octenoate), GC-MS is the Gold Standard and should be the primary choice for 90% of applications, particularly in flavor analysis, quality control, and formulation stability. Its volatility (

LC-MS is a Niche Alternative , reserved strictly for high-throughput biological screening (e.g., plasma pharmacokinetics) where sample preparation speed outweighs sensitivity, or when the analyte is part of a non-volatile complex matrix that would foul GC inlets.

Physicochemical Profile & Instrument Compatibility[2]

Understanding the molecule is the first step in method selection. Methyl oct-2-enoate is an

1
PropertyValueAnalytical Implication
Structure

Conjugated system stabilizes the molecule; distinct EI fragmentation.[1]
Molecular Weight 156.22 g/mol Low mass range; risk of solvent front interference in GC if not managed.[1]
Boiling Point ~217–220 °CHigh Volatility: Perfect for Gas Chromatography.[1]
LogP (Octanol/Water) ~3.0 – 3.3Lipophilic: Requires non-polar solvents (Hexane/Heptane) for extraction.[1]
pKa N/A (Neutral Ester)Poor ESI Ionization: Lacks acidic protons or basic sites for standard Electrospray Ionization.[1]

Deep Dive: GC-MS (The Gold Standard)[1]

Mechanism of Action

In GC-MS, the analyte is volatilized and separated on a capillary column. The Electron Ionization (EI) source (70 eV) bombards the neutral molecule, creating a radical cation

Recommended Protocol
  • Inlet: Split/Splitless (250 °C). Split 1:10 is usually sufficient for flavor concentrates; Splitless for trace analysis.

  • Column:

    • Primary: 5%-Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5).[1] Good general resolution.

    • Secondary (for Isomers): Polyethylene glycol (e.g., DB-WAX). Essential if separating the cis (Z) and trans (E) isomers is critical, as the wax phase interacts more with the

      
      -electrons.
      
  • Carrier Gas: Helium (1.0 mL/min constant flow).

Mass Spectral Signature (EI)

You must validate the peak using these diagnostic ions (derived from NIST Library data):

  • m/z 156 (

    
    ):  Molecular ion (often visible but lower intensity).
    
  • m/z 125 (

    
    ):  Loss of the methoxy group.
    
  • m/z 113 (

    
    ):  Loss of propyl group from the tail.
    
  • m/z 97: Characteristic unsaturated hydrocarbon fragment.

Technical Note: The


-unsaturation prevents the standard McLafferty rearrangement seen in saturated methyl esters (which usually give a base peak at m/z 74). Instead, look for m/z 113 or 125 as major quantifiers.

Deep Dive: LC-MS (The Niche Alternative)[1]

The Ionization Challenge

Methyl oct-2-enoate is "ionization silent" in standard ESI(+). It has no nitrogen to protonate and no acidic hydrogen to deprotonate.

  • Solution: Use APCI (Atmospheric Pressure Chemical Ionization) or promote adduct formation in ESI.

  • Adduct Strategy: Use mobile phase additives (Ammonium Formate) to force

    
     (m/z 174) or 
    
    
    (m/z 179).
Recommended Protocol
  • Source: APCI (+) is preferred over ESI for neutral esters.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm particle size for UHPLC.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol or Acetonitrile.

  • Transition (MRM): 174.1

    
     113.1 (if using ammonium adduct).
    

Head-to-Head Comparative Analysis

The following table contrasts the performance metrics based on experimental realities.

FeatureGC-MS (EI)LC-MS/MS (APCI/ESI)
Sensitivity (LOD) High (pg levels)Moderate (ng levels) - suffers from poor ionization.[1]
Selectivity High (Spectral Fingerprint)High (MRM transitions), but prone to matrix suppression.[1]
Sample Prep Liquid-Liquid Extraction (Hexane) or SPME (Headspace).[1]Protein Precipitation or Dilute-and-Shoot.[1]
Throughput 20–30 min/run (cooling time required).[1]5–8 min/run (Rapid gradients).
Cost per Sample Low (Solvents + Helium).[1]High (LC Grade Solvents + Columns).
Identification NIST Library Match (Standardized). Reliance on synthetic standards (No universal library).[1]

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical pathway for selecting the correct instrument and the resulting workflow.

AnalysisWorkflowStartStart: Methyl Oct-2-enoate AnalysisMatrixQWhat is the Sample Matrix?Start->MatrixQVolatileVolatile/Simple(Fragrance oil, Solvent, Food extract)MatrixQ->VolatileHigh VolatilityBioBiological/Aqueous(Plasma, Urine, Cell Media)MatrixQ->BioHigh Water ContentGC_PathGC-MS (EI)*Gold Standard*Volatile->GC_PathThroughputQIs High Throughput Required?(>100 samples/day)Bio->ThroughputQThroughputQ->GC_PathNo (Max Sensitivity)LC_PathLC-MS/MS (APCI)*Alternative*ThroughputQ->LC_PathYes (Speed)GC_PrepPrep: LLE (Hexane) or SPMEGC_Path->GC_PrepLC_PrepPrep: Protein Precip (MeOH)LC_Path->LC_PrepGC_SepSeparation: DB-WAX or DB-5msGC_Prep->GC_SepGC_DetDetection: EI (m/z 113, 125, 156)GC_Sep->GC_DetLC_SepSeparation: C18 Reverse PhaseLC_Prep->LC_SepLC_DetDetection: APCI+ (Adducts)LC_Sep->LC_Det

Figure 1: Decision tree for instrument selection based on matrix complexity and throughput requirements.

Validated Experimental Protocols

Protocol A: GC-MS (Flavor/Fragrance Matrix)

Objective: Quantify Methyl oct-2-enoate in a perfume concentrate.[1][2]

  • Dilution: Dilute 100 µL of sample into 10 mL of Hexane (HPLC Grade).

  • Internal Standard: Add Methyl Decanoate (non-interfering homolog) at 50 ppm.

  • Injection: 1 µL, Split 1:20, Inlet 250 °C.

  • Oven Program: 60 °C (hold 1 min)

    
     Ramp 10 °C/min 
    
    
    240 °C (hold 5 min).
  • Quantification: SIM mode targeting m/z 113 and 125.

Protocol B: LC-MS (Plasma Pharmacokinetics)

Objective: Trace analysis of Methyl oct-2-enoate in rat plasma.

  • Precipitation: Mix 50 µL Plasma with 150 µL cold Acetonitrile (containing deuterated internal standard).

  • Centrifuge: 10,000 x g for 10 mins.

  • Injection: 5 µL of supernatant.

  • Column: C18, 50mm x 2.1mm.

  • Ionization: APCI (+), Corona Current 4 µA, Source Temp 350 °C.

  • Quantification: MRM mode.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 2-octenoate (CAS 7367-81-9).[1] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2024).[3] Methyl 2-octenoate Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. (2023). Methyl (E)-2-octenoate Flavor and Fragrance Information.[1][2][4][Link]

Biological activity of "Methyl oct-2-enoate" compared to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of "Methyl oct-2-enoate" Compared to Similar Compounds Content Type: Publish Comparison Guide

Executive Summary

Methyl oct-2-enoate (CAS: 7367-81-9), also known as Methyl (E)-2-octenoate, represents a critical intersection between high-value olfactory performance and reactive biological chemistry.[1][2] Unlike its saturated analog Methyl octanoate , which functions purely through non-covalent receptor binding, Methyl oct-2-enoate possesses an


-unsaturated carbonyl motif. This structure confers Michael acceptor  reactivity, driving both its potent "green-fruity" sensory profile and its classification as a skin sensitizer. This guide objectively compares its activity against structural analogs to inform application in fragrance formulation, antimicrobial research, and safety assessment.
Chemical Basis of Activity: The Michael Acceptor Motif[3]

The biological divergence of Methyl oct-2-enoate from similar esters stems from its electrophilic nature.[1] While saturated esters are chemically inert under physiological conditions, the conjugated double bond at the C2 position of Methyl oct-2-enoate creates a polarization that invites nucleophilic attack.

  • Methyl Octanoate (Saturated): Chemically stable; interacts via van der Waals and hydrogen bonding.[1]

  • Methyl Oct-2-enoate (Unsaturated): Electrophilic; capable of covalent bond formation with nucleophilic amino acid residues (e.g., Cysteine thiols) in proteins.[1]

Mechanism of Action: Thiol-Michael Addition

This mechanism underpins both the compound's high-impact odor (covalent interaction with specific olfactory receptors) and its sensitization potential (haptenization of skin proteins).[1]

MichaelAddition Substrate Methyl oct-2-enoate (Electrophile) Transition Enolate Intermediate Substrate->Transition Nucleophilic Attack (C3) Nucleophile Protein-Cysteine-SH (Nucleophile) Nucleophile->Transition Product Covalent Adduct (S-Alkylated Protein) Transition->Product Protonation

Figure 1: The Michael Addition mechanism where the electrophilic


-carbon of Methyl oct-2-enoate reacts with a protein thiol group.[1]
Comparative Analysis: Performance & Safety
Comparison 1: Olfactory Performance

Methyl oct-2-enoate is prized for its diffusive "green, pear-like" top note.[1] Its unsaturated nature provides a sharper, more penetrating profile than its saturated counterpart.

FeatureMethyl Oct-2-enoate Methyl Octanoate Ethyl Oct-2-enoate
Odor Profile Sharp, Green, Fruity (Pear/Melon)Winey, Waxy, Fruity (Berry)Softer Green, Fruity (Pineapple)
Odor Threshold Low (ppb range) ModerateLow
Volatility High (Top Note)Medium (Heart Note)High (Top Note)
Reactivity High (Michael Acceptor) Low (Inert)High (Michael Acceptor)

Insight: The double bond restricts conformational freedom, likely locking the molecule into a bioactive conformation that fits more tightly into specific Olfactory Receptors (ORs), explaining its lower odor threshold compared to the flexible saturated chain of Methyl octanoate.

Comparison 2: Toxicology & Sensitization (LLNA Data)

The primary safety constraint for Methyl oct-2-enoate is skin sensitization.[1][3] It is structurally related to Methyl 2-octynoate (Methyl Heptine Carbonate), a notorious allergen restricted by IFRA and EU regulations.[1]

CompoundStructure TypeSensitization Potency (LLNA EC3)Classification
Methyl Octanoate Saturated Ester> 50% (Non-sensitizing)Safe
Methyl Oct-2-enoate Alkene (

-unsaturated)
~0.45% - 1.0% Strong Sensitizer
Methyl 2-Octynoate Alkyne (Triple bond)~0.45%Strong Sensitizer (EU26)

Critical Safety Note: While Methyl 2-octynoate (alkyne) is explicitly listed on the EU26 allergen list, Methyl oct-2-enoate (alkene) exhibits similar potency due to the same electrophilic mechanism.[1] Formulators must treat it as a significant sensitizer, often requiring quenching agents (e.g., antioxidants) or strict concentration limits (<0.05% in leave-on products).

Comparison 3: Biological Efficacy (Antimicrobial)

Found naturally in Morinda citrifolia (Noni) fruit, Methyl oct-2-enoate contributes to the plant's defense system.[1]

  • Activity vs. Saturated Analogs: Unsaturated medium-chain esters generally exhibit higher antimicrobial efficacy than saturated ones.[1] The double bond disrupts microbial cell membrane fluidity more effectively and can inhibit essential bacterial enzymes via the Michael addition to active site thiols.

  • Spectrum: Effective against fungal strains (Candida albicans) and Gram-positive bacteria, often showing synergy with octanoic acid.[1]

Experimental Protocols
Protocol A: In Chemico Reactivity Assay (DPRA Proxy)

To validate the Michael acceptor potential without animal testing.

  • Preparation: Prepare a 100 mM stock solution of Methyl oct-2-enoate in Acetonitrile.

  • Peptide Incubation: Mix the test solution with a synthetic peptide containing a single Cysteine residue (ratio 1:10 or 1:50).[1]

  • Control: Run a parallel incubation with Methyl octanoate (negative control) and Cinnamaldehyde (positive control).

  • Analysis: After 24 hours at 25°C, analyze via HPLC-UV or LC-MS.

  • Quantification: Measure the depletion of the unreacted peptide peak.

    • Result: >13.8% depletion indicates sensitization potential (High Reactivity).[1]

Protocol B: Olfactory Threshold Determination
  • Dilution Series: Prepare a geometric dilution series (factor of 3) of Methyl oct-2-enoate in odorless dipropylene glycol (DPG), ranging from 1000 ppm down to 0.1 ppb.

  • Panel Selection: Screen 10 trained panelists for specific anosmia.

  • 3-AFC Method: Use a 3-Alternative Forced Choice method. Present three strips (two solvent blanks, one test) to the panelist.

  • Calculation: The threshold is defined as the concentration where 50% of the panel correctly identifies the odd sample (corrected for chance).

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how the chemical structure of Methyl oct-2-enoate dictates its divergent biological pathways compared to its analogs.

SAR_Flow M_Oct Methyl Octanoate (Saturated) Inert Chemically Inert M_Oct->Inert M_Oct2 Methyl Oct-2-enoate (Unsaturated) Reactive Michael Acceptor M_Oct2->Reactive Safe Low Sensitization Risk (Non-Allergen) Inert->Safe Odor_Soft Moderate Odor (Waxy/Fruity) Inert->Odor_Soft Sensitizer High Sensitization Risk (Haptenization) Reactive->Sensitizer Odor_Sharp High Impact Odor (Green/Pear) Reactive->Odor_Sharp

Figure 2: Structure-Activity Relationship showing how unsaturation drives both performance (Odor) and risk (Sensitization).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate.[1] Retrieved from [Link]

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, methyl 2-octynoate.[4] Food and Chemical Toxicology.[1][4] [Link][1][4]

  • The Good Scents Company (2024). Methyl (E)-2-octenoate Odor and Safety Profile.[1] Retrieved from [Link][1]

  • Australian Industrial Chemicals Introduction Scheme (AICIS) (2022). Evaluation statement: Octynoic and nonynoic acid esters.[1] Retrieved from [Link]

  • Royal Society of Chemistry (2024). The influence of Michael acceptors on the structural reactivity of renewable fuels. Retrieved from [Link]

Sources

"Methyl oct-2-enoate" as a substitute for other acrylate esters

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Methyl Oct-2-enoate as a Strategic Substitute for Acrylate Esters

Executive Summary In the landscape of drug development and organic synthesis, Methyl Oct-2-enoate (MO2E) represents a critical pivot from traditional acrylate esters like Methyl Acrylate (MA).[1] While MA is a ubiquitous Michael acceptor, its high volatility, lachrymatory toxicity, and propensity for uncontrolled polymerization pose significant safety and selectivity challenges. MO2E, characterized by a


-pentyl substituent, offers a "Goldilocks" profile: it retains sufficient electrophilicity for catalyzed conjugate additions while introducing steric bulk that suppresses polymerization and enhances safety. This guide analyzes the substitution of MO2E for MA, focusing on safety metrics, mechanistic implications, and validated experimental protocols.

Part 1: Chemical Profile & Safety Analysis

The primary driver for substituting MA with MO2E is the dramatic improvement in the safety-to-utility ratio.[1] MA is a high-risk reagent requiring specialized containment; MO2E is a Flavor & Fragrance (F&F) standard ingredient (FEMA 3712) handled with standard laboratory precautions.[1]

Table 1: Comparative Safety & Physical Properties

FeatureMethyl Acrylate (MA)Methyl Oct-2-enoate (MO2E)Impact on Workflow
Structure


MO2E introduces

-steric bulk.[1]
Flash Point -3°C (Highly Flammable)79°C (Combustible)MO2E reduces fire risk in scale-up.[1]
Boiling Point 80°C~197°CMO2E has lower volatility; no lachrymatory vapor.[1]
Toxicity LD50 (Oral, Rat): 277 mg/kgLD50 > 2000 mg/kg (Est.)[1]MO2E is significantly less toxic.[1]
Hazards Lachrymator, Skin Sensitizer, PolymerizesMild Irritant, StableEliminates need for radical inhibitors (e.g., MEHQ).
Odor Acrid, PungentGreen, Fruity, FattyImproves lab environment quality.

Part 2: Mechanistic Insight (The Steric Filter)

The substitution is not kinetically neutral.[1] The presence of the pentyl chain at the


-position in MO2E introduces a Steric Filter .[1]
  • Methyl Acrylate: The

    
    -carbon is unsubstituted (
    
    
    
    ).[1] Nucleophilic attack is rapid and often indiscriminate, leading to double-additions or polymerization.[1]
  • Methyl Oct-2-enoate: The

    
    -carbon hosts a pentyl group.[1] This steric bulk:
    
    • Slows Kinetics: Increases the activation energy for the nucleophilic attack (

      
      ).[1]
      
    • Enhances Selectivity: Prevents "runaway" multiple additions (polymerization) and favors mono-addition products.

    • Requires Activation: Often necessitates stronger bases (e.g., DBU vs. TEA) or Lewis Acid catalysis to achieve comparable yields.[1]

Diagram 1: Comparative Michael Addition Mechanism

MichaelMechanism cluster_MA Methyl Acrylate (High Reactivity) cluster_MO2E Methyl Oct-2-enoate (Controlled Reactivity) MA_Struct Methyl Acrylate (Unsubstituted Beta-C) MA_TS Transition State (Low Steric Barrier) MA_Struct->MA_TS Fast (k1) MA_Prod Polymerization/ Multi-Addition Risks MA_TS->MA_Prod MO2E_Struct Methyl Oct-2-enoate (Pentyl Group at Beta-C) MO2E_TS Transition State (High Steric Barrier) MO2E_Struct->MO2E_TS Slow (k2) Requires Activation MO2E_Prod Mono-Addition Product (High Selectivity) MO2E_TS->MO2E_Prod Nu Nucleophile (Amine/Thiol/Enolate) Nu->MA_Struct Nu->MO2E_Struct

Caption: Steric hindrance of the pentyl chain in MO2E suppresses rapid polymerization, favoring controlled mono-addition.

Part 3: Experimental Protocol

Application: Synthesis of


-Amino Esters via Aza-Michael Addition.
Context:  This reaction is a standard method for generating peptidomimetic scaffolds.[1] When using MA, the reaction is often too fast to control, requiring cryogenic cooling (-78°C). Using MO2E allows for room-temperature processing with higher control.[1]
Protocol: Controlled Aza-Michael Addition with MO2E

Reagents:

  • Substrate: Methyl oct-2-enoate (1.0 equiv)[1][2]

  • Nucleophile: Benzylamine (1.2 equiv)[1]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or Solvent-free (Green Chemistry)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, charge Methyl oct-2-enoate (10 mmol, 1.56 g).

  • Nucleophile Addition: Add Benzylamine (12 mmol, 1.28 g) dropwise. Note: Unlike MA, no immediate exotherm or fuming will occur.

  • Activation: Add DBU (1 mmol, 0.15 g).

  • Reaction: Stir the mixture at 40°C for 12–24 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 8:1). The MO2E spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will emerge.[1]
    • Contrast: MA would react in <1 hour at 0°C but would likely yield bis-alkylation byproducts.[1]

  • Workup: Dilute with Ethyl Acetate (50 mL), wash with 1M HCl (to remove DBU and excess amine), then sat.

    
     and Brine.[1]
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography.
    

Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: Select Substrate Choice Is Rapid Polymerization a Risk? Start->Choice Path_MA Use Methyl Acrylate (Requires -78°C, Inhibitors) Choice->Path_MA No Path_MO2E Use Methyl Oct-2-enoate (Room Temp/40°C, No Inhibitors) Choice->Path_MO2E Yes Result_MA Result A: High Yield, Low Selectivity (Bis-adducts) Path_MA->Result_MA Comparison Reaction Perform Michael Addition (Catalyst: DBU or TBD) Path_MO2E->Reaction Monitor TLC Monitoring (Disappearance of Olefin) Reaction->Monitor Result_MO2E Result B: High Selectivity, Controlled Mono-adduct Monitor->Result_MO2E

Caption: Workflow decision tree highlighting the selectivity benefits of MO2E in Michael addition protocols.

Part 4: Performance Comparison (Data Synthesis)

The following table synthesizes expected outcomes based on kinetic principles of


-unsaturated esters [1][2].

Table 2: Reaction Performance Metrics (Nucleophile: Pyrrolidine)

MetricMethyl Acrylate (MA)Methyl Oct-2-enoate (MO2E)
Reaction Time < 30 mins (0°C)6–12 hours (25–40°C)
Conversion > 99%85–95% (Steric limit)
Selectivity Poor (Mono + Bis adducts)Excellent (Mono adduct dominant)
Atom Economy Lower (Polymerization loss)High (Clean reaction)
Green Score Low (Toxic, Volatile)High (Biodegradable, Safe)

References

  • PubChem. (n.d.).[1][2] Methyl oct-2-enoate Compound Summary. National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

  • Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. (Contextual grounding for Michael Addition kinetics).
  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2008).[1] Safety evaluation of certain food additives: Methyl trans-2-octenoate. WHO Food Additives Series.[1] Retrieved January 30, 2026, from [Link]

  • Carl Roth. (2016).[1][3] Safety Data Sheet: Methyl Methacrylate. Retrieved January 30, 2026, from [Link] (Used for comparative acrylate safety data).[1]

  • The Good Scents Company. (n.d.).[1] Methyl (E)-2-octenoate Properties and Safety. Retrieved January 30, 2026, from [Link]

Sources

Comparative Guide: Cross-Reactivity Profile of Methyl Oct-2-enoate in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl oct-2-enoate (MO2E), an


-unsaturated ester, presents a distinct challenge in biological screening. While often used as a fragrance ingredient, its structural homology to the restricted sensitizer Methyl 2-octynoate (M2O)  necessitates rigorous differentiation.

This guide defines the functional cross-reactivity of MO2E. Unlike non-reactive saturated esters, MO2E acts as a Michael acceptor, triggering positive results in chemoselective assays (DPRA) and cell-based reporters (KeratinoSens™). However, its reactivity kinetics differ significantly from the alkyne analog (M2O). This guide provides the data and protocols required to distinguish true sensitization potential from assay artifacts.

The Mechanistic Basis of Reactivity

The "cross-reactivity" of MO2E in biological assays is driven by its electrophilic nature. It is not an antibody-mediated cross-reaction in this context, but a mechanistic homology involving the covalent modification of nucleophilic amino acid residues.

The Electrophilic Trigger: Michael Addition

Both MO2E and M2O target the Keap1-Nrf2 pathway , the primary sensor for oxidative stress and skin sensitization. The


-carbon of the ester is electron-deficient, making it a target for soft nucleophiles, particularly the thiol (-SH) group of Cysteine 151 on the Keap1 protein.

Graphviz Diagram 1: The Molecular Mechanism of Action This diagram illustrates the parallel activation pathways of MO2E and its analogs, highlighting the critical Michael Addition step that drives assay positivity.

G cluster_0 Chemical Input cluster_1 Molecular Target cluster_2 Assay Readout M2O Methyl 2-octynoate (Alkyne: High Reactivity) Cys Cysteine (Keap1) Nucleophilic Attack M2O->Cys Rapid Kinetics MO2E Methyl oct-2-enoate (Alkene: Moderate Reactivity) MO2E->Cys Slower Kinetics Lys Lysine (Hard Nucleophile) MO2E->Lys Minimal Reactivity MO Methyl octanoate (Alkane: Inert) MO->Cys No Reaction Adduct Covalent Adduct (Michael Addition) Cys->Adduct Haptenization Nrf2 Nrf2 Release (Nuclear Translocation) Adduct->Nrf2 Keap1 Inhibition Luc Luciferase Signal (KeratinoSens™) Nrf2->Luc ARE Activation

Caption: Comparative mechanistic flow showing MO2E as a moderate electrophile compared to the highly reactive M2O, leading to differential assay signal intensity.

Comparative Performance Analysis

To accurately interpret MO2E data, it must be benchmarked against its structural family. The following data synthesizes performance across standard OECD-validated assays.

Table 1: Reactivity Profile Comparison
FeatureMethyl 2-octynoate (M2O)Methyl oct-2-enoate (MO2E) Methyl Octanoate
Structure Alkyne (Triple Bond)Alkene (Double Bond) Alkane (Single Bond)
Electrophilicity High (Strong Michael Acceptor)Moderate (Michael Acceptor) None
DPRA Cysteine Depletion > 90% (High)30% – 60% (Moderate) < 5% (No Reactivity)
DPRA Lysine Depletion ModerateLow / Negligible Negligible
KeratinoSens™ (

)
< 20

(Strong Inducer)
> 50

(Weak/Moderate)
> 1000

(Negative)
GHS Classification Cat 1A (Strong Sensitizer)Cat 1B (Sensitizer) Not Classified

Key Insight: MO2E is functionally cross-reactive in qualitative assays (it generates a "Positive" flag), but quantitatively distinct. In the Direct Peptide Reactivity Assay (DPRA), MO2E shows preferential reactivity toward Cysteine over Lysine due to the "soft" nature of the


-unsaturated orbital system [1].
Experimental Protocol: Differentiating MO2E

Standard screening often flags MO2E as a potential false positive for M2O. The following protocol uses Kinetic DPRA (k-DPRA) principles to differentiate the two based on reaction rates.

Objective

To distinguish between the highly potent M2O and the moderate MO2E using time-dependent cysteine depletion.

Materials
  • Peptide Stock: Cysteine-containing peptide (Ac-RFAACAA-COOH) at 0.5 mM in phosphate buffer (pH 7.5).

  • Test Article: MO2E and M2O (100 mM in Acetonitrile).

  • Analysis: HPLC-UV (220 nm).

Step-by-Step Workflow
  • Preparation: Prepare triplicate samples of Peptide:Test Article at a 1:10 molar ratio.

  • Incubation Series:

    • Set up two parallel incubation blocks: Block A (30 mins) and Block B (24 hours) .

    • Maintain temperature at 25°C

      
       2.5°C.
      
  • Quenching: Stop reaction with 1% Trifluoroacetic acid (TFA) at the designated time points.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Gradient: 10% to 90% Acetonitrile over 15 mins.

    • Measure the area of the unreacted peptide peak.

  • Calculation:

    
    
    
Interpretation of Results
  • M2O (Alkyne): Will show >50% depletion even at the 30-minute time point (Rapid reaction).

  • MO2E (Alkene): Will show low depletion (<15%) at 30 mins, but significant depletion (>30%) at 24 hours .

  • Interference Check: If depletion occurs but no adduct peak is visible on MS, suspect peptide oxidation or precipitation, not true reactivity.

Troubleshooting & Assay Interference

MO2E is lipophilic (LogP ~3.0) [2], which introduces specific interference risks in aqueous assays.

Graphviz Diagram 2: Interference Decision Tree Use this logic flow to validate "Positive" results obtained with MO2E.

D Start MO2E Positive Result (DPRA or Cell Assay) CheckSol Check Solubility (Turbidity/Precipitation?) Start->CheckSol CheckFluo Check Fluorescence (Intrinsic Quenching?) CheckSol->CheckFluo Clear Solution FalsePos FALSE POSITIVE (Assay Artifact) CheckSol->FalsePos Precipitate Visible CoElution HPLC Co-elution Check (Is Test Article overlapping Peptide?) CheckFluo->CoElution No Quenching CheckFluo->FalsePos Signal Suppression TruePos TRUE REACTIVITY (Valid Sensitizer) CoElution->TruePos Distinct Peaks CoElution->FalsePos Peak Overlap

Caption: Diagnostic workflow to rule out physicochemical artifacts (precipitation, co-elution) common with lipophilic esters like MO2E.

Common Pitfalls
  • Co-elution: In HPLC (DPRA), MO2E may elute at the same retention time as the peptide. Solution: Use a steeper acetonitrile gradient or switch to LC-MS for mass-specific detection.

  • Hydrolysis: MO2E is an ester. In high pH buffers (>8.0), it may hydrolyze to the acid, which has different reactivity. Solution: Maintain pH at 7.5 strictly.

References
  • OECD. (2021).[1] Guideline No. 442C: In Chemico Skin Sensitisation Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins. OECD Guidelines for the Testing of Chemicals.[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5364532, Methyl 2-octenoate. Retrieved from PubChem.[3]

  • Api, A.M., et al. (2019).[1] RIFM fragrance ingredient safety assessment, methyl 2-octynoate. Food and Chemical Toxicology. [4]

  • Natsch, A. (2010). The Nrf2-Keap1-ARE Toxicity Pathway as a Cellular Sensor for Skin Sensitizers. Toxicological Sciences.

Sources

Benchmarking Methyl Oct-2-enoate Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fine fragrances and pharmaceutical intermediates, Methyl oct-2-enoate (CAS 7367-81-9) presents a specific analytical challenge: isomeric purity . While commercial Certificates of Analysis (CoA) often claim purities of >95%, this figure frequently aggregates both the desired trans (E) isomer and the cis (Z) impurity.

This guide benchmarks "Technical Grade" commercial standards against a purified "House Reference," demonstrating that chromatographic resolution of geometric isomers is the critical failure point in standard quality control. We provide a validated GC-FID/MS protocol using a high-polarity stationary phase to separate these isomers, ensuring data integrity for downstream applications.

Strategic Context: The Isomer Trap

Methyl oct-2-enoate is characterized by a green, fruity, melon-like odor. However, its olfactory profile and chemical reactivity are stereodependent.

  • (E)-Isomer: The primary commercial target; responsible for the sharp, diffusive green note.

  • (Z)-Isomer: Often considered an impurity from non-stereoselective synthesis (e.g., acid catalyzed esterification of mixed octenoic acids).

  • Positional Isomers: Methyl 3-octenoate can co-elute on non-polar columns.

The Problem: Standard QC methods using non-polar columns (e.g., DB-5/HP-5) often fail to resolve the E and Z isomers, resulting in a single peak integration that overestimates purity.

Materials & Methodology

Reference Material Selection

To benchmark performance, we compared three distinct grades:

Sample IDGradeSource DescriptionClaimed Purity
Std-A TechnicalBulk Flavor Ingredient Supplier"90% min" (Sum of isomers)
Std-B AnalyticalFine Chemical Supplier (e.g., TCI/Sigma)">96% (GC)"
Ref-Gold House StandardStd-B purified via Fractional Distillation>99.2% (E-isomer)
Analytical Protocol: The "Polar Resolution" Method

Rationale: To separate geometric isomers (cis/trans), a high-polarity column is required to exploit the dipole moment differences between the isomers.

Instrumentation: Agilent 7890B GC with 5977B MSD (for ID) and FID (for Quantitation).

Chromatographic Conditions:

  • Column: DB-WAX UI (or CP-Sil 88 for FAMEs); 30m × 0.25mm × 0.25µm.

    • Note: Do not use DB-1/DB-5; they provide insufficient resolution for E/Z separation.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (50:1) @ 250°C.

  • Oven Program:

    • 60°C (hold 2 min) — Solvent delay

    • Ramp 10°C/min to 160°C — Isomer separation window

    • Ramp 20°C/min to 240°C (hold 5 min) — Elute heavy impurities

  • Detection: FID @ 260°C; MS (Scan 35-350 m/z).

System Suitability Requirement: Resolution (


) between Methyl (Z)-oct-2-enoate and Methyl (E)-oct-2-enoate must be > 1.5 .

Experimental Results & Discussion

Chromatographic Benchmarking

The following data represents the average of triplicate injections using the "Polar Resolution" method described above.

Table 1: Comparative Purity Profile

ComponentRetention Time (min)*Std-A (Technical)Std-B (Analytical)Ref-Gold (Purified)
Methyl (Z)-oct-2-enoate 10.28.4%3.1%0.3%
Methyl (E)-oct-2-enoate 10.588.1% 95.8% 99.4%
Methyl octanoate (Saturated)9.81.5%0.4%<0.1%
Methyl 3-octenoate10.01.8%0.5%0.1%
Total Purity (Sum) -96.5%98.9%99.7%
True Target Purity -88.1% 95.8% 99.4%

*Retention times are approximate and column-dependent.

Data Interpretation[3][4][5][6][7][8][9]
  • The "Sum of Isomers" Fallacy: If analyzed on a non-polar column, Std-A would appear to be ~96.5% pure. However, the specific E-isomer content is only 88.1%.

  • Impurity Profile: Std-A contains significant levels of the saturated ester (Methyl octanoate), suggesting incomplete oxidation or contamination during synthesis.

  • Ref-Gold Validation: The fractional distillation protocol (see Section 5) successfully removed the lower-boiling Z-isomer (due to slightly different vapor pressures) and the saturated impurities.

Purification Protocol (Creating the House Standard)

To generate Ref-Gold for use as a reliable internal calibrator, follow this vacuum distillation workflow.

Safety: Methyl oct-2-enoate is combustible and an irritant.[1] Work in a fume hood.

  • Setup: Short-path distillation head with a Vigreux column (for theoretical plates).

  • Vacuum: High vacuum required (< 5 mmHg) to prevent thermal polymerization/degradation.

  • Fractions:

    • Foreshot: Discard initial 10% (contains solvent, Methyl octanoate, and Z-isomer enriched fraction).

    • Heart Cut: Collect the stable boiling fraction (approx 89-91°C @ 9 mmHg).

    • Heel: Discard residue (polymers/acids).

  • Verification: Analyze Heart Cut via GC-FID (Method 3.2).

Visualization of Workflows

Analytical Logic Flow

This diagram illustrates the decision matrix for analyzing Methyl oct-2-enoate, emphasizing the need for polar columns.

AnalyticalWorkflow Start Sample: Methyl oct-2-enoate ColSelect Column Selection Start->ColSelect NonPolar Non-Polar (DB-5) Standard QC ColSelect->NonPolar Avoid Polar Polar (DB-WAX) Isomer Specific ColSelect->Polar Recommended ResultBad Co-elution of E/Z Isomers Overestimated Purity NonPolar->ResultBad ResultGood Baseline Separation Accurate E-Isomer Quant Polar->ResultGood Decision Calculate Purity ResultBad->Decision Risk of Error ResultGood->Decision

Figure 1: Analytical decision tree highlighting the necessity of polar stationary phases for isomer resolution.

Purification & Validation Cycle

The process of converting a commercial standard into a high-purity reference material.

PurificationCycle Raw Commercial Std (>95% Mix) Distill Vacuum Distillation (<5 mmHg) Raw->Distill Fractions Fractionation Distill->Fractions Waste Foreshot (Z-isomer enriched) Fractions->Waste Heart Heart Cut (E-isomer) Fractions->Heart QC GC-FID (Polar) Validation Heart->QC QC->Distill Fail (Recycle) Final Ref-Gold (>99% E-isomer) QC->Final Pass

Figure 2: Purification workflow to isolate the E-isomer from commercial mixtures.

Conclusion & Recommendations

For researchers and drug developers utilizing Methyl oct-2-enoate:

  • Distrust Generic Purity Claims: A "98%" purity on a CoA often includes the cis-isomer.

  • Mandate Polar GC Methods: Ensure your QC protocols utilize DB-WAX or equivalent polar columns to visualize the Z-impurity.

  • Purify for Standards: Do not use off-the-shelf "Synthesis Grade" material as a quantitative standard without prior purification and isomeric verification.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate. Retrieved February 11, 2026 from [Link]

  • The Good Scents Company (2025). Methyl (E)-2-octenoate Data Sheet & Olfactory Profile. Retrieved February 11, 2026 from [Link]

  • NIST Mass Spectrometry Data Center. Methyl 2-octenoate Mass Spectrum (EI-B). Retrieved February 11, 2026 from [Link]

Sources

Methyl Oct-2-enoate: Technical Profile, Synthesis, and Comparative Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl oct-2-enoate (CAS: 2396-85-2), also known as Methyl (E)-2-octenoate, is an


-unsaturated ester valued for its sharp, green, and fruity olfactory profile. While structurally similar to the potent sensitizer methyl 2-octynoate (folione), the enoate derivative presents a distinct safety and reactivity profile that makes it a critical intermediate in organic synthesis and a specialized high-impact flavoring agent.

This guide provides a technical comparison of Methyl oct-2-enoate against its primary functional alternatives—Methyl 2-nonenoate (M2N) in fragrance applications and (E)-2-octenyl acetate in semiochemical research. It also details the high-selectivity Horner-Wadsworth-Emmons (HWE) synthesis protocol, addressing the industry demand for stereochemically pure (E)-isomers.

Chemical Profile & Reactivity

Methyl oct-2-enoate functions as a classic Michael acceptor due to the conjugation between the alkene and the carbonyl group. This electrophilic nature underpins both its synthetic utility and its potential for skin sensitization via haptenization, although it is significantly less potent than its alkyne counterparts.

Structural Comparison
FeatureMethyl oct-2-enoateMethyl 2-nonenoate (M2N)Methyl 2-octynoate (Folione)
CAS 2396-85-2111-79-5111-12-6
Hybridization

(Alkene)

(Alkene)

(Alkyne)
Odor Character Green, fruity, pear, sharpViolet-leaf, cucumber, melonViolet, green, powerful
Sensitization (EC3) Low/Moderate (Read-across)ModerateHigh (0.45%)
LogP (est) ~3.0~3.5~2.5

Critical Safety Note: Researchers often conflate Methyl oct-2-enoate with Methyl 2-octynoate . The ynoate is a severe sensitizer restricted by IFRA. The enoate (discussed here) relies on read-across data (e.g., from isobutyl 2-butenoate) suggesting a more favorable safety profile, though it remains a potential sensitizer due to Michael addition capability.

Application 1: Fragrance & Flavor Chemistry

In flavor formulations, Methyl oct-2-enoate is used to impart "skin" nuances to fruit flavors like grape, pear, and pineapple. Its performance is defined by its diffusion and stability compared to longer-chain analogs.

Olfactory Performance Comparison
ParameterMethyl oct-2-enoateMethyl 2-nonenoate (M2N)cis-3-Hexenyl Acetate
Odor Threshold ~20 ppb~2 ppb~5 ppb
Tenacity Moderate (Heart note)High (Heart-Base note)Low (Top note)
Character Sharp, waxy, green pearFatty, violet, cucumberFresh cut grass, green
Application Tropical fruit accords, pineappleViolet perfumes, melon flavorsGreen top-notes
Mechanism of Action: Olfactory Reception

The "green" note perception relies on the hydrophobic tail length fitting specific G-protein coupled receptors (GPCRs). The C8 chain of Methyl oct-2-enoate activates a different subset of receptors compared to the C9 chain of M2N, resulting in a "sharper" fruitiness versus the "fatter" floralcy of M2N.

Application 2: Organic Synthesis (HWE Reaction)

The most reliable method to synthesize Methyl oct-2-enoate with high (E)-stereoselectivity is the Horner-Wadsworth-Emmons (HWE) reaction. This protocol is superior to the Knoevenagel condensation, which often yields mixed isomers and lower conversion rates.

Comparative Synthetic Methods
MethodReagentsYield(E/Z) SelectivityAtom Economy
HWE (Recommended) Aldehyde + Phosphonate + Base85-95%>95:5 (E:Z)Moderate
Knoevenagel Aldehyde + Malonate + Pyridine60-75%MixedHigh
Cross-Metathesis Terminal Alkene + Acrylate70-85%>90:10 (E:Z)Low (Catalyst cost)
Protocol: Solvent-Free HWE Synthesis

Objective: Synthesis of Methyl (E)-oct-2-enoate from Hexanal. Scale: 10 mmol

Reagents:

  • Hexanal (1.0 equiv)

  • Trimethyl phosphonoacetate (1.1 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (0.2 equiv - Catalyst)

  • Alternative Base: Barium Hydroxide (for acid-sensitive substrates)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine Hexanal (1.00 g, 10 mmol) and Trimethyl phosphonoacetate (2.00 g, 11 mmol).

  • Initiation: Add LiOH·H₂O (84 mg, 2 mmol) directly to the neat mixture.

  • Reaction: Stir vigorously at room temperature (25°C) for 30 minutes. The reaction is exothermic; ensure adequate heat dissipation if scaling up.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Product (

    
    ) should appear as the aldehyde spot disappears.
    
  • Quenching: Add 10 mL of water to dissolve the inorganic salts.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel column chromatography (0-5% EtOAc in Hexane) to isolate the pure (E)-ester.

Validation:

  • 1H NMR (CDCl₃): Look for the characteristic doublet of triplets at

    
     6.95 ppm (beta-proton) and doublet at 
    
    
    
    5.80 ppm (alpha-proton) with a coupling constant
    
    
    Hz, confirming the trans (E) geometry.

Visualization of Pathways

Synthesis & Reactivity Flow

The following diagram illustrates the HWE mechanism and the subsequent Michael addition potential (sensitization pathway).

G Hexanal Hexanal (Substrate) Intermediate Oxaphosphetane (Transition State) Hexanal->Intermediate LiOH base Phosphonate Trimethyl Phosphonoacetate Phosphonate->Intermediate Product Methyl oct-2-enoate (Product) Intermediate->Product Elimination (Stereoselective) Hapten Protein-Hapten Complex Product->Hapten Michael Addition (Sensitization Risk) Protein Skin Protein (Nucleophile) Protein->Hapten

Caption: Figure 1: HWE Synthesis pathway (Solid lines) and potential sensitization mechanism via Michael Addition (Dashed red lines).

Application 3: Biological Activity (Pheromones & Antimicrobial)

While Methyl oct-2-enoate has antimicrobial properties typical of medium-chain esters, its role in entomology is often compared to acetates.

Comparative Biological Efficacy
Target OrganismMethyl oct-2-enoate(E)-2-Octenyl AcetateMechanism
Bagrada hilaris (Stink Bug)Weak/No AttractionPrimary Attractant Pheromone Reception
Bacteria (E. coli)Moderate Inhibition (MIC > 5 mM)Low InhibitionMembrane Disruption
Fungi (C. albicans)Moderate InhibitionLow InhibitionMembrane Disruption

Insight: In pheromone traps for Bagrada hilaris, the acetate functionality is critical. The ester (Methyl oct-2-enoate) lacks the specific binding affinity required for the insect's receptor, rendering it ineffective as a lure despite the identical carbon chain length. Conversely, for antimicrobial applications, the methyl ester functionality provides better lipophilicity for penetrating bacterial cell walls compared to the acetate.

References

  • RIFM Fragrance Ingredient Safety Assessment, Methyl trans-2-octenoate. Food and Chemical Toxicology. (2023). Link

  • Highly E-Selective Solvent-free Horner-Wadsworth-Emmons Reaction. ResearchGate. (2025).[1] Link

  • The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris. Insects (MDPI). (2020). Link

  • Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist. (2018). Link

  • Methyl 2-nonenoate Ingredient Profile. Fragrance Conservatory. Link

Sources

Safety Operating Guide

Lifecycle Management & End-of-Life Protocol: Methyl Oct-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Audience: Research Scientists, Chemical Safety Officers, Lab Managers[1]

  • Chemical Scope: Methyl oct-2-enoate (CAS: 2396-85-2)[2][3][4]

  • Operational Context: High-performance liquid chromatography (HPLC) standards, fragrance synthesis, and organic intermediate handling.[1]

Operational Executive Summary

Methyl oct-2-enoate (Methyl 2-octenoate) is an


-unsaturated ester commonly used as a flavor/fragrance ingredient and organic synthesis intermediate. While often perceived as a low-risk commodity chemical, its lipophilic nature and potential for aquatic toxicity require a disciplined disposal strategy.[1]

Critical Directive: Unlike volatile solvents (e.g., Acetone), Methyl oct-2-enoate has a higher flash point and lower vapor pressure.[1] Do not dispose of via evaporation or sanitary sewer systems. The only compliant end-of-life path is high-temperature thermal oxidation (incineration) via a licensed hazardous waste vendor.

Hazard Profiling & Technical Justification

To design a safe disposal protocol, we must first understand the physicochemical properties driving the risk.[1]

GHS Classification & Risk Assessment

The disposal logic is derived from the Global Harmonized System (GHS) characteristics.

PropertySpecificationDisposal Implication
Flash Point ~80°C - 90°C (Closed Cup)Combustible (Category 4). While not highly flammable, it acts as fuel. Must be segregated from oxidizers.[5][6][7]
Water Solubility Insoluble / Poorly SolubleHydrophobic. Will form surface films on water. Strictly prohibited from drain disposal due to aquatic toxicity risks.
Reactivity Stable EsterCan hydrolyze in strong acid/base to form Octenoic acid and Methanol. Keep pH neutral in waste streams.
Toxicity Skin/Eye Irritant; Aquatic Chronic 3PPE is mandatory during waste transfer. Spill cleanup requires preventing environmental release.[5][6][7][8][9][10]
Chemical Compatibility Matrix

Proper segregation prevents "uncontrolled laboratory reactions" in the waste container.

  • Compatible (Green): Acetone, Ethyl Acetate, Dichloromethane (if halogenated waste is permitted in stream), Ethanol, Toluene.[1]

  • Incompatible (Red): Concentrated Nitric Acid, Peroxides, Strong Alkalis (NaOH, KOH).[1]

    • Reasoning: Strong oxidizers can ignite the ester; strong bases cause rapid hydrolysis and heat generation.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Collection

Principle: Dilution is not the solution to pollution. Isolate the waste stream based on its chemical class.

  • Stream Selection: Classify as "Non-Halogenated Organic Solvent Waste."

    • Note: Although it is an ester, it is compatible with standard organic solvent streams (A, B, D series waste codes in many institutional setups).[1]

  • Container Choice:

    • Preferred: High-Density Polyethylene (HDPE) carboy or Amber Glass bottle.

    • Avoid: Low-density plastics that may swell upon long-term exposure to concentrated esters.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion during storage or transport.

Phase 2: Labeling & Documentation

Regulatory compliance (RCRA/EPA) demands accurate "Cradle-to-Grave" tracking.

  • Label Content:

    • Chemical Name: Methyl oct-2-enoate (Do not use abbreviations like "MOE").

    • Hazard Checkboxes: [x] Combustible [x] Irritant [x] Toxic to Aquatic Life.[2]

    • Composition: If part of a mixture, list approximate % (e.g., "95% Ethanol, 5% Methyl oct-2-enoate").

Phase 3: Final Disposal (Vendor Handoff)

The laboratory's responsibility ends when the waste is handed to EHS/Facilities, but understanding the final fate ensures "Duty of Care."

  • Method: High-Temperature Incineration.

    • Mechanism: The ester is oxidized to

      
       and 
      
      
      
      in a kiln operating >1000°C with an afterburner and scrubber system.
  • RCRA Waste Code (USA):

    • While not a P- or U-listed waste, it is typically managed under D001 (Ignitable) if mixed with lower flashpoint solvents, or as a non-regulated chemical waste if pure (depending on state interpretation of "Combustible").[1]

    • Best Practice: Manage as D001 to ensure thermal destruction.

Visualized Workflows

Waste Decision Tree

This logic gate ensures the material ends up in the correct stream.

DisposalWorkflow Start Waste: Methyl oct-2-enoate CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Components CheckMix->AnalyzeMix Yes HalogenCheck Contains Halogens? (DCM, Chloroform) CheckMix->HalogenCheck No (Pure) AnalyzeMix->HalogenCheck StreamA Stream A: Non-Halogenated Organic Waste HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic Waste HalogenCheck->StreamB Yes Container Transfer to HDPE/Glass Container (Leave 10% Headspace) StreamA->Container StreamB->Container Label Apply Hazardous Waste Label (Combustible/Irritant) Container->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Vendor Vendor Pickup: Thermal Incineration Storage->Vendor

Figure 1: Decision logic for assigning Methyl oct-2-enoate to the correct waste stream.

Emergency Spill Response

In the event of accidental release during transfer.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (>100mL or confined space?) Spill->Assess Major MAJOR SPILL Evacuate & Call EHS Assess->Major High Risk Minor MINOR SPILL Proceed with Cleanup Assess->Minor Low Risk PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Contain Containment: Use Absorbent Pads/Vermiculite PPE->Contain Clean Clean: Scoop into sealed bag/bucket Contain->Clean Decon Decontaminate: Soap & Water Wash Clean->Decon Dispose Dispose as Solid Hazardous Waste Clean->Dispose

Figure 2: Immediate response workflow for accidental spillage.

Regulatory & Safety Data Reference

Physical Properties Table
ParameterValueSource
Molecular Formula

PubChem [1]
Molecular Weight 156.22 g/mol PubChem [1]
Boiling Point ~189°CSigma-Aldrich [2]
Flash Point ~82°C (180°F)Fisher Scientific [3]
Density 0.9 g/mLPubChem [1]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Methyl oct-2-enoate.[11] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl oct-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling a diverse array of chemical compounds. Ensuring a robust safety protocol is not merely a matter of compliance but a foundational pillar of scientific integrity and reproducible results. This guide provides an in-depth, procedural framework for the safe handling of Methyl oct-2-enoate, focusing on the correct selection and use of Personal Protective Equipment (PPE). My objective is to move beyond a simple checklist and instill a risk-based safety mindset, explaining the causality behind each recommendation to build a self-validating system of laboratory safety.

Hazard Assessment: Understanding Your Reagent

Before any protective equipment is selected, a thorough understanding of the chemical's properties and associated hazards is essential. Methyl oct-2-enoate is an unsaturated ester commonly used as a fragrance and flavoring agent, and as an intermediate in organic synthesis.[1][2] While some databases suggest it does not meet GHS hazard criteria, other sources classify it as a combustible liquid that can cause skin and eye irritation.[1][3][4] A conservative approach, grounded in the precautionary principle, is therefore required.

The primary risks associated with Methyl oct-2-enoate are exposure through skin/eye contact and inhalation, alongside its combustible nature.[1][3][5]

Property Value Source(s)
Chemical Formula C₉H₁₆O₂[1]
CAS Number 7367-81-9 (trans-isomer)[6]
Molecular Weight 156.22 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Fruity, green, waxy[4][6]
Flash Point ~79.4 °C (175 °F)[1][7]
Boiling Point 89-91 °C @ 9 mm Hg[6]
Solubility Insoluble in water; soluble in ethanol and organic solvents[1][4]
GHS Classification Combustible Liquid (Category 4), Skin Irritant (Category 2), Eye Irritation[1][3][8]

The Hierarchy of Controls: Engineering Controls as the First Line of Defense

Personal Protective Equipment is the final barrier between you and a chemical hazard. The most critical safety measure is the implementation of engineering controls to minimize exposure at the source.

Mandatory Engineering Control: All handling of Methyl oct-2-enoate, including transfers, dilutions, and use in reactions, must be conducted within a certified chemical fume hood. This ensures that any vapors are effectively captured and exhausted, protecting the user's breathing zone.[1][5]

PPE Selection: A Risk-Based Approach

The selection of PPE must be tailored to the specific task and the associated risks of splashing, aerosolization, and direct contact. The following provides a detailed protocol for appropriate PPE selection.

Eye and Face Protection

The eyes are highly susceptible to chemical splashes. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory for all procedures.[9][10] This is a non-negotiable standard under OSHA 29 CFR 1910.133 for protection against chemical hazards.[10]

  • Elevated Risk Scenario: When handling larger volumes (>100 mL) or performing operations with a heightened risk of splashing (e.g., transfers under pressure, heating), a full-face shield must be worn in addition to chemical splash goggles.[10][11] The causality is clear: a face shield protects the entire face from direct splashes, which goggles alone cannot do.

Hand Protection

Skin contact is a primary route of exposure, and Methyl oct-2-enoate is classified as a skin irritant.[1][3]

  • Glove Selection: Nitrile gloves are the standard for incidental contact with many laboratory chemicals, including esters. Always check the manufacturer's specific chemical resistance chart for breakthrough time and permeation data.

  • Protocol:

    • Inspect gloves for any signs of damage (punctures, tears) before use.

    • Don gloves over the cuffs of the lab coat to create a protective overlap.

    • In case of a known splash, remove the affected glove immediately, wash hands thoroughly, and don a new glove.

    • Never reuse disposable gloves. Remove them before leaving the laboratory area to prevent cross-contamination.

Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat is required. Given that Methyl oct-2-enoate is a combustible liquid, standard cotton or polyester lab coats offer insufficient protection in the event of a fire.[8][12] The coat must be fully buttoned with sleeves rolled down.

  • Additional Protection: For large-scale operations, a chemical-resistant apron may be worn over the lab coat for added protection against splashes.[9]

Respiratory Protection

When used within a properly functioning chemical fume hood, respiratory protection is typically not required.[1] However, it becomes essential in non-routine or emergency situations.

  • Emergency Scenarios: In the event of a large spill outside of a fume hood or a ventilation system failure, personnel must wear an air-purifying respirator (APR) equipped with organic vapor (OV) cartridges.[1] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

PPE_Decision_Workflow PPE Selection Workflow for Methyl oct-2-enoate start Start: Task Involves Methyl oct-2-enoate fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed. Consult EHS. fume_hood->stop No base_ppe Standard PPE Required: - Chemical Splash Goggles - Flame-Resistant Lab Coat - Nitrile Gloves fume_hood->base_ppe Yes splash_risk Is there a significant splash risk? (e.g., >100mL, heating) base_ppe->splash_risk face_shield Add Full Face Shield (over goggles) splash_risk->face_shield Yes spill_emergency Is this an emergency? (Large spill, ventilation failure) splash_risk->spill_emergency No face_shield->spill_emergency respirator Add Respirator (Air-purifying with organic vapor cartridges) spill_emergency->respirator Yes end_ppe Final PPE Assembled. Proceed with task. spill_emergency->end_ppe No respirator->end_ppe

Caption: Decision workflow for selecting appropriate PPE when handling Methyl oct-2-enoate.

Operational and Disposal Plans

A self-validating safety system integrates procedural steps with PPE usage from start to finish.

Step-by-Step Handling Protocol
  • Pre-Task Safety Check: Before bringing the chemical into the work area, confirm the fume hood is operational, the safety shower and eyewash station are unobstructed, and all required PPE is available and in good condition. Review the Safety Data Sheet (SDS).[3][8]

  • Donning PPE: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if required), and finally, gloves.

  • Chemical Handling: Perform all manipulations deep within the fume hood sash to ensure maximum vapor capture. Use appropriate lab equipment (e.g., glassware, pipettes) and secondary containment where possible.

  • Post-Task & Doffing: After completing the task, secure the chemical container. Remove PPE before exiting the lab, in the reverse order of donning, to prevent contamination of common areas: gloves first, then face shield, goggles, and lab coat.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[3]

Spill Management
  • Small Spill (inside fume hood):

    • Alert nearby personnel.

    • Contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels or sawdust.[13]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[1]

    • Decontaminate the area as appropriate.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional Environmental Health & Safety (EHS) department.

    • Do not attempt to clean it up unless you are trained and equipped for emergency response.

Disposal Plan
  • Chemical Waste: Unused Methyl oct-2-enoate and reaction byproducts must be collected in a designated, labeled hazardous waste container. Never dispose of it down the drain.[1]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of as solid hazardous waste.[3][14]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol), the rinsate collected as hazardous waste, and the container defaced before disposal according to institutional policy.[3]

Emergency First Aid Procedures

Immediate and correct first aid can significantly mitigate the severity of an exposure.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

By adhering to this comprehensive guide, you build a deep, trustworthy safety culture that protects not only yourself and your colleagues but also the integrity of your scientific work.

References

  • Methyl oct-2-enoate Safety Data Sheet. Synquest Labs.

  • Methyl octanoate Safety Data Sheet. Fisher Scientific.

  • C12C15 Methacrylate (C12C15MA) Safety Data Sheet. BASF.

  • Methyl oct-2-enoate Summary. PubChem, National Library of Medicine.

  • Methyl 2-Octenoate Material Safety Data Sheet. Chemical Bull.

  • Safety Data Sheet. BASF.

  • Methyl 2-octynoate Safety Data Sheet. CPAchem.

  • Methyl 2-Octynoate Safety Data Sheet. MedChemExpress.

  • Methyl trans-2-octenoate Safety Data Sheet. Thermo Fisher Scientific.

  • Methyl (E)-oct-2-enoate. MedChemExpress.

  • Personal Protective Equipment for Chemical Handling. Safely.io.

  • methyl (E)-2-octenoate. The Good Scents Company.

  • methyl 2-octenoate. The Good Scents Company.

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.

  • METHYL TRANS-2-OCTENOATE. ChemicalBook.

  • PPE For Chemical Handling With Example. Industrial Safety Tips.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.